Armodafinil
Descripción
This compound is the enantiopure of the wakefulness-promoting agent modafinil (Provigil), and is indicated to improve wakefulness in adult patients with excessive sleepiness associated with obstructive sleep apnea (OSA), narcolepsy, or shift work disorder (SWD). Research has shown that this compound significantly improves driving simulator performance in patients with SWD. This compound consists of the (−)-R-enantiomer of the racemic modafinil. This compound is produced by the pharmaceutical company Cephalon Inc. (a wholly owned subsidiary of Teva Pharmaceutical Industries Ltd.) and was approved by the U.S. Food and Drug Administration (FDA) in June 2007.
This compound is the R-enantiomer of the racemic synthetic agent modafinil with central nervous system (CNS) stimulant and wakefulness-promoting activities. Although the exact mechanism of action has yet to be fully elucidated, this compound appears to inhibit the reuptake of dopamine by binding to the dopamine-reuptake pump, which leads to an increase in extracellular dopamine levels in some brain regions. This agent does not bind to or inhibit several receptors and enzymes that may be involved in sleep/wake regulation and is not a direct- or indirect-acting dopamine receptor agonist. This compound has a longer half-life than modafinil.
A benzhydryl acetamide compound, central nervous system stimulant, and CYP3A4 inducing agent that is used in the treatment of NARCOLEPSY and SLEEP WAKE DISORDERS.
Propiedades
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920667 | |
| Record name | Armodafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112111-43-0 | |
| Record name | (-)-Modafinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Armodafinil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armodafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Armodafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-2R-[(Diphenylmethyl)sulfinyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARMODAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V63XWA605I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Armodafinil on Dopamine Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Armodafinil, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent approved for the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[1][2] While its complete pharmacological profile is complex, involving multiple neurotransmitter systems, a primary and well-documented mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT).[1][3] This action leads to an increase in extracellular dopamine levels in various brain regions, which is believed to be central to its therapeutic effects on wakefulness and vigilance.[2][3] Unlike traditional psychostimulants, this compound exhibits a unique profile at the DAT, suggesting a different mode of interaction and potentially contributing to its distinct clinical properties and lower abuse potential compared to substances like cocaine.[4]
This technical guide provides a detailed examination of the molecular interactions between this compound and the dopamine transporter, presenting key quantitative data, in-depth experimental protocols for studying these interactions, and visual representations of the underlying pathways and methodologies.
Molecular Mechanism of Action at the Dopamine Transporter
This compound functions as a dopamine reuptake inhibitor by binding directly to the dopamine transporter (DAT).[2][3] The DAT is a presynaptic membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[5] By inhibiting the DAT, this compound blocks this reuptake process, leading to a sustained elevation of extracellular dopamine concentrations.[1][4]
Studies have demonstrated that the wake-promoting effects of this compound are dependent on its interaction with the DAT. In genetically engineered mice lacking the dopamine transporter, the wake-promoting activity of modafinil (of which this compound is the active isomer) is absent.[2][6] this compound is considered an "atypical" DAT inhibitor, as its binding and subsequent effects differ from those of "typical" inhibitors like cocaine.[7][5] This distinction may be due to subtle differences in the binding site or the conformational changes induced in the transporter protein upon binding.[4][7]
Signaling Pathway at the Dopaminergic Synapse
The interaction of this compound with the dopamine transporter and the subsequent downstream effects can be visualized as a multi-step process within the dopaminergic synapse.
Caption: this compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.
Quantitative Data: Binding Affinity and Reuptake Inhibition
The interaction of this compound and its related compounds with the dopamine transporter has been quantified through various in vitro assays. The following tables summarize key findings from radioligand binding and dopamine uptake inhibition studies, providing a comparative perspective with racemic modafinil, S-modafinil, and cocaine.
Table 1: Dopamine Transporter Binding Affinities (Ki)
This table presents the inhibition constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the dopamine transporters in a binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (μM) for [3H]WIN 35,428 Binding | Source |
| R-Modafinil (this compound) | 0.77 | [4] |
| S-Modafinil | 2.5 | [4] |
| (±)-Modafinil (Racemic) | 2.3 | [4] |
| Cocaine | 0.26 | [4] |
Data derived from studies using COS-7 cells expressing human dopamine transporter (hDAT).[4]
Table 2: Dopamine Reuptake Inhibition Potency (IC50)
The half-maximal inhibitory concentration (IC50) reflects the molar concentration of the drug that inhibits 50% of dopamine reuptake into synaptosomes or cells expressing the DAT.
| Compound | IC50 (μM) for [3H]Dopamine Uptake | Source |
| R-Modafinil (this compound) | 3.9 | [4] |
| S-Modafinil | 12 | [4] |
| (±)-Modafinil (Racemic) | 13 | [4] |
| Cocaine | 0.53 | [4] |
Data derived from studies using COS-7 cells expressing human dopamine transporter (hDAT).[4]
In Vivo Dopamine Transporter Occupancy
Positron Emission Tomography (PET) studies in humans have been instrumental in quantifying the extent to which this compound occupies the dopamine transporter in the living brain at clinically relevant doses.
Table 3: this compound DAT Occupancy in Human Striatum (PET Studies)
| Dose (Oral) | Time Post-Dose | Mean DAT Occupancy (%) | PET Radioligand | Source |
| 100 mg | 1 hour | 34.0 ± 9.0 | [11C]altropane | [8] |
| 100 mg | 2.5 hours | 40.4 ± 9.5 | [11C]altropane | [8] |
| 250 mg | 1 hour | 60.5 ± 7.4 | [11C]altropane | [8] |
| 250 mg | 2.5 hours | 65.2 ± 6.1 | [11C]altropane | [8] |
These in vivo data confirm that this compound achieves significant occupancy of the dopamine transporter at therapeutic doses.[8] For comparison, studies with racemic modafinil have shown similar dose-dependent DAT occupancy, with a 200 mg dose resulting in approximately 51.4% occupancy in the striatum.[9][10]
Detailed Experimental Protocols
The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following sections provide detailed protocols for key assays used to characterize the interaction of this compound with the dopamine transporter.
In Vitro Dopamine Transporter Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of a compound for the dopamine transporter using a competitive radioligand binding assay.
Caption: Workflow for an in vitro competitive radioligand binding assay for DAT.
Detailed Steps:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 or COS-7 cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured.[4] Cells are harvested, and crude membrane preparations are made by homogenization and centrifugation.
-
Binding Assay: The assay is typically performed in 96-well plates.[11] Membrane preparations are incubated with a fixed concentration of a radioligand that binds to the DAT, such as [3H]WIN 35,428.[4]
-
Competition: A range of concentrations of the test compound (this compound) is added to compete with the radioligand for binding to the DAT.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at 4°C).[11]
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[11]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]
In Vivo Dopamine Transporter Occupancy Study using PET
This protocol describes the general workflow for a Positron Emission Tomography (PET) study to measure the occupancy of the dopamine transporter by this compound in human subjects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. R-modafinil (this compound): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A positron emission tomography study examining the dopaminergic activity of this compound in adults using [¹¹C]altropane and [¹¹C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [¹⁸F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Enantiomeric Purity Analysis of (R)-modafinil
For Researchers, Scientists, and Drug Development Professionals
(R)-modafinil, the single R-enantiomer of the wakefulness-promoting agent modafinil, exhibits a longer half-life and is the preferred therapeutic agent for treating excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. The stereospecific synthesis and the accurate determination of its enantiomeric purity are critical aspects of its development and quality control. This technical guide provides an in-depth overview of the core methodologies for the synthesis and enantiomeric analysis of (R)-modafinil.
I. Synthesis of (R)-modafinil
The synthesis of enantiomerically pure (R)-modafinil can be broadly approached through two main strategies: enantioselective synthesis, where the desired enantiomer is formed directly, and chiral resolution, where the desired enantiomer is separated from a racemic mixture.
Enantioselective Synthesis via Asymmetric Oxidation
A prevalent method for the synthesis of (R)-modafinil involves the asymmetric oxidation of the prochiral sulfide (B99878), 2-(benzhydrylthio)acetamide. This approach utilizes chiral catalysts or reagents to stereoselectively introduce the oxygen atom, leading to the desired (R)-sulfoxide.
Chiral metal complexes are effective catalysts for the enantioselective oxidation of sulfides. A notable example is the use of a titanium-diethyl tartrate complex.[1]
Experimental Protocol: Enantioselective Oxidation using a Titanium-Diethyltartarate Complex [1]
-
Preparation of 2-(benzhydrylthio)acetamide: Benzhydrol is reacted with thioglycolic acid in trifluoroacetic acid to yield benzhydrylsulfanyl acetic acid. This intermediate is then converted to 2-(benzhydrylthio)acetamide by reaction with thionyl chloride in benzene, followed by treatment with ammonium (B1175870) hydroxide.
-
Asymmetric Oxidation: The 2-(benzhydrylthio)acetamide is dissolved in toluene (B28343) at room temperature. A chiral catalyst, prepared from a bidentate diethyltartarate ligand and titanium isopropoxide (10 mol%), is added to the solution.
-
Oxidation: An oxidizing agent, such as cumene (B47948) hydroperoxide, is added to the reaction mixture.
-
Work-up and Purification: The reaction is monitored for completion. Upon completion, the reaction mixture is worked up to isolate the crude (R)-modafinil, which is then purified by chromatography.
Organocatalysis offers a metal-free alternative for the asymmetric oxidation of sulfides. Chiral organocatalysts, such as BINOL-phosphates, have been employed for the synthesis of enantioenriched (R)-modafinil using hydrogen peroxide as a green oxidant.[2]
Experimental Protocol: Organocatalyzed Sulfoxidation with a BINOL-Phosphate Catalyst [2]
-
Catalyst Preparation: The chiral BINOL-phosphate catalyst (0.048 mmol) is dissolved in dichloromethane (B109758) (0.5 mL) at -10 °C.
-
Oxidant Addition: Aqueous 30% hydrogen peroxide (1.2 equivalents) is added to the catalyst solution.
-
Substrate Addition: The sulfide precursor, 2-(benzhydrylthio)acetamide (0.24 mmol), is added to the reaction mixture.
-
Reaction: The reaction is stirred at -10 °C and monitored for completion.
-
Purification: The product is directly purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., ethyl acetate/petroleum ether).
Inspired by biological systems, non-heme iron catalysts with chiral ligands have been developed for asymmetric sulfoxidation. A system comprising FeCl₃ and a dipeptide-based chiral ligand has been shown to be effective for the synthesis of (R)-modafinil.[2]
Experimental Protocol: Biomimetic Iron-Catalyzed Sulfoxidation [2]
-
Catalyst Formation: In a reaction vessel, FeCl₃ and a dipeptide-based chiral ligand are combined in a suitable solvent.
-
Substrate and Oxidant Addition: 2-(benzhydrylthio)acetamide and an oxidant like hydrogen peroxide are added to the catalyst mixture.
-
Reaction Conditions: The reaction is carried out under mild conditions.
-
Isolation: After the reaction is complete, (R)-modafinil is isolated and purified, yielding the product with good yield and moderate enantioselectivity.
Chiral Resolution of Racemic Modafinic Acid
An alternative to enantioselective synthesis is the resolution of a racemic mixture of a precursor, most commonly 2-(benzhydrylsulfinyl)acetic acid (modafinic acid). This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Experimental Protocol: Chiral Resolution of Racemic Modafinic Acid [3][4]
-
Diastereomeric Salt Formation: Racemic modafinic acid is combined with a chiral resolving agent, such as (-)-α-methylbenzylamine, in water at a temperature below 50 °C.
-
Precipitation: The (R)-modafinic acid•(-)-α-methylbenzylamine salt, being less soluble, precipitates out of the solution.
-
Isolation and Crystallization: The precipitate is isolated by filtration at a temperature below 50 °C. The isolated salt is then recrystallized from water to improve its diastereomeric purity.
-
Liberation of (R)-modafinic acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to liberate the enantiomerically pure (R)-modafinic acid.
-
Conversion to (R)-modafinil: The (R)-modafinic acid is then converted to (R)-modafinil, for example, through esterification followed by amidation.
Summary of Synthetic Methods for (R)-modafinil
| Synthetic Strategy | Method | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Reference |
| Enantioselective Synthesis | Metal-Catalyzed Asymmetric Oxidation | Titanium-isopropoxide/diethyltartarate, cumene hydroperoxide | Good | Appropriate | [1] |
| Organocatalyzed Asymmetric Sulfoxidation | BINOL-phosphate V, H₂O₂ | >99% | up to 23% | [2] | |
| Biomimetic Iron-Catalyzed Sulfoxidation | FeCl₃, dipeptide-based ligand, H₂O₂ | 75% | 24% | [2] | |
| Chiral Resolution | Diastereomeric Salt Crystallization | Racemic modafinic acid, (-)-α-methylbenzylamine | - | High (after crystallization) | [3][4] |
II. Enantiomeric Purity Analysis of (R)-modafinil
The determination of the enantiomeric purity of (R)-modafinil is crucial for ensuring its quality and therapeutic efficacy. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most widely employed techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of modafinil, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis using a Polysaccharide-Based CSP [5]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), is employed.
-
Mobile Phase: A mobile phase consisting of a mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 75:25:0.15 v/v/v) is used for elution.
-
Detection: The enantiomers are detected by UV absorbance at 225 nm. A polarimetric detector can be connected in series for the identification of the enantiomers.
-
Quantification: The enantiomeric purity is determined by calculating the peak area percentage of the (R)- and (S)-enantiomers.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and is a powerful technique for the enantiomeric separation of modafinil. The separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol: Capillary Electrophoresis with a Cyclodextrin Chiral Selector [6][7]
-
CE System: A capillary electrophoresis system with a diode array detector is utilized.
-
Capillary: A fused-silica capillary is used for the separation.
-
Background Electrolyte (BGE): The BGE consists of a 20 mmol/L phosphate (B84403) buffer at pH 7.5, containing 20 mmol/L of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector and 20% methanol.
-
Separation Conditions: The separation is performed at a temperature of 25 °C with an applied voltage.
-
Detection: The enantiomers are detected at a wavelength of 225 nm.
-
Analysis: The method is validated for parameters such as selectivity, linearity, precision, and accuracy. The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer are determined to ensure the method's sensitivity for impurity testing.
Summary of Analytical Methods for Enantiomeric Purity
| Technique | Method | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection | Key Performance Parameters | Reference |
| Chiral HPLC | Normal Phase | Chiralcel OD-H | n-hexane-ethanol-TFA (75:25:0.15 v/v/v) | UV at 225 nm | Baseline separation (Rs > 1.38) | [5] |
| Polar Organic Mode | Chirobiotic T | Methanol and triethylamine (B128534) (100/0.05, v/v) | UV at 225 nm | LOD (R-enantiomer): 15 ng/mL, LOQ (R-enantiomer): 45 ng/mL | [8] | |
| Capillary Electrophoresis | Chiral CE | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 20 mmol/L phosphate buffer (pH 7.5) with 20% methanol | UV at 225 nm | Resolution = 3.3, LOD (S-enantiomer): 1.25 µg/mL, LOQ (S-enantiomer): 2.50 µg/mL | [6][7] |
III. Visualizing the Workflow
Synthetic Pathways for (R)-modafinil
References
- 1. sanad.iau.ir [sanad.iau.ir]
- 2. mdpi.com [mdpi.com]
- 3. US20080031939A1 - Process for the preparation of armodafinil - Google Patents [patents.google.com]
- 4. EP2159219A2 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Enantioselective HPLC resolution of synthetic intermediates of this compound and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation and determination of the enantiomeric impurity of this compound by capillary electrophoresis with sulfobutyl ether-β-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Neurochemical Deep Dive: Armodafinil Versus Racemic Modafinil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the neurochemical profiles of armodafinil (the R-enantiomer of modafinil) and racemic modafinil (B37608). While both compounds are classified as wakefulness-promoting agents, their distinct stereochemistry imparts subtle but significant differences in their pharmacological activity. This document delves into their primary mechanism of action as dopamine (B1211576) reuptake inhibitors, their interactions with other key neurotransmitter systems including norepinephrine (B1679862), histamine (B1213489), and orexin (B13118510), and presents detailed experimental protocols for the foundational research techniques used to elucidate these properties. Quantitative data are summarized in comparative tables, and key pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
Modafinil, a racemic mixture of R-(-)- and S-(+)-enantiomers, has been a cornerstone in the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder. This compound, the isolated R-enantiomer, was later developed and is considered the more pharmacologically active component. Understanding the nuanced differences in their neurochemical profiles is paramount for the development of next-generation therapeutics with improved efficacy and side-effect profiles. This guide provides a granular examination of their interactions with key central nervous system targets.
Primary Mechanism of Action: Dopamine Transporter Inhibition
The principal mechanism of action for both this compound and racemic modafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain. However, the R-enantiomer (this compound) exhibits a higher affinity for the DAT compared to the S-enantiomer. This differential binding affinity is a key contributor to the distinct pharmacokinetic and pharmacodynamic profiles of the two drugs.
Data Presentation: Dopamine Transporter Binding Affinities
| Compound | Radioligand | Assay Type | Ki (μM) | IC50 (μM) | Reference |
| Racemic Modafinil | [125I]RTI-55 | Binding Assay | 4.8 | - | |
| Racemic Modafinil | [3H]DA | Uptake Assay | - | 4.0 | |
| R-Modafinil (this compound) | [3H]WIN 35,428 | Binding Assay | ~1.6 | - | |
| S-Modafinil | [3H]WIN 35,428 | Binding Assay | ~4.7 | - |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively, with lower values indicating higher potency.
Signaling Pathway: Dopamine Reuptake Inhibition
Interaction with Other Neurotransmitter Systems
Beyond their primary action on the dopamine system, both this compound and racemic modafinil exert influence over other crucial neurotransmitter pathways involved in wakefulness and arousal.
Norepinephrine System
While direct, high-affinity binding to the norepinephrine transporter (NET) is considered negligible for both enantiomers, studies have shown that modafinil can increase norepinephrine levels in certain brain regions. This effect is thought to be an indirect consequence of its primary actions.
Serotonin (B10506) System
Current evidence suggests that neither this compound nor racemic modafinil has a significant affinity for the serotonin transporter (SERT).
Data Presentation: Monoamine Transporter Affinities
| Compound | Transporter | Ki (μM) | IC50 (μM) | Reference |
| Racemic Modafinil | DAT | 4.8 | 4.0 | |
| Racemic Modafinil | NET | >100 | >100 | |
| Racemic Modafinil | SERT | >100 | >100 |
Histamine and Orexin Systems
A significant aspect of modafinil's wake-promoting effect is its ability to activate the histaminergic system. This activation is not direct but is mediated through the orexin (hypocretin) system. Modafinil is believed to attenuate inhibitory GABAergic input to orexinergic neurons, leading to their activation. These activated orexin neurons then stimulate histaminergic neurons, resulting in increased histamine release and subsequent arousal.
Signaling Pathway: Orexin-Histamine Interaction
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neurochemical profiles of this compound and racemic modafinil.
Radioligand Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity (Ki) of this compound and racemic modafinil for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[3H]WIN 35,428 (radioligand)
-
This compound and racemic modafinil
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
GBR 12909 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]WIN 35,428, and varying concentrations of the test compound (this compound or racemic modafinil).
-
To determine non-specific binding, add a high concentration of GBR 12909 to a separate set of wells.
-
Initiate the binding reaction by adding the membrane homogenate to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving animal following administration of this compound or racemic modafinil.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Stereotaxic apparatus
-
Microdialysis probes (concentric, with a 2-4 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound or racemic modafinil
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgically implant a guide cannula into the target brain region of the anesthetized animal using a stereotaxic frame.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test drug (this compound or racemic modafinil) via a systemic route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals for several hours post-injection.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline dopamine levels.
Cocaine Discrimination Study in Mice
Objective: To assess the subjective effects of this compound and racemic modafinil by testing their ability to substitute for the discriminative stimulus effects of cocaine.
Materials:
-
Male Swiss-Webster mice
-
Standard two-lever operant conditioning chambers
-
Cocaine hydrochloride
-
This compound and racemic modafinil
-
Saline solution
Procedure:
-
Training Phase:
-
Train mice to press one lever ("drug lever") to receive a food reward after an injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Train the same mice to press the other lever ("saline lever") for a food reward after an injection of saline.
-
Continue this training until the mice reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Administer various doses of the test drug (this compound or racemic modafinil) to the trained mice.
-
Place the mice in the operant chambers and record which lever they press.
-
Full substitution is considered to have occurred if the mice predominantly press the "drug lever" after receiving the test drug.
-
Partial substitution occurs if there is a dose-dependent increase in responding on the "drug lever."
-
Experimental Workflow: Cocaine Discrimination Study
Conclusion
This compound and racemic modafinil, while sharing a primary mechanism of action as dopamine reuptake inhibitors, exhibit distinct neurochemical profiles largely attributable to the higher affinity of the R-enantiomer for the dopamine transporter. This compound's more potent interaction with the DAT, coupled with its longer half-life, likely contributes to its sustained wakefulness-promoting effects. The indirect modulation of the orexin and histamine systems is a critical component of the therapeutic action of both compounds, differentiating them from classical psychostimulants. The detailed experimental protocols provided herein offer a foundational framework for the continued investigation and development of novel wakefulness-promoting agents with optimized pharmacological properties. A thorough understanding of these neurochemical nuances is essential for advancing the field of CNS drug discovery.
In-Vitro Characterization of Armodafinil Binding Affinity: A Technical Guide
Introduction
Armodafinil, the R-enantiomer of modafinil, is a wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder.[1] Its primary mechanism of action is centered on the central nervous system, where it modulates neurotransmitter levels to enhance wakefulness and cognitive function.[2] Unlike traditional psychostimulants, this compound exhibits a unique pharmacological profile. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity, focusing on its interaction with key monoamine transporters.
The core of this compound's activity lies in its ability to bind to the dopamine (B1211576) transporter (DAT), thereby inhibiting the reuptake of dopamine and increasing its extracellular concentration in certain brain regions.[1][3] This action on the dopaminergic system is considered central to its wake-promoting effects.[4] While its primary target is the DAT, its interaction with other transporters such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) has also been investigated to fully elucidate its pharmacological profile.[3]
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound and its racemate, modafinil, has been quantified using various in-vitro assay techniques. The primary metrics used to express binding affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the key binding affinity data for this compound (R-modafinil) and related compounds at the human dopamine transporter (hDAT).
| Compound | Target | Assay Type | Radioligand | Ki (μM) | IC50 (μM) | Reference |
| R-modafinil (this compound) | hDAT | [3H]WIN 35,428 Binding | [3H]WIN 35,428 | 1.3 | - | [3] |
| R-modafinil (this compound) | hDAT | [3H]DA Uptake Inhibition | [3H]Dopamine | - | 8.0 | [3] |
| (±)-Modafinil | hDAT | [3H]WIN 35,428 Binding | [3H]WIN 35,428 | 2.3 | - | [3] |
| (±)-Modafinil | hDAT | [3H]DA Uptake Inhibition | [3H]Dopamine | - | 13 | [3] |
| S-modafinil | hDAT | [3H]WIN 35,428 Binding | [3H]WIN 35,428 | 3.8 | - | [3] |
| S-modafinil | hDAT | [3H]DA Uptake Inhibition | [3H]Dopamine | - | 29 | [3] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Studies have shown that this compound (R-modafinil) has an approximately 3-fold higher affinity for the dopamine transporter than its S-enantiomer.[5][6] In contrast to its effects on the dopamine transporter, this compound exhibits significantly lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), with IC50 values greater than 100 μM for both.[3] This selectivity for the dopamine transporter is a key feature of its pharmacological profile.
Experimental Protocols
The in-vitro characterization of this compound's binding affinity predominantly relies on competitive radioligand binding assays and uptake inhibition assays. These methods allow for the precise quantification of the interaction between this compound and its molecular targets.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific target, in this case, the dopamine transporter.
a) Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.
-
Cells are washed with ice-cold Phosphate-Buffered Saline (PBS).
-
The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[7]
-
The cell suspension is homogenized using a Dounce homogenizer.[7]
-
The homogenate is subjected to centrifugation at low speed to remove nuclei and cellular debris.[7]
-
The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in an appropriate buffer, and the protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[7]
-
Aliquots of the membrane preparation are stored at -80°C.
b) Binding Assay Protocol:
-
The assay is conducted in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Non-specific binding is determined in parallel wells containing a high concentration of a known DAT inhibitor (e.g., cocaine or benztropine) instead of this compound.
-
The plate is incubated (e.g., for 60-120 minutes at 4°C or 30°C) to allow the binding to reach equilibrium.[8][9]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]
-
The filters are washed multiple times with ice-cold wash buffer to separate bound from unbound radioligand.[9]
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[9]
c) Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][10]
Dopamine Uptake Inhibition Assay
This functional assay measures how effectively this compound blocks the uptake of dopamine into cells or synaptosomes that express the dopamine transporter.
a) Cell/Synaptosome Preparation:
-
This can be performed using either cell lines expressing hDAT or synaptosomes prepared from specific brain regions (e.g., striatum) of laboratory animals.
b) Uptake Assay Protocol:
-
Cells or synaptosomes are pre-incubated with various concentrations of this compound or vehicle control.
-
A known concentration of radiolabeled dopamine (e.g., [³H]DA) is added to initiate the uptake reaction.
-
The mixture is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]DA.
-
The amount of [³H]DA taken up by the cells or synaptosomes is quantified by scintillation counting.
c) Data Analysis:
-
The percentage of inhibition of [³H]DA uptake is calculated for each concentration of this compound.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of dopamine uptake, is determined by non-linear regression analysis of the concentration-response curve.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
This compound's primary mechanism of action involves the modulation of dopaminergic signaling by blocking the dopamine transporter.
Caption: this compound's inhibition of dopamine reuptake at the synapse.
References
- 1. This compound | C15H15NO2S | CID 9690109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
A Deep Dive into the Enantiomeric Pharmacology of Modafinil: Armodafinil vs. S-modafinil
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the pharmacological and pharmacokinetic distinctions between the two enantiomers of modafinil (B37608): Armodafinil (R-modafinil) and S-modafinil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, binding affinities, and metabolic profiles, supported by experimental data and methodologies.
Introduction: The Chirality of Modafinil
Modafinil, a wakefulness-promoting agent, is a racemic compound consisting of two enantiomers, R-(-)-modafinil (this compound) and S-(+)-modafinil.[1] While racemic modafinil has been a cornerstone in the treatment of sleep disorders, the isolation and characterization of its individual enantiomers have revealed significant pharmacological differences.[2] this compound is the commercially available, enantiopure form of R-modafinil.[3] This guide will dissect the nuanced differences between this compound and S-modafinil, providing a granular view of their interactions with key neurotransmitter systems.
Mechanism of Action: A Tale of Two Enantiomers at the Dopamine (B1211576) Transporter
The primary mechanism of action for both this compound and S-modafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations.[4][5] However, their potencies at the DAT differ significantly.
dot
Binding Affinity and Potency
Quantitative data from in vitro studies consistently demonstrate that this compound possesses a higher affinity for the DAT compared to S-modafinil. Radioligand binding assays using [³H]WIN 35,428, a cocaine analog that binds to the DAT, have shown that this compound has an approximately three-fold higher affinity than its S-enantiomer.[6][7] This is further corroborated by dopamine uptake inhibition assays, which measure the functional consequence of DAT binding.
| Compound | Target | Assay Type | Value | Reference |
| This compound (R-modafinil) | Human DAT | [³H]WIN 35,428 Binding | Kᵢ = 0.78 µM | [2] |
| S-modafinil | Human DAT | [³H]WIN 35,428 Binding | Kᵢ = 2.5 µM | [2] |
| This compound (R-modafinil) | Human DAT | [³H]Dopamine Uptake | IC₅₀ = 5.14 µM | [8] |
| S-modafinil | Human DAT | [³H]Dopamine Uptake | IC₅₀ = 13 µM | [6] |
| This compound (R-modafinil) | Human NET | [³H]Nisoxetine Binding | IC₅₀ > 10 µM | [7] |
| S-modafinil | Human NET | [³H]Nisoxetine Binding | IC₅₀ > 10 µM | [7] |
| This compound (R-modafinil) | Human SERT | [³H]Citalopram Binding | IC₅₀ > 10 µM | [7] |
| S-modafinil | Human SERT | [³H]Citalopram Binding | IC₅₀ > 10 µM | [7] |
Table 1: Comparative In Vitro Pharmacology of this compound and S-modafinil
Both enantiomers exhibit weak to negligible affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), highlighting their selectivity for the DAT.[7][8]
Atypical Inhibition of the Dopamine Transporter
Recent studies suggest that both this compound and S-modafinil act as "atypical" DAT inhibitors.[9] Unlike classical stimulants such as cocaine, which stabilize the DAT in an outward-facing conformation, the enantiomers of modafinil appear to favor an inward-facing conformation of the transporter.[9] This alternative binding mode may contribute to the distinct behavioral and abuse potential profile of modafinil compared to typical psychostimulants.
Pharmacokinetic Profile: The Decisive Difference
The most striking and clinically relevant differences between this compound and S-modafinil lie in their pharmacokinetic profiles.
dot
Stereoselective Metabolism and Elimination
This compound is metabolized and eliminated significantly more slowly than S-modafinil. The elimination half-life of this compound is approximately 10-17 hours, whereas the half-life of S-modafinil is only 3-5 hours.[4][9][10] This disparity is attributed to stereoselective metabolism, primarily hepatic.[11]
| Parameter | This compound (R-modafinil) | S-modafinil | Reference |
| Elimination Half-life (t½) | 10 - 17 hours | 3 - 5 hours | [4][9][10] |
| Cmax (single 200 mg dose of racemate) | Higher and sustained | Lower and declines more rapidly | [12][13] |
| Tmax (single dose) | ~2-4 hours | ~2-4 hours | [11] |
| AUC₀-∞ (single 200 mg dose vs. 200 mg racemate) | ~40% higher | Not applicable | [12][13] |
Table 2: Comparative Pharmacokinetic Parameters of this compound and S-modafinil
Plasma Concentration Profiles
The differential elimination rates result in markedly different plasma concentration-time profiles following administration of racemic modafinil. After oral administration of modafinil, the plasma concentration of this compound is consistently higher and more sustained throughout the day compared to S-modafinil.[12][13] This leads to a longer duration of pharmacological effect for this compound and is the primary rationale for its development as a monotherapy.[5]
Experimental Protocols
Radioligand Binding Assay for DAT Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound and S-modafinil for the human dopamine transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).[14] Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled DAT ligand, such as [³H]WIN 35,428, and varying concentrations of the unlabeled competitor (this compound or S-modafinil).[14]
-
Incubation: The reaction is incubated to allow for binding equilibrium to be reached.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Inhibition Assay
Objective: To determine the potency (IC₅₀) of this compound and S-modafinil to inhibit dopamine uptake by the hDAT.
Methodology:
-
Cell Culture: HEK293 cells stably expressing hDAT are cultured to confluency in appropriate media.[8]
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or S-modafinil.
-
Uptake Initiation: [³H]dopamine is added to initiate the uptake reaction.
-
Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value.
dot
Conclusion
The pharmacological and pharmacokinetic profiles of this compound and S-modafinil are distinct, with this compound exhibiting a higher affinity for the dopamine transporter and a significantly longer half-life. These differences translate to a more potent and sustained wakefulness-promoting effect for this compound. This in-depth analysis provides a crucial foundation for researchers and clinicians in understanding the nuanced pharmacology of modafinil's enantiomers and informs the rational development and application of these compounds in therapeutic settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The vigilance promoting drug modafinil increases dopamine release in the rat nucleus accumbens via the involvement of a local GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. jneurosci.org [jneurosci.org]
- 7. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 8. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ddd.uab.cat [ddd.uab.cat]
- 10. researchgate.net [researchgate.net]
- 11. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging of dopamine D2/3 agonist binding in cocaine dependence: A [11C]NPA PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simultaneous [11C]raclopride positron emission tomography and functional magnetic resonance imaging investigation of striatal dopamine binding in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Armodafinil's Impact on Glutamate and GABAergic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armodafinil, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] While its primary mechanism of action is understood to be the inhibition of the dopamine (B1211576) transporter (DAT), its complex pharmacological profile extends to the modulation of several other neurotransmitter systems, including the primary excitatory and inhibitory systems of the central nervous system: the glutamate (B1630785) and GABAergic pathways.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on these crucial pathways, summarizing key quantitative data, detailing experimental protocols used in pivotal studies, and visualizing the involved signaling cascades. The indirect nature of this compound's influence on glutamate and GABA systems presents a nuanced mechanism that contributes to its unique therapeutic effects and favorable side-effect profile compared to traditional stimulants.
Impact on Glutamatergic Pathways
This compound is suggested to increase levels of the principal excitatory neurotransmitter, glutamate, in various brain regions. This effect is not direct but is believed to be a downstream consequence of its primary action on monoamine transporters and its influence on other neurotransmitter systems.[1][3] The potentiation of glutamatergic neurotransmission is thought to contribute significantly to the wakefulness-promoting and cognitive-enhancing effects of this compound.[4]
Quantitative Data: Effects on Glutamate
The following table summarizes the quantitative data from preclinical studies, primarily using modafinil, which serves as a close proxy for this compound's effects, investigating the impact on glutamate levels in different brain regions.
| Brain Region | Animal Model | Drug & Dosage | Change in Glutamate Levels | Study Methodology |
| Medial Preoptic Area (MPA) | Rat | Modafinil (30-300 mg/kg) | Increased | In vivo Microdialysis |
| Posterior Hypothalamus (PH) | Rat | Modafinil (30-300 mg/kg) | Increased | In vivo Microdialysis |
| Thalamus (Ventromedial & Ventrolateral) | Rat | Modafinil (100 mg/kg, i.p.) | Maximal Increase | In vivo Microdialysis |
| Hippocampus | Rat | Modafinil (100 mg/kg, i.p.) | Maximal Increase | In vivo Microdialysis |
| Striatum | Rat | Modafinil (300 mg/kg) | +134 ± 11% of basal values | In vivo Microdialysis |
| Substantia Nigra | Rat | Modafinil (High doses) | Increased | In vivo Microdialysis |
| Rat Brain | Rat | Modafinil (500 mg/kg) | ~19% increase at 24 hours post-administration | Glutamate Chemical Exchange Saturation Transfer (GluCEST) Imaging |
Signaling Pathways and Mechanisms
The increase in glutamate appears to be an indirect effect, primarily linked to the reduction of GABAergic tone in certain brain areas.[3][5] By inhibiting GABAergic interneurons, this compound disinhibits glutamatergic neurons, leading to increased glutamate release.
Impact on GABAergic Pathways
This compound generally decreases the levels of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in several key brain regions.[1][3] This reduction in GABAergic transmission contributes to a state of increased neuronal excitability and wakefulness.[1] The mechanism is thought to be indirect, potentially involving the serotonergic system.[3]
Quantitative Data: Effects on GABA
The following table presents quantitative findings on the effects of modafinil on GABA levels from preclinical research.
| Brain Region | Animal Model | Drug & Dosage | Change in GABA Levels | Study Methodology |
| Medial Preoptic Area (MPA) | Rat | Modafinil (30-100 mg/kg, i.p.) | Dose-dependent decrease | In vivo Microdialysis |
| Posterior Hypothalamus (PH) | Rat | Modafinil (100 mg/kg, i.p.) | Marked reduction | In vivo Microdialysis |
| Striatum | Rat | Modafinil (100 mg/kg) | 85 ± 4% of basal values | In vivo Microdialysis |
| Pallidum | Rat | Modafinil (100 mg/kg) | 85 ± 2% of basal values | In vivo Microdialysis |
| Pallidum | Rat | Modafinil (300 mg/kg) | 75 ± 2% of basal values | In vivo Microdialysis |
| Substantia Nigra | Rat | Modafinil (300 mg/kg) | 59 ± 5% of basal values | In vivo Microdialysis |
| Nucleus Accumbens | Rat | Modafinil | Substantial reduction | In vivo Microdialysis |
| Cortex | Guinea Pig, Rat | Modafinil | Decreased | Post-mortem HPLC |
| Cultured Cortical Neurons (Glutamate-induced reduction) | Rat | Modafinil (0.3-1 µM) | Prevented reduction in evoked [3H]GABA release | Radioligand Assay |
Signaling Pathways and Mechanisms
One proposed mechanism for the reduction in GABA release involves an interaction with the serotonergic system, specifically the 5-HT3 receptors.[6] this compound's influence on serotonin (B10506) pathways may lead to a modulation of GABAergic neuron activity.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental techniques cited in the studies of this compound's effects on glutamate and GABA.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.
-
Animal Preparation: Adult male Sprague-Dawley rats are typically used.[7] Animals are anesthetized (e.g., with a ketamine/xylazine mixture) and placed in a stereotaxic frame.[8]
-
Probe Implantation: A guide cannula is surgically implanted into the skull, aimed at the specific brain region of interest (e.g., prefrontal cortex, hypothalamus, striatum).[8] The coordinates are determined from a stereotaxic atlas. The cannula is secured with dental cement. Animals are allowed to recover for several days.[8]
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane, 20 kDa molecular weight cut-off) is inserted through the guide cannula.[8] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.[7][8]
-
Sample Collection and Analysis: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.[8] Neurotransmitter concentrations in the dialysate are then quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[9]
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to record the electrical activity of individual neurons and study the effects of compounds on ion channels and synaptic currents.
-
Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Brain slices (typically 250-300 µm thick) containing the region of interest are prepared using a vibratome.[7]
-
Recording Setup: Slices are transferred to a recording chamber on the stage of a microscope and continuously perfused with oxygenated aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Electrode and Recording: A glass micropipette (patch pipette) filled with an internal solution is advanced towards a neuron. A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the recording of synaptic currents (e.g., inhibitory postsynaptic currents, IPSCs) or membrane potential.
-
Drug Application: this compound is applied to the slice via the perfusion bath to observe its effects on neuronal activity.
Conclusion
The available evidence strongly suggests that this compound indirectly modulates the glutamatergic and GABAergic systems, contributing to its wakefulness-promoting and cognitive-enhancing effects. The increase in glutamate and decrease in GABA create a neurochemical environment that favors neuronal excitability and arousal. While the primary mechanism of DAT inhibition is well-established, the precise downstream signaling cascades that lead to these changes in excitatory and inhibitory tone are still being fully elucidated. Further research utilizing advanced techniques such as optogenetics combined with electrophysiology and in vivo neurotransmitter monitoring will be crucial to dissecting the intricate neural circuits and molecular mechanisms underlying this compound's multifaceted pharmacological profile. A deeper understanding of these interactions will be invaluable for the development of novel therapeutics with improved efficacy and specificity for a range of neurological and psychiatric disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Modafinil prevents glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vigilance promoting drug modafinil decreases GABA release in the medial preoptic area and in the posterior hypothalamus of the awake rat: possible involvement of the serotonergic 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Effects of (R)-Modafinil and its (R)- and (S)-Fluoro-Analogs on Mesolimbic Extracellular Dopamine Assessed by Voltammetry and Microdialysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cognitive Potential: A Technical Guide to Preclinical Studies of Armodafinil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical research into the cognitive-enhancing effects of Armodafinil. This compound, the R-enantiomer of Modafinil, is a wakefulness-promoting agent with a distinct pharmacological profile that has garnered significant interest for its potential to improve cognitive functions such as memory, attention, and executive processing. This document synthesizes key findings from preclinical animal models, detailing the experimental protocols, quantitative outcomes, and underlying neurobiological mechanisms.
Core Neuropharmacology of this compound
This compound's mechanism of action is multifaceted, distinguishing it from traditional psychostimulants.[1] While not fully elucidated, its cognitive effects are believed to stem from its interaction with several key neurotransmitter systems in the brain.[1]
Dopaminergic System: A primary mechanism of this compound is the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in brain regions critical for cognition, such as the prefrontal cortex and nucleus accumbens.[1][2][3] This action is considered central to its wake-promoting and cognitive-enhancing effects.[3] However, its binding affinity for DAT is lower than that of typical stimulants like cocaine.
Glutamatergic and GABAergic Systems: Preclinical evidence suggests that this compound modulates the balance between excitatory and inhibitory neurotransmission. It has been shown to increase levels of the excitatory neurotransmitter glutamate (B1630785) while decreasing levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This shift towards increased neuronal excitability is thought to contribute to enhanced cognitive function.
Histaminergic and Orexinergic Systems: this compound also influences the histamine (B1213489) and orexin (B13118510) systems, which are crucial for maintaining wakefulness and arousal.[1] It is believed to indirectly activate orexin-producing neurons in the hypothalamus, which in turn stimulates the release of histamine, a neurotransmitter that promotes alertness and attention.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical research on this compound and its racemate, Modafinil, which shares similar pharmacological properties.
Table 1: Dopamine Transporter (DAT) Binding Affinity
| Compound | Assay | Preparation | Kᵢ (μM) |
| This compound (R-Modafinil) | [³H]WIN 35,428 Binding | Human DAT | ~3-fold higher affinity than S-Modafinil |
| Modafinil (racemic) | [³H]WIN 35,428 Binding | Human DAT | Lower affinity than cocaine |
Table 2: Effects on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Animal Model | This compound/Modafinil Dose | Effect |
| Dopamine | Nucleus Accumbens | Mouse | - | Increased extracellular levels |
| Glutamate | Medial Preoptic Area, Posterior Hypothalamus | Rat | 30-300 mg/kg | Increased extracellular levels |
| GABA | Medial Preoptic Area, Posterior Hypothalamus | Rat | 30-300 mg/kg | Decreased extracellular levels |
| Histamine | Hypothalamus | Mouse | 150 mg/kg | Increased release |
Table 3: Summary of Cognitive Effects in Animal Models
| Cognitive Domain | Behavioral Assay | Animal Model | This compound/Modafinil Dose | Key Findings |
| Learning & Spatial Memory | Morris Water Maze | Mouse | 75 mg/kg (Modafinil) | Improved acquisition of spatial memory. |
| Working Memory | Y-Maze | Rat | 200-300 mg/kg (Modafinil) | Significantly improved learning performance. |
| Locomotor Activity & Anxiety | Open-Field Test | Mouse | 64 mg/kg (Modafinil) | Increased locomotor activity. |
| Attention & Executive Function | 5-Choice Serial Reaction Time Task | Rat | - | (Data on this compound is less specific in the provided results) |
Experimental Protocols for Key Behavioral Assays
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are protocols for commonly used behavioral assays in the study of this compound's cognitive effects.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[4][5]
Apparatus:
-
A circular pool (typically 1.2-1.8 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (around 22-25°C).[4][5]
-
An escape platform submerged approximately 1-2 cm below the water surface.
-
Distal visual cues (e.g., posters, shapes) are placed around the room to serve as spatial references for the animal.[4]
Procedure:
-
Habituation: Animals are typically handled for several days before the experiment to reduce stress.
-
Acquisition Training:
-
Rats or mice are placed into the pool from one of four randomized starting locations (North, South, East, West).
-
The animal is allowed to swim freely to find the hidden platform. The trial ends once the animal locates the platform and remains on it for a set period (e.g., 15-30 seconds).
-
If the animal fails to find the platform within a specified time (e.g., 60-120 seconds), it is gently guided to the platform.[5]
-
This is repeated for a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-7 days).
-
This compound or vehicle is administered at a specified time before the training session each day.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The animal is allowed to swim for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Data Analysis:
-
Escape Latency: The time taken to find the platform during acquisition trials.
-
Path Length: The distance traveled to reach the platform.
-
Time in Target Quadrant: The percentage of time spent in the correct quadrant during the probe trial.
-
Platform Crossings: The number of times the animal crosses the former location of the platform during the probe trial.
Y-Maze for Working Memory
The Y-maze task is used to assess spatial working memory in rodents.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.
Procedure:
-
Habituation: The animal is placed in the center of the maze and allowed to explore all three arms freely for a set period (e.g., 5-8 minutes).
-
Testing:
-
This compound or vehicle is administered prior to the test.
-
The animal is placed in one arm and the sequence of arm entries is recorded.
-
A spontaneous alternation is defined as entering a different arm on each of three consecutive arm entries (e.g., A, B, C or A, C, B).
-
The total number of arm entries is also recorded.
-
Data Analysis:
-
Percentage of Spontaneous Alternations: Calculated as (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) x 100. A higher percentage indicates better working memory.
Open-Field Test for Locomotor Activity and Anxiety-like Behavior
The open-field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with walls to prevent escape (e.g., 40 x 40 cm for mice). The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: The testing room is kept quiet with consistent lighting.
-
Testing:
-
This compound or vehicle is administered prior to the test.
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a set period (e.g., 5-30 minutes) using an automated tracking system or by a trained observer.
-
Data Analysis:
-
Total Distance Traveled: A measure of general locomotor activity.
-
Time Spent in the Center Zone: A measure of anxiety-like behavior (less time in the center is interpreted as higher anxiety).
-
Rearing Frequency: The number of times the animal stands on its hind legs, an exploratory behavior.
-
Grooming Frequency and Duration: Can be an indicator of stress or anxiety.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for preclinical cognitive studies.
Caption: Key signaling pathways modulated by this compound.
Caption: A generalized workflow for a preclinical cognitive study.
Conclusion
Preclinical studies in animal models have provided valuable insights into the cognitive-enhancing properties of this compound. Its unique mechanism of action, involving the modulation of dopamine, glutamate, GABA, histamine, and orexin systems, sets it apart from classical stimulants. The evidence from behavioral assays consistently demonstrates its potential to improve various domains of cognition, including learning, memory, and attention. Further preclinical research is warranted to fully elucidate its long-term effects and to explore its therapeutic potential for cognitive deficits in various neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a structured overview of the current state of preclinical knowledge on this compound's cognitive effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C15H15NO2S | CID 9690109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Modafinil and Memory: Effects of Modafinil on Morris Water Maze Learning and Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Model [panache.ninds.nih.gov]
An In-Depth Technical Guide to the Toxicological Properties of Armodafinil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armodafinil, the (R)-enantiomer of modafinil (B37608), is a wakefulness-promoting agent used in the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder. This technical guide provides a comprehensive overview of the toxicological properties of this compound, drawing from a wide range of non-clinical and clinical data. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the ongoing evaluation of this compound. This guide summarizes key findings in acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, safety pharmacology, and mechanisms of toxicity. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are described. Visualizations of key pathways and workflows are provided to facilitate understanding.
Introduction
This compound is a central nervous system (CNS) stimulant with a pharmacological profile distinct from that of traditional amphetamine-like stimulants.[1] Its wake-promoting effects are thought to be mediated primarily through the inhibition of dopamine (B1211576) reuptake by binding to the dopamine transporter (DAT).[2][3] However, its complete mechanism of action is multifaceted, involving modulation of other neurotransmitter systems, including norepinephrine, histamine, glutamate, and GABA.[4][5][6] A thorough understanding of its toxicological profile is essential for its safe and effective use and for the development of future related compounds.
Acute and Chronic Toxicity
Acute Toxicity
Single-dose oral toxicity studies have been conducted in both mice and rats to determine the acute lethal effects of this compound. The maximum non-lethal dose was established to be 845 mg/kg in mice and 700 mg/kg in rats.[7] At doses approaching lethality in rats, observed clinical signs included erosion of the glandular stomach, kidney defects, hind limb swelling, and digit loss.[7]
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Parameter | Value | Reference |
| Mouse | Oral | Maximum Non-Lethal Dose | 845 mg/kg | [7] |
| Rat | Oral | Maximum Non-Lethal Dose | 700 mg/kg | [7] |
Chronic Toxicity
Repeat-dose toxicity studies of this compound have been conducted in rats and dogs for up to 13 weeks. These studies are crucial for identifying potential target organs of toxicity and for establishing a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure. In these studies, racemic modafinil was often used as a comparator.[1]
Table 2: Chronic Toxicity of this compound (13-Week Studies)
| Species | Dosing Regimen | Key Findings | NOAEL | Reference |
| Rat | Oral (gavage) | To be further investigated. | To be further investigated. | [1] |
| Dog | Oral (capsule) | To be further investigated. | To be further investigated. | [1] |
Further investigation into regulatory submission documents is required to populate the "Key Findings" and "NOAEL" columns with specific data.
Genotoxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage.
In Vitro Studies
This compound was found to be negative in an in vitro bacterial reverse mutation assay (Ames test) and in an in vitro chromosomal aberration assay in human lymphocytes.[8] The racemic mixture, modafinil, also tested negative in a series of in vitro assays, including the Ames test, mouse lymphoma tk assay, chromosomal aberration assay in human lymphocytes, and a cell transformation assay in BALB/3T3 mouse embryo cells.[8]
Table 3: In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without S9 | Negative | [8] |
| Chromosomal Aberration | Human Lymphocytes | With and without S9 | Negative | [8] |
-
Bacterial Reverse Mutation Assay (OECD 471): This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.[9][10] The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver).[9] Various concentrations of this compound would have been tested, and the number of revertant colonies counted and compared to solvent and positive controls.[11]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells, such as human peripheral blood lymphocytes.[12][13] Cells are exposed to the test substance, both with and without metabolic activation, for a defined period.[14] Following exposure, cells are treated with a metaphase-arresting agent, harvested, and chromosome preparations are analyzed for structural aberrations.[15]
In Vivo Studies
Table 4: In Vivo Genotoxicity of Modafinil
| Assay | Species | Tissue | Result | Reference |
| Micronucleus Assay | Mouse | Bone Marrow | Negative | [8] |
-
Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay assesses the potential of a test substance to induce cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.[16][17] Rodents are typically exposed to the test substance via an appropriate route.[17] Bone marrow is then collected, and polychromatic erythrocytes are analyzed for the presence of micronuclei.[16]
Carcinogenicity
Long-term carcinogenicity studies are essential to evaluate the tumorigenic potential of a substance after chronic exposure.
Carcinogenicity studies for this compound have been conducted in mice. In a 2-year study, oral administration of this compound at doses up to 300 mg/kg/day in males and 100 mg/kg/day in females did not result in any tumorigenic effects.[8] For the racemate, modafinil, 2-year carcinogenicity studies were conducted in mice and rats. Modafinil was administered in the diet at doses of 6, 30, and 60 mg/kg/day. There was no evidence of tumorigenesis associated with modafinil administration in these studies.[2]
Table 5: Carcinogenicity Studies of this compound and Modafinil
| Compound | Species | Duration | Doses | Findings | Reference |
| This compound | Mouse | 2 years | Up to 300 mg/kg/day (males), 100 mg/kg/day (females) | No tumorigenic effects | [8] |
| Modafinil | Mouse | 78 weeks | 6, 30, 60 mg/kg/day | No evidence of tumorigenesis | [2] |
| Modafinil | Rat | 104 weeks | 6, 30, 60 mg/kg/day | No evidence of tumorigenesis | [2] |
-
Two-Year Rodent Carcinogenicity Study: These studies typically involve the daily administration of the test substance to rodents (mice and rats) for the majority of their lifespan (approximately 2 years).[18] Animals are observed for clinical signs of toxicity and the development of tumors. At the end of the study, a full necropsy and histopathological examination of all major organs and tissues are performed to identify any neoplastic or pre-neoplastic lesions.
Reproductive and Developmental Toxicity
The potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development have been investigated in animal studies.
In a study on pregnant rats, oral administration of this compound (60, 200, or 600 mg/kg/day) during the period of organogenesis resulted in increased incidences of fetal visceral and skeletal variations at the intermediate and highest doses, and decreased fetal body weights at the highest dose. The no-effect dose for rat embryofetal developmental toxicity was associated with a plasma this compound exposure (AUC) approximately 0.03 times the AUC in humans at the maximum recommended daily dose.[2]
Table 6: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Dosing Period | Key Findings | NOAEL | Reference |
| Embryofetal Development | Rat | Organogenesis | Increased fetal visceral and skeletal variations, decreased fetal body weight at higher doses. | Associated with plasma AUC ~0.03x human AUC | [2] |
Further investigation is needed to determine the specific NOAEL in mg/kg/day.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies, as outlined in the ICH S7A guideline, includes assessments of the cardiovascular, respiratory, and central nervous systems.[19]
Safety pharmacology studies for this compound have covered these core areas.[7] CNS effects were consistent with the expected pharmacological effects of a wakefulness-promoting agent.[7] In dogs, an increased heart rate was observed at exposures 1-4 times the expected clinical exposure based on Cmax.[7]
Table 7: Safety Pharmacology of this compound
| System | Assay | Key Findings | Reference |
| Cardiovascular | hERG assay | To be further investigated. | |
| Cardiovascular | In vivo (Dog) | Increased heart rate at 1-4x clinical Cmax. | [7] |
| Central Nervous System | Irwin Test / Functional Observational Battery | Consistent with expected pharmacological effects. | [7] |
| Respiratory | Whole-body plethysmography | To be further investigated. |
Further targeted searches are required to obtain specific data from the hERG assay and respiratory studies.
Mechanism of Toxicity
The primary mechanism of action of this compound, which also underlies some of its potential adverse effects, is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[2][3] The binding affinity (Ki) of modafinil for the DAT has been reported to be in the micromolar range, indicating a lower affinity compared to classical stimulants like cocaine.[3] R-modafinil (this compound) has a higher affinity for the DAT than the S-enantiomer.[3]
Beyond its effects on the dopaminergic system, this compound also influences other neurotransmitter systems, which may contribute to its overall toxicological profile. It has been shown to increase levels of norepinephrine, histamine, and glutamate, while decreasing GABA levels in various brain regions.[4][5][6]
Signaling Pathway: Dopaminergic System
Metabolic Pathway
This compound is extensively metabolized in the liver. The two primary metabolic pathways are amide hydrolysis, which is the most prominent, and S-oxidation mediated by the cytochrome P450 enzyme CYP3A4.[20] This results in the formation of two major, pharmacologically inactive metabolites: this compound acid and modafinil sulfone.[20]
Conclusion
This compound has undergone a comprehensive toxicological evaluation. The available data indicate a low order of acute toxicity. Genotoxicity studies have not revealed any mutagenic or clastogenic potential. Long-term carcinogenicity studies in rodents have not shown any evidence of tumorigenicity. Developmental toxicity has been observed in animal studies at exposures relevant to clinical use. The primary mechanism of action, and likely a contributor to its adverse effect profile, is the inhibition of dopamine reuptake. Further research to fill the existing gaps in quantitative toxicological data, particularly regarding chronic toxicity NOAELs and specific safety pharmacology endpoints, will continue to refine the comprehensive safety profile of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. R-modafinil (this compound): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. nib.si [nib.si]
- 10. oecd.org [oecd.org]
- 11. The bacterial reverse mutation test | RE-Place [re-place.be]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. publications.iarc.who.int [publications.iarc.who.int]
- 19. The Long-Term Tolerability and Efficacy of this compound in Patients with Excessive Sleepiness Associated with Treated Obstructive Sleep Apnea, Shift Work Disorder, or Narcolepsy: An Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Armodafinil in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Armodafinil in human plasma. The protocol employs a combination of protein precipitation and liquid-liquid extraction for sample cleanup, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 3 minutes, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies.[1][2][3] This method has been validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.[1][3]
Instrumentation and Reagents
1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent[1][2]
-
Vortex mixer
-
Centrifuge (capable of 10,000 rpm)[1]
-
Nitrogen evaporator
1.2. Chemicals and Reagents
-
This compound reference standard
-
This compound-d10 (Internal Standard, IS)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)[1]
-
Formic Acid (AR grade)
-
Ultrapure water
-
Blank human plasma (with K2 EDTA as anticoagulant)[4]
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized HPLC and MS/MS parameters is provided in the table below.
| Parameter | Condition |
| HPLC System | |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm[1][2] |
| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid[1][2] |
| Flow Rate | 0.7 mL/min[1][2][3] |
| Injection Volume | 5 µL[2] |
| Column Temperature | Ambient or controlled at 35°C[4] |
| Run Time | 3.0 minutes[1][2][3] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition (this compound) | Q1/Q3: 274.1 / 167.2 m/z[1][2][3] |
| MRM Transition (IS) | Q1/Q3: 284.4 / 177.4 m/z[1][2][3] |
| Source Temperature | Instrument dependent, typically 400-500°C |
Experimental Protocols
3.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and this compound-d10 (IS) in methanol to achieve a final concentration of 1 mg/mL for each.[2]
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of this compound by serially diluting the primary stock with a 50:50 (v/v) mixture of methanol and water.[4]
-
Working Standard (IS) Solution (1000 ng/mL): Dilute the this compound-d10 primary stock solution with acetonitrile to a final concentration of 1000 ng/mL.[1]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking appropriate amounts of the intermediate this compound stock solutions into blank human plasma. The typical calibration curve range is 10–10,000 ng/mL.[1][2][3]
3.2. Sample Preparation Protocol: Protein Precipitation & Liquid-Liquid Extraction
This method is effective for extracting this compound from plasma while minimizing matrix interference.[1][2]
Caption: this compound Extraction Workflow from Plasma.
Detailed Steps:
-
Pipette 50 µL of the plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.[1][2]
-
Add 100 µL of the internal standard working solution (1000 ng/mL this compound-d10 in acetonitrile).[1]
-
Vortex the mixture for 2 minutes to precipitate plasma proteins.[1]
-
Add 1 mL of ethyl acetate to the tube.[1]
-
Vortex again for 5 minutes to ensure complete partitioning of the analyte and IS into the organic layer.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[1]
-
Carefully transfer 750 µL of the clear upper organic supernatant to a new set of tubes.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue with 100 µL of acetonitrile.[1]
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system for analysis.[1]
Method Validation Summary
The bioanalytical method was fully validated according to FDA guidelines.[1] The key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 10 - 10,000 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Sensitivity | |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[1][2] |
| Accuracy & Precision | |
| Intra-day Precision (%RSD) | < 6.95%[4] |
| Inter-day Precision (%RSD) | < 8.12%[4] |
| Accuracy (% Nominal) | Within 85-115% (90-110% for non-LLOQ) |
| Recovery | |
| Extraction Recovery | Consistent and reproducible; reported as > 66.33% in similar LLE methods[4] |
| Selectivity | No significant interference from endogenous plasma components was observed at the retention times of this compound (1.63 min) and the IS (1.62 min).[1] |
| Matrix Effect | No significant ion suppression or enhancement was observed.[1] |
| Stability | This compound was found to be stable in plasma through three freeze-thaw cycles and at room temperature for 24 hours.[5] Stock solutions were stable at 2-8°C.[1] |
Conclusion
The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The minimal sample volume requirement (50 µL), short run time, and robust extraction procedure make it highly suitable for application in clinical pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][2][3]
References
- 1. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. akjournals.com [akjournals.com]
Application Note: Quantification of Armodafinil in Brain Tissue via LC-MS/MS
Introduction
Armodafinil, the R-enantiomer of modafinil, is a wake-promoting agent utilized in the treatment of sleep disorders such as narcolepsy.[1][2] Its mechanism of action is linked to the central nervous system, making the quantification of its concentration in brain tissue a critical aspect of neuropharmacological research and drug development.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the accurate quantification of this compound in brain tissue homogenates. The methodology presented herein is adapted from established bioanalytical procedures for plasma and is optimized for the complexities of a brain matrix.[4][5][6]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis to quantify this compound in brain tissue.
1. Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d10 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Brain tissue (e.g., from preclinical studies)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Sample Preparation
-
Brain Tissue Homogenization:
-
Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Add ice-cold PBS (e.g., 4 volumes, 400 µL) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
-
Protein Precipitation and Extraction:
-
To a 100 µL aliquot of the brain homogenate, add 10 µL of the internal standard working solution (this compound-d10, e.g., 1000 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Injection Volume: 5 µL.[4]
-
Gradient: A suitable gradient can be optimized, for instance, starting with 95% A, ramping to 95% B, holding, and then returning to initial conditions for column re-equilibration. A total run time of approximately 3-5 minutes is achievable.[4][6]
-
-
Mass Spectrometry (MS):
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method, based on literature values for plasma which are anticipated to be achievable in a brain matrix with appropriate validation.[4][6][7]
| Parameter | Expected Performance |
| Linearity Range | 10 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in brain tissue.
Signaling Pathway Visualization
As this protocol is a bioanalytical method, a signaling pathway is not directly applicable. The workflow diagram above illustrates the logical progression of the experimental procedure.
References
- 1. A Concise Review- An Analytical Method Development and Validation of this compound | ClinicSearch [clinicsearchonline.org]
- 2. A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qjmhs.com [qjmhs.com]
- 4. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Armodafinil's Wakefulness-Promoting Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the wakefulness-promoting effects of Armodafinil. The following sections detail the rationale for model selection, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams of relevant pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent used to treat sleep disorders like narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Its mechanism of action is complex and not fully elucidated but is known to differ from traditional stimulants.[2] this compound is understood to modulate multiple neurotransmitter systems to produce its effects.[1] This includes the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine.[1][3] Additionally, it enhances the activity of norepinephrine (B1679862) and histamine, stimulates orexin/hypocretin neurons, increases the excitatory neurotransmitter glutamate, and decreases the inhibitory neurotransmitter GABA.[1][3]
Recommended Animal Models
Rodents, particularly rats (Sprague-Dawley and Wistar-Kyoto strains), are the most common and well-validated models for studying the wake-promoting effects of this compound.[4] For more specific investigations into conditions like narcolepsy, orexin-deficient mouse models and narcoleptic canine models are employed.[5][6][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on wakefulness, sleep architecture, and neuronal activation in animal models.
Table 1: Effect of this compound on Wakefulness Duration in Rats
| Species/Strain | Dose (mg/kg, i.p.) | Duration of Increased Wakefulness | Fold Increase vs. Vehicle (Approx.) | Reference(s) |
| Sprague-Dawley Rat | 30 | ~30 minutes | - | |
| Sprague-Dawley Rat | 100 | ~2 hours | - | |
| WKY Rat | 30 | Dose-dependent | - | [4] |
| WKY Rat | 100 | Dose-dependent | - | [4] |
| WKY Rat | 300 | Dose-dependent | - | [4] |
| Sprague-Dawley Rat | 200 | ~3 hours | - | [8] |
Table 2: Effect of this compound on Sleep Architecture in Rodents
| Species/Strain | Dose (mg/kg, i.p.) | Change in NREM Sleep | Change in REM Sleep | Key Observation | Reference(s) |
| WKY Rat | 100 | No rebound hypersomnolence | - | Unlike methamphetamine, this compound did not cause a subsequent increase in NREM sleep. | [4] |
| OF1 Mouse (Modafinil) | 200 | Enhanced Slow-Wave Activity (SWA) | Initially reduced | The homeostatic sleep response after modafinil-induced wakefulness is similar to that of non-pharmacologically induced wakefulness. | [9] |
Table 3: c-Fos Expression in Rat Brain Regions Following this compound Administration
| Brain Region | Dose (mg/kg, i.p.) | Change in c-Fos Labeled Neurons | Implication | Reference(s) |
| Striatum | 100 | Increased | Activation of motor and arousal pathways | |
| Anterior Cingulate Cortex | 30 | Increased (lightly labeled) | Involvement in attention and executive function | |
| Anterior Cingulate Cortex | 100 | Increased | Involvement in attention and executive function | |
| Tuberomammillary Nucleus (TMN) | 100 | Increased | Activation of histaminergic arousal system | |
| Pedunculopontine Tegmentum (PPTg) | 100 | Increased | Part of the ascending reticular activating system | |
| Laterodorsal Tegmentum (LDTg) | 100 | Increased | Part of the ascending reticular activating system | |
| Locus Coeruleus (LC) | 100 | Increased | Activation of noradrenergic system | |
| Dorsal Raphe Nucleus (DR) | 100 | Increased | Activation of serotonergic system | |
| Dorsal Striatum | 200 | Robust Expression | - | [8] |
Experimental Protocols
Protocol for EEG/EMG Electrode Implantation Surgery in Rats
This protocol is for the surgical implantation of electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals for sleep-wake stage analysis.
Materials:
-
Male Sprague-Dawley or Wistar-Kyoto rats (250-350g)
-
General anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical drill
-
Miniature stainless-steel screw electrodes
-
Insulated EMG wire electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Preparation: Shave the scalp and disinfect the area with an antiseptic solution.
-
Stereotaxic Placement: Secure the rat in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Electrode Placement (EEG): Drill small holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Gently screw the EEG electrodes into the holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
Electrode Placement (EMG): Insert the EMG wire electrodes into the nuchal (neck) muscles to record muscle tone.
-
Securing the Implant: Connect the electrode leads to a headmount connector. Secure the entire assembly to the skull using dental cement.
-
Suturing: Suture the scalp incision around the headmount.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover for at least one week before starting experiments.
Protocol for this compound Preparation and Administration
This protocol details the preparation and intraperitoneal (i.p.) injection of this compound.
Materials:
-
This compound powder
-
Vehicle solution (e.g., Tween 80, 0.25% methylcellulose)
-
Saline
-
Vortex mixer
-
Syringes (1 mL or 3 mL)
-
Needles (23-25 gauge for rats)
Procedure:
-
Preparation of Vehicle: Prepare the chosen vehicle solution. For example, a Tween 80 solution can be made by dissolving it in sterile saline.
-
Suspension of this compound: Weigh the required amount of this compound powder. Suspend the powder in the vehicle solution. The concentration should be calculated based on the desired dose and the injection volume (typically 1-2 mL/kg for rats).
-
Homogenization: Vortex the suspension thoroughly to ensure a uniform mixture. This compound is typically administered as a suspension.[8]
-
Administration:
-
Gently restrain the rat.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a 15-30 degree angle and inject the suspension intraperitoneally.
-
-
Timing: Injections are often administered during the animal's light phase (rest period) to observe the wake-promoting effects against a baseline of higher sleep propensity.[8]
Protocol for Sleep-Wake Recording and Analysis
This protocol outlines the procedure for recording and analyzing EEG and EMG data.
Materials:
-
EEG/EMG recording system
-
Data acquisition software
-
Sleep scoring software
Procedure:
-
Habituation: Habituate the surgically implanted rats to the recording chamber and tethered recording cables for at least 24 hours.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration and Recording: Administer this compound or vehicle as described in Protocol 4.2. Immediately begin continuous EEG/EMG recording for a predetermined period (e.g., 6-24 hours).
-
Data Analysis:
-
Divide the recorded data into epochs (e.g., 10-30 seconds).
-
Visually or automatically score each epoch as one of three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency EEG (delta waves); reduced EMG amplitude.
-
Rapid Eye Movement (REM) Sleep: Low-amplitude, mixed-frequency EEG (theta waves); muscle atonia (very low EMG amplitude).
-
-
Calculate the percentage of time spent in each stage for specific time bins (e.g., hourly) and for the total recording period.
-
Protocol for c-Fos Immunohistochemistry
This protocol is for identifying neurons activated by this compound using c-Fos as a marker of neuronal activity.
Materials:
-
Anesthetized and perfused rat brains
-
Cryostat or vibratome for sectioning
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Preparation: Two hours after this compound or vehicle administration, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde. Extract the brain and post-fix overnight.
-
Sectioning: Cut coronal sections (e.g., 40 µm) of the brain using a cryostat or vibratome.
-
Immunostaining:
-
Wash the sections in PBS.
-
Incubate in a blocking solution for 1-2 hours to reduce non-specific binding.
-
Incubate with the primary c-Fos antibody (e.g., for 24-48 hours at 4°C).
-
Wash in PBS and incubate with the biotinylated secondary antibody for 1-2 hours.
-
Wash in PBS and incubate with the ABC reagent for 1 hour.
-
Wash in PBS and visualize the c-Fos positive cells by incubating with the DAB substrate, which will produce a brown precipitate in the presence of the peroxidase enzyme.
-
-
Mounting and Analysis: Mount the stained sections on glass slides, dehydrate, and coverslip. Use a microscope to identify and count the c-Fos positive cells in specific brain regions of interest.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's multifaceted mechanism of action on various neurotransmitter systems to promote wakefulness.
Experimental Workflows
Caption: Standard experimental workflows for assessing this compound's effects on sleep-wake states and neuronal activation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. greendoor.org [greendoor.org]
- 4. This compound, the R-enantiomer of modafinil: wake-promoting effects and pharmacokinetic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modafinil more effectively induces wakefulness in orexin-null mice than in wild-type littermates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of modafinil and amphetamine on daytime sleepiness and cataplexy of narcoleptic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-induced wakefulness in animals with ventrolateral preoptic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of modafinil and sleep deprivation on sleep and cortical EEG spectra in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Armodafinil Administration Protocol for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armodafinil, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy and shift work sleep disorder.[1][2] In preclinical research, it is widely used to investigate its effects on wakefulness, cognition, and other behavioral paradigms in rodent models. Its primary mechanism of action is believed to be the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels.[1][2][3][4] this compound also modulates other neurotransmitter systems, including norepinephrine, histamine, and orexin, which contribute to its wake-promoting and cognitive-enhancing effects.[1][2]
These application notes provide a comprehensive overview of this compound administration protocols for various rodent behavioral studies, including quantitative data, detailed experimental methodologies, and visual diagrams of the experimental workflow and underlying signaling pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Tmax (hours) | Cmax (µg/mL) | t½ (hours) | AUC (µg·h/mL) | Reference |
| Rat (Sprague Dawley) | 30 | i.p. | ~1.0 | ~0.19 | ~3.0 | - | [5] |
| 100 | i.p. | ~1.0 | ~3.69 | ~3.0 | - | [5] | |
| Rat (WKY) | 30 | i.p. | - | - | - | Proportional to dose | [6] |
| 100 | i.p. | - | - | - | Proportional to dose | [6] | |
| 300 | i.p. | - | - | - | Proportional to dose | [6] | |
| Mouse (CD-1) | - | Oral | - | - | - | - | [1] |
Note: Pharmacokinetic parameters can vary depending on the rodent strain, age, and experimental conditions.
Table 2: Dose-Response of this compound on Wakefulness in Rats
| Dose (mg/kg, i.p.) | Effect on Wakefulness | Duration of Effect | Key Findings | Reference |
| 30 | Increased wakefulness | ~30 minutes | Significant increase in wake time and motor activity. | [5][7] |
| 100 | Significantly increased wakefulness | ~2 hours | Decreased SWS and REMS times; increased latency to sleep onset. | [5][6][7] |
| 200 | Sustained increase in wakefulness | ~3 hours | Near-equivalent waking to 1 mg/kg methamphetamine. | [8] |
| 300 | Dose-dependent increase in wakefulness | - | Proportional to plasma compound exposure. | [6] |
Table 3: Effective Doses of this compound (or Modafinil) in Rodent Cognitive and Behavioral Tasks
| Behavioral Test | Species | Drug | Dose (mg/kg) | Route | Key Findings | Reference |
| Y-Maze | Rat | Modafinil | 200, 300 | i.p. | Significantly improved learning performance. | [9] |
| Morris Water Maze | Mouse | Modafinil | 75 | i.p. | Improved acquisition when given before training. | [10][11] |
| Conditioned Place Preference | Mouse | Modafinil | 125 | - | Produced significant conditioned place preference. | [12] |
| Open Field Test | Rat | Modafinil | 300 | - | Increased locomotor activity. | [12] |
| T-Maze | Mouse | Modafinil | 16 | - | Optimal working memory performance under non-stress conditions. | [12] |
| Fear Conditioning | Mouse | Modafinil | 0.75 | i.p. | Enhanced memory of contextual fear conditioning. | [10][11] |
| 75 | i.p. | Disrupted memory of contextual fear conditioning. | [10][11] |
Experimental Protocols
This compound Formulation and Administration
a. Vehicle Preparation:
-
Saline: For soluble compounds, sterile 0.9% sodium chloride solution is a common vehicle.
-
Tween 80/Saline Suspension: For less soluble compounds like this compound, a suspension can be prepared. A common formulation involves suspending the powdered this compound in a vehicle solution of Tween 80 (e.g., 1-5%) in sterile saline.[8] The solution should be vortexed thoroughly before each injection to ensure a uniform suspension.
b. Administration Routes:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents, providing rapid absorption. Injections are typically administered into the lower quadrant of the abdomen.
-
Oral Gavage (p.o.): This route mimics the clinical route of administration in humans. This compound is suspended in a suitable vehicle and administered directly into the stomach using a gavage needle.
c. Dosing and Timing:
-
For Wakefulness Studies: Doses typically range from 30 to 300 mg/kg (i.p.) in rats.[5][6] Administration is often performed during the light cycle (the animals' inactive phase), approximately 5 hours after lights on, to assess the wake-promoting effects when sleep propensity is high.[7]
-
For Cognitive Studies: Doses can vary widely depending on the specific cognitive domain being investigated. For example, studies with modafinil have used doses ranging from 0.75 mg/kg to 300 mg/kg in mice and rats.[9][10][11][12] this compound is typically administered 30 to 90 minutes before the behavioral task.[9]
Behavioral Assays
a. Assessment of Wakefulness (EEG/EMG Recording)
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording.
-
Insert wire electrodes into the neck musculature for electromyogram (EMG) recording.
-
A reference screw is placed over the cerebellum.
-
The electrode assembly is secured to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Recording:
-
Habituate the animals to the recording chambers and cables for several days.
-
Record EEG and EMG signals continuously for baseline and post-drug administration periods.
-
Sleep-wake states are scored in epochs (e.g., 10 seconds) based on the EEG and EMG characteristics:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
Non-REM (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG).
-
-
b. Assessment of Locomotor Activity (Open Field Test)
-
Apparatus: A square arena (e.g., 42 x 42 cm or 1m x 1m) with walls to prevent escape.[9][13] The arena is often made of a non-porous material for easy cleaning.
-
Procedure:
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety).
-
Rearing frequency (a measure of exploratory behavior).
-
c. Assessment of Learning and Memory (Y-Maze)
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long) at a 120° angle from each other.[12][14]
-
Procedure (Spontaneous Alternation):
-
Data Analysis:
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A higher percentage of alternation is indicative of better spatial working memory.
-
d. Assessment of Spatial Learning and Memory (Morris Water Maze)
-
Apparatus: A large circular pool (e.g., 180 cm in diameter) filled with opaque water (using non-toxic paint or milk powder).[15][16] A hidden escape platform is submerged just below the water surface.[16] The room should have various distal visual cues.
-
Procedure:
-
Acquisition Phase: The animal undergoes several trials per day for multiple days. In each trial, the animal is released from different starting positions and must find the hidden platform. The location of the platform remains constant.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
-
Parameters Measured:
-
Acquisition: Escape latency (time to find the platform), path length, and swimming speed.
-
Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
e. Assessment of Reward and Motivation (Conditioned Place Preference - CPP)
-
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues.[8]
-
Procedure:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, the animal receives this compound and is confined to one compartment, and on alternate days, receives the vehicle and is confined to the other compartment. The drug-paired compartment is typically the initially non-preferred one.
-
Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Visualization of Pathways and Workflows
This compound Signaling Pathway
Caption: this compound's primary mechanism of action.
Experimental Workflow for a Rodent Behavioral Study
Caption: General workflow for an this compound rodent study.
References
- 1. anilocus.com [anilocus.com]
- 2. Y-Maze Protocol [protocols.io]
- 3. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sleep and EEG Phenotyping in Mice. [sonar.ch]
- 5. jove.com [jove.com]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Open field test in rats [protocols.io]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. noldus.com [noldus.com]
- 12. mmpc.org [mmpc.org]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. Aged rats learn Morris Water maze using non-spatial searc... [degruyterbrill.com]
- 16. news-medical.net [news-medical.net]
Application Notes and Protocols: The Use of Armodafinil in Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Non-motor symptoms, including excessive daytime sleepiness (EDS), are also prevalent and significantly impact the quality of life. Armodafinil, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent with a potential therapeutic role in PD, not only for managing EDS but also for its neuroprotective properties. These application notes provide detailed protocols for investigating the effects of this compound in established animal models of Parkinson's disease.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is known to involve multiple neurotransmitter systems. In the context of Parkinson's disease, the primary proposed mechanisms include:
-
Dopaminergic Modulation: this compound is a weak dopamine (B1211576) transporter (DAT) inhibitor, leading to an increase in extracellular dopamine levels in the striatum. This action may help to compensate for the dopaminergic deficit in PD.
-
GABAergic and Glutamatergic Regulation: this compound has been shown to decrease GABA release and increase glutamate (B1630785) levels in various brain regions.[1][2] This modulation of inhibitory and excitatory neurotransmission may contribute to its wake-promoting and motor-improving effects.
-
Neuroprotection: Preclinical studies suggest that this compound and its racemate, modafinil, exhibit neuroprotective effects, potentially through antioxidant mechanisms and by preventing neuronal damage.[3][4] Modafinil has been shown to prevent the decrease of glutathione (B108866) (GSH) and reduce the increase of malondialdehyde (MDA) in the substantia nigra of MPTP-treated mice, indicating a reduction in oxidative stress.[4]
Key Experimental Protocols
Parkinson's Disease Animal Models
Two of the most widely used neurotoxin-based rodent models of Parkinson's disease are the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.
a) MPTP-Induced Mouse Model of Parkinson's Disease
This model recapitulates the loss of dopaminergic neurons in the substantia nigra.[5]
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free saline.
-
Administration: Administer MPTP hydrochloride at a dose of 15-20 mg/kg via intraperitoneal (i.p.) injection. A common regimen involves four injections at 2-hour intervals within a single day.[6]
-
Post-Injection Monitoring: House animals in a dedicated, well-ventilated area with appropriate safety precautions for handling MPTP and animal waste. Monitor the animals for any signs of distress. The dopaminergic lesion typically stabilizes within 7 to 21 days.[6]
b) 6-OHDA-Induced Rat Model of Parkinson's Disease
This model produces a unilateral lesion of the nigrostriatal pathway, leading to quantifiable motor asymmetry.[7][8]
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.
-
6-OHDA Preparation: Dissolve 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The solution should be freshly prepared and protected from light.[7][9]
-
Stereotactic Surgery:
-
Anesthetize the rat and place it in a stereotactic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the striatum. Typical coordinates for the MFB in rats are AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from bregma.[10]
-
Infuse the 6-OHDA solution slowly (e.g., 1 µL/min) and leave the needle in place for several minutes post-injection to allow for diffusion.[7][10]
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and easy access to food and water. Allow at least two weeks for the lesion to develop and stabilize.[11]
This compound Administration
Protocol:
-
Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose or Tween 80 for oral gavage or intraperitoneal injection.[12]
-
Dosage: Effective doses in rodent models of Parkinson's disease for the racemate, modafinil, have been reported in the range of 50-100 mg/kg.[4][13] For this compound, doses of 100-200 mg/kg have been used in rats for wakefulness studies.[12][14] A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
Administration Schedule: this compound can be administered acutely or chronically, depending on the study's objectives. For neuroprotection studies, administration may begin prior to or concurrently with the neurotoxin.[3] For symptomatic studies, administration occurs after the lesion has been established.
Behavioral Assessments
a) Apomorphine-Induced Rotation Test (for 6-OHDA model)
This test measures the degree of dopamine receptor supersensitivity on the lesioned side.[15][16]
Protocol:
-
Habituation: Place the rat in a circular test arena for a brief habituation period.
-
Apomorphine (B128758) Administration: Administer a subcutaneous injection of apomorphine hydrochloride (e.g., 0.25-0.5 mg/kg).[17][18]
-
Data Collection: Record the number of full contralateral (away from the lesioned side) rotations for a period of 30-60 minutes using an automated rotometer or manual counting.[11] A successful lesion is often defined as a rotation rate of >5-7 full turns per minute.
b) Open Field Test
This test assesses general locomotor activity and exploratory behavior.[19][20]
Protocol:
-
Apparatus: Use a square or circular arena (e.g., 40x40 cm or larger) with walls to prevent escape. The arena can be divided into a central and a peripheral zone.[20][21]
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-15 minutes).[19]
-
Data Analysis: Use video tracking software to measure parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.
Neurochemical and Histological Analysis
a) HPLC-ECD for Dopamine and Metabolites
This technique is used to quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the striatum.[22][23]
Protocol:
-
Tissue Collection: Euthanize the animal and rapidly dissect the striatum on ice.
-
Sample Preparation: Homogenize the tissue in a suitable buffer (e.g., perchloric acid) and centrifuge to precipitate proteins.[23]
-
HPLC-ECD Analysis: Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.[24]
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentrations of DA, DOPAC, and HVA.
b) Immunohistochemistry for Tyrosine Hydroxylase (TH)
This method is used to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.[25][26]
Protocol:
-
Tissue Processing: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain in the same fixative and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain on a cryostat or vibratome.[25]
-
Staining:
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH).[25]
-
Wash and then incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method and visualize with a chromogen such as diaminobenzidine (DAB).
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra.
Data Presentation
Table 1: Effect of Modafinil on Striatal Monoamines in MPTP-Treated Mice
| Treatment Group | Striatal Dopamine (DA) | Striatal Noradrenaline (NA) | Striatal 5-Hydroxytryptamine (5-HT) |
| Control | Baseline | Baseline | Baseline |
| MPTP | Decreased | Decreased | Decreased |
| MPTP + Modafinil (50 mg/kg) | Partially Prevented Decrease | Partially Prevented Decrease | Partially Prevented Decrease |
| MPTP + Modafinil (100 mg/kg) | Significantly Prevented Decrease | Significantly Prevented Decrease | Significantly Prevented Decrease |
Data summarized from studies showing modafinil's neuroprotective effects.[4]
Table 2: Effect of Modafinil on Neurochemical Markers of Oxidative Stress and Neurotransmission in MPTP-Treated Mice
| Treatment Group | Striatal GABA | Substantia Nigra GABA | Substantia Nigra Glutathione (GSH) | Substantia Nigra Malondialdehyde (MDA) |
| Control | Baseline | Baseline | Baseline | Baseline |
| MPTP | Increased | Decreased | Decreased | Increased |
| MPTP + Modafinil (50 mg/kg) | Reduced Increase | Prevented Decrease | Prevented Decrease | Reduced Increase |
| MPTP + Modafinil (100 mg/kg) | Reduced Increase | Prevented Decrease | Prevented Decrease | Reduced Increase |
Data summarized from studies investigating modafinil's impact on GABAergic transmission and oxidative stress markers.[4]
Visualizations
Caption: Proposed mechanism of this compound in the dopaminergic synapse.
Caption: General experimental workflow for assessing this compound's efficacy.
References
- 1. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 2. The vigilance promoting drug modafinil increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparkinsonian and neuroprotective effects of modafinil in the mptp-treated common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanism of modafinil on Parkinson disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modelorg.com [modelorg.com]
- 7. conductscience.com [conductscience.com]
- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 9. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound-induced wakefulness in animals with ventrolateral preoptic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modafinil Improves Catalepsy in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease; Possible Involvement of Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, the R-enantiomer of modafinil: wake-promoting effects and pharmacokinetic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scantox.com [scantox.com]
- 16. mdbneuro.com [mdbneuro.com]
- 17. Apomorphine-induced rotations [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Open field test in rats [protocols.io]
- 20. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 21. protocols.io [protocols.io]
- 22. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 24. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 26. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Armodafinil in Preclinical ADHD Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armodafinil, the R-enantiomer of modafininil, is a wakefulness-promoting agent that has garnered interest for its potential therapeutic application in Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Its pharmacological profile, distinct from traditional psychostimulants like methylphenidate and amphetamines, suggests a potential for efficacy with a different side-effect profile.[2][4] this compound primarily acts as a dopamine (B1211576) transporter (DAT) inhibitor, thereby increasing extracellular dopamine levels in key brain regions associated with attention and executive function, such as the prefrontal cortex and nucleus accumbens.[1][5] This document provides detailed application notes and protocols for the use of this compound in preclinical research settings, utilizing relevant animal models and behavioral assays to investigate its therapeutic potential for ADHD.
Mechanism of Action
This compound's primary mechanism of action relevant to ADHD is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations.[3][5] It also exhibits some activity at the norepinephrine (B1679862) transporter (NET).[6] Unlike typical stimulants, this compound has a lower affinity for DAT and displays a different in vitro profile from cocaine, suggesting a lower abuse potential.[2][4] The increased dopaminergic and noradrenergic tone in the prefrontal cortex is believed to underlie its beneficial effects on cognitive processes such as attention, memory, and impulse control.[1][7]
Signaling Pathway of this compound
Data Presentation
Table 1: In Vitro Binding Affinities and Dopamine Uptake Inhibition
| Compound | Target | Ki (μM) [³H]WIN 35,428 Binding | IC₅₀ (μM) [³H]DA Uptake |
| This compound (R-Modafinil) | hDAT | 2.3 | 13 |
| S-Modafinil | hDAT | ~7 | ~39 |
| Cocaine | hDAT | 0.2 | 0.8 |
| (Data sourced from[2]) |
Table 2: In Vivo Effects on Extracellular Dopamine
| Compound | Dose (mg/kg, i.p.) | Brain Region | Peak Increase in Extracellular DA (% of Basal) | Duration of Effect |
| This compound (R-Modafinil) | 30, 100, 300 | Nucleus Accumbens Shell (Mouse) | ~300% | Maintained for at least 6 hours |
| Cocaine | 10 - 55 | Nucleus Accumbens Shell (Mouse) | Significant increase | Rapid onset and offset |
| (Data sourced from[2]) |
Experimental Protocols
Animal Models
The Spontaneously Hypertensive Rat (SHR) is a commonly used genetic animal model for ADHD.[8][9] These rats exhibit key behavioral characteristics of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.[10][11] When designing studies, the Wistar-Kyoto (WKY) rat is often used as the normotensive control strain.[9]
Experimental Workflow for Preclinical ADHD Study
Protocol 1: Assessment of Attention and Impulsivity using the Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a robust method for evaluating visuospatial attention and impulsivity in rodents.[12][13][14]
Objective: To assess the effects of this compound on attention and impulsivity in an animal model of ADHD.
Materials:
-
5-CSRTT operant chambers
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) control rats
-
This compound
-
Vehicle (e.g., saline, distilled water with suspending agent)
-
Positive control (e.g., Methylphenidate)
-
Food rewards (e.g., sucrose (B13894) pellets)
Procedure:
-
Food Restriction: Gently food restrict the rats to 85-90% of their free-feeding body weight to motivate them for the task. Water should be available ad libitum.
-
Habituation and Training:
-
Habituate the rats to the operant chambers.
-
Train the rats on the 5-CSRTT task in a stepwise manner, gradually increasing the difficulty. The goal is to train them to respond to a brief light stimulus presented in one of five apertures to receive a food reward.
-
Training is complete when rats achieve a stable baseline performance (e.g., >80% accuracy and <20% omissions).
-
-
Drug Administration:
-
Dissolve or suspend this compound in the chosen vehicle.
-
Administer this compound (e.g., 30-300 mg/kg, intraperitoneally) at a specified time before the behavioral testing session.
-
Include a vehicle control group and a positive control group (e.g., Methylphenidate) for comparison.
-
-
Testing:
-
Place the rats in the 5-CSRTT chambers and run the testing session.
-
Record the following parameters:
-
Accuracy (% correct): A measure of sustained attention.
-
Omissions (%): Failure to respond, indicating inattention.
-
Premature responses: Responses made before the stimulus is presented, a measure of impulsivity.
-
Perseverative responses: Repeated responses after a correct response.
-
Response latency: Time taken to make a correct response.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound with the vehicle and positive control groups.
Protocol 2: In Vivo Microdialysis for Dopamine and Norepinephrine Measurement
Objective: To measure the effects of this compound on extracellular dopamine and norepinephrine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound
-
Vehicle
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the medial prefrontal cortex.
-
Allow the rat to recover from surgery for at least 48 hours.
-
-
Microdialysis:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound (e.g., 100-300 mg/kg, i.p.) or vehicle.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
-
-
Data Analysis:
-
Calculate the concentration of dopamine and norepinephrine in each sample.
-
Express the post-administration levels as a percentage of the baseline levels.
-
Compare the effects of this compound to the vehicle control group.
-
Conclusion
This compound presents a promising avenue for preclinical ADHD research. Its distinct mechanism of action, centered on dopamine transporter inhibition, offers a potential alternative to classical stimulants.[2][5] The protocols outlined above provide a framework for robustly evaluating the efficacy of this compound in validated animal models of ADHD. By employing behavioral assays such as the 5-CSRTT and neurochemical techniques like in vivo microdialysis, researchers can gain valuable insights into this compound's therapeutic potential and further elucidate its neurobiological effects in the context of ADHD.
References
- 1. This compound as a Potential Pharmacological Treatment for Attention Deficit Hyperactivity Disorder in Adults: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-modafinil (this compound): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Modafinil on ADHD Management Across Age Groups | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Impulsive choice in two different rat models of ADHD—Spontaneously hypertensive and Lphn3 knockout rats [frontiersin.org]
- 10. The spontaneously hypertensive-rat as an animal model of ADHD: evidence for impulsive and non-impulsive subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of modafinil on attentional processes in a five-choice serial reaction time test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Five-Choice Serial Reaction Time Task [augusta.edu]
Application Notes and Protocols for Bioanalytical Method Validation of Armodafinil Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Armodafinil, the R-enantiomer of modafinil, is a wakefulness-promoting agent used to treat excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[1] Its mechanism of action is not fully understood but is known to involve the inhibition of dopamine (B1211576) reuptake by binding to the dopamine transporter.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the validation of a bioanalytical method for this compound quantification in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), in accordance with FDA and International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8][9][10][11]
1. Materials and Methods
1.1. Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
This compound-d10 (internal standard, IS) (≥98% purity)[2]
-
Acetonitrile (B52724) (HPLC grade)[1][12]
-
Methanol (B129727) (HPLC grade)[1][13]
-
Formic acid (LC-MS grade)[2]
-
Ethyl acetate (B1210297) (ACS grade)[2]
-
Human plasma (pooled, drug-free, with anticoagulant)
1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[2]
-
Analytical column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm or equivalent[12]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Nitrogen evaporator
1.3. Software
-
Chromatography and mass spectrometry data acquisition and processing software.
2. Experimental Protocols
2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d10 in an appropriate solvent like DMSO or methanol to prepare individual stock solutions of 1 mg/mL.[2][13]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d10 stock solution with acetonitrile to a final concentration of 1000 ng/mL.[2]
2.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions of this compound to achieve the desired concentrations for the calibration curve. A typical range is 10-10,000 ng/mL.[2][12]
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
2.3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction) [2][12][14]
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 100 µL of the IS working solution (1000 ng/mL this compound-d10).[2]
-
Vortex for 2 minutes to precipitate proteins.[2]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[14]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[14]
2.4. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
3. Bioanalytical Method Validation
The method validation will be performed according to the principles outlined in the FDA and ICH M10 guidelines.[3][4][7][8]
3.1. Selectivity Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.
3.2. Linearity and Range Analyze calibration curves on three separate occasions. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.[1]
3.3. Accuracy and Precision Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in five replicates on three different days.
-
Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% (±20% for LLOQ) of the nominal concentration.
3.4. Recovery Determine the extraction recovery of this compound and the IS by comparing the peak areas of extracted samples with those of unextracted standards at three concentration levels (LQC, MQC, HQC).
3.5. Matrix Effect Evaluate the matrix effect by comparing the peak areas of the analyte and IS spiked into post-extracted blank plasma from at least six different sources with the peak areas of neat solutions at the same concentrations.[2] The %CV of the IS-normalized matrix factor should be ≤ 15%.
3.6. Stability Evaluate the stability of this compound in plasma under various conditions using LQC and HQC samples.
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a specified duration.
-
Post-Preparative (Autosampler) Stability: In the autosampler for a specified period.
-
Stock Solution Stability: At room and refrigerated temperatures.[15]
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
4. Data Presentation
Summarize all quantitative data from the validation experiments in the following tables.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity Range (ng/mL) | - | 10 - 10,000 |
| Regression Equation | - | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting Factor | - | 1/x² |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) ± SD | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|---|---|
| LLOQ | 10 | ||||||
| LQC | 30 | ||||||
| MQC | 4500 | ||||||
| HQC | 7500 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ)
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | ||||
| MQC | ||||
| HQC |
Acceptance Criteria: Consistent and reproducible recovery. IS-Normalized Matrix Factor CV ≤15%.
Table 4: Stability Summary
| Stability Test | Storage Condition | LQC (% Change) | HQC (% Change) |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | -20°C / Room Temp | ||
| Bench-Top (e.g., 6 hours) | Room Temperature | ||
| Long-Term (e.g., 30 days) | -80°C | ||
| Autosampler (e.g., 24 hours) | 4°C |
Acceptance Criteria: % Change within ±15% of nominal concentration.
5. Visualization
Caption: Workflow for this compound Bioanalytical Method Validation.
Caption: Inter-relationships of Bioanalytical Validation Parameters.
Caption: Simplified Mechanism of Action of this compound.
References
- 1. A Concise Review- An Analytical Method Development and Validation of this compound | ClinicSearch [clinicsearchonline.org]
- 2. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. worldwide.com [worldwide.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpns.com [ijrpns.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
Application Notes and Protocols for Assessing Armodafinil's Cognitive Enhancement Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Armodafinil, the R-enantiomer of modafinil, is a wakefulness-promoting agent approved for the treatment of excessive sleepiness associated with narcolepsy, shift work disorder, and obstructive sleep apnea (B1277953).[1][2][3] Beyond its effects on wakefulness, this compound has garnered significant interest for its potential to enhance cognitive functions such as attention, memory, and executive function in both patient populations and healthy individuals.[1][4][5] Its mechanism of action is complex and not fully elucidated, but it is known to influence several neurotransmitter systems, including dopamine, norepinephrine, histamine, and orexin, and also impacts the glutamate (B1630785) and GABA systems.[1][6]
These application notes provide a comprehensive experimental framework for assessing the cognitive-enhancing effects of this compound in a clinical research setting. The protocols detailed below are designed to be robust, reproducible, and sensitive to the potential cognitive changes induced by this compound.
Experimental Design: A Double-Blind, Placebo-Controlled Crossover Study
A randomized, double-blind, placebo-controlled crossover design is recommended to minimize inter-individual variability and increase statistical power.
1.1. Participant Selection:
-
Inclusion Criteria:
-
Healthy adult volunteers, aged 18-55 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Normal sleep-wake cycle, confirmed by sleep diaries and/or actigraphy for at least one week prior to the study.
-
Written informed consent.
-
-
Exclusion Criteria:
-
History of any significant medical or psychiatric illness.
-
Current use of any prescription or over-the-counter medications that may affect cognitive function or sleep.
-
History of substance abuse or dependence.
-
Known hypersensitivity to this compound or modafinil.
-
Women who are pregnant, breastfeeding, or not using a reliable method of contraception.[7]
-
Individuals with a history of cardiovascular disease.[2]
-
1.2. Study Arms and Dosage:
-
Arm 1 (Treatment): this compound (150 mg or 250 mg, administered orally once daily in the morning). The typical therapeutic dose is 150-250 mg.
-
Arm 2 (Placebo): Matching placebo, administered orally once daily in the morning.
1.3. Study Procedure:
-
Screening Visit: Assess eligibility based on inclusion/exclusion criteria.
-
Baseline Assessment: Conduct a full battery of cognitive tests and subjective questionnaires prior to any intervention.
-
Randomization and First Treatment Period (e.g., 2 weeks): Participants are randomized to receive either this compound or placebo.
-
Cognitive Assessment: Repeat the cognitive test battery at the end of the first treatment period.
-
Washout Period (e.g., 2 weeks): A washout period is essential to eliminate the effects of the first treatment.
-
Second Treatment Period (e.g., 2 weeks): Participants crossover to the other treatment arm.
-
Final Cognitive Assessment: Repeat the cognitive test battery at the end of the second treatment period.
Signaling Pathways and Experimental Workflow
2.1. This compound's Putative Mechanism of Action
The precise mechanism of action of this compound is not fully understood, but it is believed to modulate several key neurotransmitter systems involved in arousal and cognition.
Caption: Putative mechanism of action of this compound.
2.2. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed experimental design.
Caption: Double-blind, placebo-controlled crossover experimental workflow.
Experimental Protocols
3.1. Psychomotor Vigilance Test (PVT)
-
Objective: To assess sustained attention and reaction time. The PVT is highly sensitive to sleep loss and the effects of wakefulness-promoting agents.[8][9]
-
Materials: A computer with a high-precision response device (e.g., a response button or a touchscreen).
-
Procedure:
-
The participant is seated in a quiet, dimly lit room.
-
The participant is instructed to monitor a screen and respond as quickly as possible with a key press when a visual stimulus (e.g., a counter) appears.[9]
-
The inter-stimulus interval (ISI) should be randomized, typically between 2 and 10 seconds.[10]
-
The test duration is typically 10 minutes.[8]
-
No feedback is provided to the participant during the test.[10]
-
-
Primary Outcome Measures:
-
Mean reciprocal reaction time (1/RT).
-
Number of lapses (reaction times > 500 ms).
-
Number of false starts (responses before the stimulus).
-
3.2. Delayed Recall Memory Test
-
Objective: To evaluate long-term episodic memory, a cognitive domain shown to be affected by this compound.[4][11]
-
Materials: A list of 15-20 unrelated words or a short story.
-
Procedure:
-
Encoding Phase: The word list or story is presented to the participant (either visually on a screen or read aloud by the experimenter). The participant is instructed to try to remember as much as possible.
-
Immediate Recall: Immediately after presentation, the participant is asked to recall as many words or details from the story as possible.
-
Delay Period: A 20-30 minute delay period follows, during which the participant engages in a non-verbal distractor task (e.g., solving puzzles) to prevent rehearsal.
-
Delayed Recall: After the delay, the participant is asked to recall the words or the story again without any further presentation.[12][13]
-
-
Primary Outcome Measures:
-
Number of correctly recalled items in the delayed recall phase.
-
Number of intrusion errors (recalling items that were not on the list).
-
3.3. Wisconsin Card Sorting Test (WCST)
-
Objective: To assess executive functions, specifically cognitive flexibility, abstract reasoning, and set-shifting.[14][15]
-
Materials: A computerized version of the WCST is recommended for standardized administration and scoring.
-
Procedure:
-
The participant is presented with a set of stimulus cards and is required to match response cards to the stimulus cards based on a sorting rule (color, form, or number of symbols).
-
The participant is not explicitly told the sorting rule but must deduce it from feedback (correct/incorrect) provided by the computer after each trial.[14]
-
After a certain number of consecutive correct responses (typically 10), the sorting rule changes without warning, and the participant must adapt their strategy.[16]
-
The test continues until all categories have been completed or a set number of cards have been played.
-
-
Primary Outcome Measures:
-
Number of categories completed.
-
Perseverative errors (continuing to sort by a rule that is no longer correct).
-
Non-perseverative errors.
-
Data Presentation
Quantitative data from the cognitive assessments should be summarized in tables to facilitate comparison between the this compound and placebo conditions.
Table 1: Sustained Attention - Psychomotor Vigilance Test (PVT) Outcomes
| Metric | Baseline (Mean ± SD) | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Mean Reciprocal RT (1/s) | ||||
| Number of Lapses (>500ms) | ||||
| Number of False Starts |
Table 2: Long-Term Episodic Memory - Delayed Recall Test Outcomes
| Metric | Baseline (Mean ± SD) | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Correctly Recalled Items | ||||
| Intrusion Errors |
Table 3: Executive Function - Wisconsin Card Sorting Test (WCST) Outcomes
| Metric | Baseline (Mean ± SD) | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Categories Completed | ||||
| Perseverative Errors | ||||
| Non-perseverative Errors |
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for the systematic investigation of this compound's cognitive-enhancing properties. By employing a rigorous double-blind, placebo-controlled crossover design and utilizing a battery of validated cognitive tests, researchers can obtain reliable and meaningful data to further elucidate the cognitive effects of this compound. The clear presentation of data in a tabular format and the visualization of the underlying mechanisms and workflow will aid in the interpretation and dissemination of findings within the scientific community.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 4. This compound improves wakefulness and long-term episodic memory in nCPAP-adherent patients with excessive sleepiness associated with obstructive sleep apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Treatment of Excessive Sleepiness Associated With Shift Work Disorder: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Maximizing Sensitivity of the Psychomotor Vigilance Test (PVT) to Sleep Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]
- 10. Brief Psychomotor Vigilance Test (PVT-B) for touchscreen/mouse [psytoolkit.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. memoryclinic.ch [memoryclinic.ch]
- 14. Wisconsin Card Sorting Test - Wikipedia [en.wikipedia.org]
- 15. labvanced.com [labvanced.com]
- 16. scribd.com [scribd.com]
Armodafinil as an Add-on Therapy in Schizophrenia Animal Models: Application Notes and Protocols
A Note on the Available Preclinical Data: Direct preclinical studies investigating armodafinil as an add-on therapy specifically in validated animal models of schizophrenia are limited in the currently available scientific literature. The majority of preclinical research in this area has been conducted with its parent compound, modafinil (B37608). While this compound is the R-enantiomer of modafinil and possesses a longer half-life, caution is warranted when directly extrapolating findings.[1][2] This document, therefore, provides detailed protocols and data primarily based on studies with modafinil in relevant animal models, followed by specific considerations for adapting these protocols for this compound. The underlying mechanisms are considered largely similar.[3]
Introduction
Cognitive impairment and negative symptoms are significant contributors to the long-term disability associated with schizophrenia, and current antipsychotic medications have limited efficacy in treating these aspects of the disorder.[4] Wake-promoting agents like this compound and modafinil have been investigated as potential adjunctive therapies due to their unique neurochemical profiles.[3] These compounds are known to modulate several neurotransmitter systems implicated in the pathophysiology of schizophrenia, including dopamine (B1211576) (DA), glutamate (B1630785), and gamma-aminobutyric acid (GABA).[3][5] Preclinical animal models that mimic certain aspects of schizophrenia, such as cognitive deficits and social withdrawal, are crucial for evaluating novel therapeutic strategies.[6]
The most common animal models for this purpose involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and dizocilpine (B47880) (MK-801).[6] These models are based on the glutamate hypofunction hypothesis of schizophrenia and induce behavioral and neurochemical alterations relevant to the human condition.[6]
Proposed Mechanism of Action
This compound and modafinil are believed to exert their pro-cognitive and therapeutic effects through a multi-faceted mechanism of action. A primary mode of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels, particularly in brain regions associated with cognition and motivation, such as the prefrontal cortex and nucleus accumbens.[3][7] Unlike typical psychostimulants, their interaction with DAT is distinct, leading to a different profile of behavioral effects. Additionally, these compounds have been shown to increase glutamatergic neurotransmission and decrease GABAergic signaling, which may help to counteract the NMDA receptor hypofunction thought to underlie some symptoms of schizophrenia.[5]
References
- 1. Comparing this compound vs. Modafinil for Better Wakefulness [verywellhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modafinil for people with schizophrenia or related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modafinil Reverses Phencyclidine-Induced Deficits in Cognitive Flexibility, Cerebral Metabolism, and Functional Brain Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Armodafinil solubility for in-vitro experiments
Welcome to the technical support center for improving Armodafinil solubility in in-vitro experiments. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
This compound is a compound with low aqueous solubility. Its solubility is significantly higher in organic solvents. For instance, its solubility in Dimethyl Sulfoxide (DMSO) is ≥16 mg/mL. The racemate, modafinil (B37608), is described as practically insoluble in water, while being sparingly to slightly soluble in methanol (B129727) and acetone.
Q2: Which methods are most effective for enhancing the aqueous solubility of this compound for in-vitro studies?
Several techniques can significantly improve the aqueous solubility of this compound and its racemate, modafinil. The most common and effective methods include the use of co-solvents, complexation with cyclodextrins, and pH adjustment.
-
Co-solvents: Organic solvents like DMSO and ethanol (B145695) are frequently used to prepare concentrated stock solutions.
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to increase the aqueous solubility of this compound by as much as 21 times. For modafinil, β-cyclodextrin complexes increased solubility 189-fold.
-
pH Adjustment: The solubility of modafinil has been shown to be pH-dependent, with maximum solubility observed at a pH of 3.
Q3: How do I prepare a stock solution of this compound?
The standard method for preparing a stock solution for in-vitro use involves dissolving this compound powder in an appropriate organic solvent. DMSO is a common choice.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Solubilization: Vortex the solution vigorously. Gentle warming in a water bath (up to 37°C) can be applied if necessary to aid dissolution. Ensure the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Improving Aqueous Solubility with HP-β-Cyclodextrin
This protocol describes the lyophilization method to prepare an this compound-HP-β-CD inclusion complex, which significantly enhances its water solubility.
-
Molar Calculation: Prepare equimolar amounts of this compound and HP-β-CD. For example, use a 1:1 molar ratio.
-
This compound Solution: Dissolve the weighed this compound in a minimal amount of ethanol.
-
HP-β-CD Solution: Dissolve the corresponding molar amount of HP-β-CD in purified water.
-
Mixing: Slowly add the this compound-ethanol solution to the HP-β-CD aqueous solution while stirring continuously.
-
Lyophilization: Freeze-dry the resulting mixture to obtain a powdered this compound-HP-β-CD inclusion complex. The resulting powder can be dissolved directly in aqueous buffers or cell culture media for experiments.
Data Summary
The following tables summarize quantitative data on this compound and Modafinil solubility using various enhancement techniques.
Table 1: this compound/Modafinil Solubility in Various Solvents
| Compound | Solvent/Method | Solubility/Enhancement | Reference |
| This compound | DMSO | ≥16 mg/mL | |
| This compound | HP-β-CD Inclusion Complex | 21-fold increase in aqueous solubility | |
| Modafinil | Water | <1 mg/mL | |
| Modafinil | Ethanol | Showed greatest solubility enhancement among co-solvents | |
| Modafinil | β-Cyclodextrin Complex | 189-fold increase in solubility | |
| Modafinil | Cetrimide (Surfactant) | 324-fold increase in solubility | |
| Modafinil | Acidic Buffer (pH 3) | Highest solubility compared to other pH values |
Visual Guides and Workflows
This compound's Mechanism of Action
This compound's primary mechanism of action involves the inhibition of dopamine (B1211576) reuptake by binding to the dopamine transporter (DAT). This leads to an increase in extracellular dopamine levels in certain brain regions.
Caption: Simplified pathway of this compound inhibiting dopamine reuptake.
Experimental Workflow for In-Vitro Studies
This workflow outlines the key decision points and steps when preparing this compound for an in-vitro experiment.
Caption: General workflow for preparing this compound for experiments.
Troubleshooting Guide
Problem: My this compound precipitates after I add my DMSO stock solution to the aqueous cell culture medium.
This is a common issue when the concentration of the organic co-solvent is too high in the final aqueous solution, causing the poorly soluble drug to "crash out."
-
Solution 1: Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically well below 0.5% (v/v), to maintain drug solubility and minimize solvent-induced cytotoxicity.
-
Solution 2: Use an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution in a smaller volume of media or PBS while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Solution 3: Switch to a Cyclodextrin Formulation: For experiments sensitive to organic solvents or requiring higher final concentrations of this compound, using an HP-β-CD inclusion complex is the recommended approach as it directly enhances aqueous solubility.
Problem: I am observing unexpected cytotoxicity or off-target effects in my cell-based assay.
-
Cause: The solvent used to dissolve this compound, such as DMSO, can have its own biological effects and may be cytotoxic at higher concentrations.
-
Solution 1: Run a Solvent Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the solvent (e.g., DMSO) as your drug-treated samples, but without this compound. This allows you to distinguish between the effects of the drug and the effects of the solvent.
-
Solution 2: Lower Solvent Concentration: Titrate your solvent to the lowest possible final concentration that still maintains this compound solubility.
-
Solution 3: Consider a Solvent-Free Approach: Prepare an this compound-HP-β-CD inclusion complex, which allows you to dissolve the compound directly in your aqueous medium, eliminating the need for an organic co-solvent.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: Overcoming Armodafinil Bioavailability Issues in Rat Models
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Armodafinil's bioavailability in rat models. The following information is based on established methodologies for addressing the common issues associated with poorly water-soluble compounds in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability a concern in rat models?
This compound is the R-enantiomer of modafinil (B37608), a wakefulness-promoting agent.[1][2] A primary challenge in preclinical oral dosing is its poor aqueous solubility, which is a key determinant of oral bioavailability.[3][4] Compounds with low solubility often exhibit incomplete dissolution in the gastrointestinal (GI) tract, leading to low and variable absorption into the systemic circulation.[5][6] While the absolute oral bioavailability of this compound has not been determined due to its aqueous insolubility precluding intravenous administration in studies, its parent compound modafinil has an oral bioavailability of 40-65%.[3][7]
Q2: What are the primary factors that can limit this compound's bioavailability in rats?
Several factors can contribute to poor oral bioavailability in rat models:
-
Poor Aqueous Solubility: this compound is described as very slightly soluble to practically insoluble in water, which limits its dissolution rate in the GI tract—a prerequisite for absorption.[4][6]
-
First-Pass Metabolism: The compound may be metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active drug.[5]
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the GI lumen.[4][5]
-
Inadequate Formulation: Using a simple aqueous suspension for a poorly soluble compound is often insufficient, leading to inconsistent dosing and poor absorption.[5][8]
Q3: What are the key pharmacokinetic (PK) parameters for this compound in rats?
Pharmacokinetic parameters can vary based on the route of administration and the formulation used. In rats, the R-enantiomer (this compound) is cleared more rapidly than the S-enantiomer, which is the reverse of what is observed in humans.[9] This highlights a significant species-specific difference in metabolism. Data from intraperitoneal (i.p.) administration in rats provides some insight into its disposition after absorption.
Q4: How does the presence of food in the GI tract affect this compound's absorption?
In human studies, food has been shown to have a minimal effect on the overall bioavailability (AUC) of this compound; however, it can delay the time to reach peak plasma concentration (Tmax) by approximately 2-4 hours.[3][10][11] For experimental consistency in rat models, it is crucial to standardize the feeding schedule, typically by fasting animals overnight before dosing to minimize variability.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low and variable plasma concentrations after oral administration.
-
Question: We are observing very low and highly variable plasma concentrations of this compound after oral gavage in our rat study. What are the potential causes and solutions?
-
Answer: This is a common issue for poorly soluble compounds. The variability and low exposure can stem from several factors:
| Potential Cause | Explanation & Solution |
| Poor Dissolution | The compound is not dissolving effectively in the GI fluid. Solution: Improve the formulation. Move beyond a simple aqueous suspension. Consider particle size reduction (micronization/nanosuspension) or solubility-enhancing formulations like lipid-based systems (e.g., SEDDS) or co-solvent systems.[8][12][13] |
| Inconsistent Dosing | Inaccurate oral gavage technique or a non-homogenous suspension can lead to inconsistent doses being administered to each animal.[5] Solution: Ensure the formulation is a uniform and stable suspension; vortex thoroughly before drawing each dose. Refine the oral gavage technique to ensure consistent delivery to the stomach. |
| First-Pass Metabolism | The drug is being extensively metabolized in the liver or gut wall after absorption.[5] Solution: While difficult to alter, understanding its impact is key. Compare oral PK data with data from an intravenous (IV) or intraperitoneal (i.p.) route to quantify the extent of first-pass metabolism. |
| Food Effects | The presence or absence of food can significantly alter GI physiology and drug absorption. Solution: Standardize the experimental protocol by fasting rats overnight before dosing to ensure a consistent GI environment across all animals.[8] |
Problem 2: The prepared formulation is not stable or homogenous.
-
Question: Our this compound suspension in water settles quickly and appears non-uniform. What are some robust and reproducible formulation strategies?
-
Answer: A simple aqueous suspension is inadequate. Consider these common, effective strategies for preclinical formulations:
| Formulation Strategy | Description & Key Components |
| Aqueous Suspension with Excipients | This is the most common starting point. Suspending agents and surfactants are used to ensure homogeneity and improve wettability. A widely used vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water. |
| Lipid-Based Formulations | These formulations can keep the drug in a solubilized state in the GI tract, improving absorption. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[13][14] |
| Particle Size Reduction | Reducing the particle size to the micron or nano range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[13][15] This can be achieved through techniques like nanomilling. |
| pH Modification / Co-solvents | For ionizable drugs, adjusting the pH of the vehicle can increase solubility. Co-solvents (water-miscible organic solvents) can also be used to increase the amount of drug in solution.[13] However, the potential for in-vivo precipitation upon dilution in GI fluids must be considered. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intraperitoneal Administration)
Data extracted from a study involving i.p. administration. This route bypasses first-pass metabolism and provides insights into the drug's distribution and elimination.
| Dose (mg/kg, i.p.) | Cmax (µg/mL) | Tmax (hours) | t1/2 (hours) |
| 30 | ~1.5 (visual estimate from graph) | ~0.5 | ~0.7 |
| 100 | ~7.0 (visual estimate from graph) | ~0.5 | ~0.7 |
| Source: Adapted from data presented in Pharmacology, Biochemistry and Behavior, 92 (2009) 549–557. |
Table 2: Pharmacokinetic Parameters of Modafinil (Racemate) in Rats (Oral Administration)
Data for the racemate (Modafinil) is provided here as a reference for oral administration, as specific oral bioavailability data for this compound in rats is not detailed in the search results. A study calculated the oral bioavailability of modafinil in rats to be 55.8%.[16][17]
| Parameter | Value |
| Bioavailability (Oral) | 55.8% |
| Linear Range (Plasma) | 1 - 2000 ng/mL |
| Source: Acta Chromatographica, 35(2) 2022.[16][17] |
Experimental Protocols
Protocol 1: Preparation of an Enhanced Aqueous Suspension for Oral Gavage
This protocol describes the preparation of a commonly used vehicle for administering poorly soluble compounds to rodents.
Materials:
-
This compound powder
-
Methylcellulose (e.g., Methocel® A15 Premium LV)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Calculate Required Amounts: Determine the total volume of vehicle needed and the required concentration of this compound (e.g., in mg/mL).
-
Prepare the Vehicle (0.5% Methylcellulose / 0.2% Tween 80): a. Heat approximately one-third of the final required volume of purified water to 80-90°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse it. c. Add the remaining two-thirds of the water as cold water or ice to accelerate hydration and cooling. d. Stir the solution until it is clear and uniform. e. Add Tween 80 to the methylcellulose solution and mix thoroughly.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. b. Place the powder in a mortar and add a small amount of the prepared vehicle to form a smooth, uniform paste. This process, known as levigation, helps to wet the powder and prevent clumping. c. Gradually add the remaining vehicle to the paste while stirring continuously. d. Transfer the final suspension to a beaker and place it on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Dosing: Keep the suspension under continuous gentle stirring during the dosing procedure. Vortex the suspension immediately before drawing each dose into the syringe to ensure uniformity.
Protocol 2: General In-Vivo Pharmacokinetic Study in Rats
This protocol outlines the key steps for conducting a basic PK study in rats to assess bioavailability.
Animals:
-
Male Sprague-Dawley rats (or other relevant strain), weight-matched (e.g., 250-300 g).
-
Acclimatize animals for at least 3-5 days before the experiment.
Procedure:
-
Animal Preparation: Fast rats overnight (approx. 12-16 hours) before dosing, with free access to water. This minimizes variability from food effects.
-
Group Allocation:
-
Oral Group: To receive the this compound formulation via oral gavage.
-
Intravenous (IV) Group (Optional): To determine absolute bioavailability, a separate group receives this compound via an IV route (e.g., tail vein). The IV formulation requires the drug to be fully solubilized in a suitable vehicle.
-
-
Dosing:
-
Oral: Administer the prepared this compound formulation (e.g., from Protocol 1) at the desired dose volume (typically 5-10 mL/kg) using an appropriate gauge oral gavage needle. Record the exact time of dosing.
-
IV: Administer the solubilized this compound solution slowly via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Use a sparse sampling design if needed to minimize blood loss from any single animal.
-
Collect blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[16]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).
-
If an IV group was included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for troubleshooting low oral bioavailability.
References
- 1. This compound, the R-enantiomer of modafinil: wake-promoting effects and pharmacokinetic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound in the treatment of sleep/wake disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic profile of this compound in healthy subjects: pooled analysis of data from three randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. mdpi.com [mdpi.com]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting Armodafinil degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of armodafinil in stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color (e.g., turned yellow). What does this indicate?
A change in color, such as yellowing, is a common indicator of chemical degradation. This is often caused by exposure to light (photodegradation) or inappropriate storage temperatures. It is crucial to discard the solution and prepare a fresh one, ensuring proper storage conditions are met.
Q2: I observe precipitation in my this compound stock solution after storage. What could be the cause?
Precipitation can occur if the solvent is saturated or if the storage temperature is too low, reducing the solubility of this compound.[1] Consider preparing a more dilute stock solution or storing it at a controlled room temperature as recommended. Ensure the this compound is fully dissolved during preparation.
Q3: Can I store my this compound stock solution at room temperature?
Yes, this compound should generally be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), protected from moisture and direct light.[2][3] Refrigeration is generally not recommended as it can cause the compound to precipitate out of solution.[1]
Q4: Which solvent is best for preparing this compound stock solutions?
Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing this compound stock solutions.[4][5][6] The choice of solvent may depend on the specific requirements of your experiment, including desired concentration and compatibility with downstream applications. This compound is soluble in these organic solvents, while its solubility in water is limited.[7][8]
Q5: How long can I expect my this compound stock solution to be stable?
When prepared and stored correctly, some studies have shown this compound in a methanol-based diluent to be stable for up to 72 hours at 25°C.[9] However, stability is highly dependent on the solvent, concentration, and storage conditions (protection from light, temperature). It is best practice to prepare fresh solutions for critical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of potency in bioassays.
-
Appearance of unexpected peaks in chromatography (HPLC).
-
Visible changes in the solution (color, precipitate).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH | This compound is highly susceptible to degradation in both acidic and alkaline conditions.[4][10][11] Avoid preparing or diluting stock solutions in acidic or basic buffers. Use neutral, anhydrous solvents like methanol or acetonitrile. |
| Exposure to Light | Photodegradation can occur with exposure to UV or even ambient light.[4][12][13] Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| High Temperature | Elevated temperatures can accelerate degradation.[4][12] Store solutions at a controlled room temperature (20-25°C) and away from heat sources like incubators or direct sunlight.[2] |
| Oxidative Stress | While generally more resistant to oxidation than to hydrolysis, degradation can still occur.[10][11] Use high-purity, degassed solvents, and consider flushing the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving issues with this compound stock solution stability.
Caption: Troubleshooting workflow for this compound solution degradation.
Quantitative Data Summary
Forced degradation studies reveal the sensitivity of this compound to various stress conditions. The following tables summarize typical degradation percentages observed under specific experimental conditions.
Table 1: Degradation Under Hydrolytic Conditions
| Condition | Duration | Temperature | Approximate Degradation (%) | Reference(s) |
| 1 N HCl (Acidic) | 1 hour | Room Temp | Sufficient Degradation | [13] |
| 0.1 N NaOH (Alkaline) | 2 hours | Room Temp | Sufficient Degradation | [13] |
| 0.1 N NaOH (Alkaline) | 3 hours | - | ~20% (Base hydrolysis is a primary pathway) | [10][11] |
| Neutral (Aqueous) | - | 60°C (Reflux) | Less extensive than acidic/alkaline conditions | [4] |
Note: "Sufficient Degradation" was noted in the study without a specific percentage, indicating a significant loss of the parent compound.
Table 2: Degradation Under Other Stress Conditions
| Condition | Duration | Temperature | Approximate Degradation (%) | Reference(s) |
| 0.3% H₂O₂ (Oxidative) | 2 hours | Room Temp | Sufficient Degradation | [13] |
| 3% H₂O₂ (Oxidative) | 4 days | - | ~18.4% | [12] |
| Photolytic (Sunlight) | 4 hours | - | Degradation Observed | [13] |
| Thermal | 5 days | 100°C | ~10.5% | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in methanol.
Materials:
-
This compound powder (working standard)
-
Anhydrous Methanol (HPLC grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL), Class A
-
Spatula
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Calculate Mass: Determine the mass of this compound required. The molecular weight of this compound is 273.35 g/mol . For 10 mL of a 10 mM solution: Mass = 10 mmol/L * 0.010 L * 273.35 g/mol = 0.0273 g = 27.3 mg
-
Weighing: Accurately weigh approximately 27.3 mg of this compound powder and record the exact weight.
-
Dissolution: Carefully transfer the weighed powder into the 10 mL volumetric flask.
-
Solvent Addition: Add approximately 7 mL of anhydrous methanol to the flask.
-
Sonication: Gently swirl the flask to dissolve the powder. If necessary, sonicate for 5 minutes to ensure complete dissolution.[9]
-
Final Volume: Once the solid is fully dissolved, bring the solution to the final 10 mL volume with methanol.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volume amber glass vials to avoid repeated freeze-thaw cycles and light exposure. Store at a controlled room temperature (20-25°C).
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a general method for assessing the stability of an this compound solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1120 series LC or equivalent with a variable wavelength detector.[13]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4][13]
-
Mobile Phase: Methanol and Water (60:40 v/v).[13]
Procedure:
-
Prepare Standard: Prepare a fresh, known concentration of this compound standard solution (e.g., 10 µg/mL) using the same solvent as the stock solution being tested.[4]
-
Prepare Sample: Dilute the stored this compound stock solution to the same target concentration as the standard.
-
System Suitability: Inject the freshly prepared standard solution multiple times (e.g., n=6) to ensure system suitability parameters (e.g., retention time, peak area RSD < 2%, theoretical plates, tailing factor) are met.
-
Sample Analysis: Inject the diluted sample from the stored stock solution.
-
Data Analysis:
-
Compare the retention time of the peak in the sample chromatogram to the standard to confirm identity.
-
Quantify the peak area of this compound in the sample and compare it to the standard to determine the concentration and calculate any loss.
-
Examine the chromatogram for the presence of new peaks, which would indicate degradation products.[13]
-
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), which increases the concentration of dopamine in the synaptic cleft, leading to enhanced wakefulness.[14][15][16][17] It also influences other neurotransmitter systems.
Caption: this compound's primary mechanism of action on neurotransmitter systems.
References
- 1. reddit.com [reddit.com]
- 2. drugs.com [drugs.com]
- 3. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 4. scispace.com [scispace.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. annexpublishers.com [annexpublishers.com]
- 10. A validated stability indicating RP-HPLC method for estimation of this compound in pharmaceutical dosage forms and characterization of its base hydrolytic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijrpns.com [ijrpns.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. psychscenehub.com [psychscenehub.com]
- 16. This compound | C15H15NO2S | CID 9690109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Articles [globalrx.com]
Armodafinil Detection via LC-MS/MS: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Armodafinil detection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound using LC-MS/MS.
Q1: What are the optimal precursor and product ions (MRM transitions) for this compound and its internal standard?
A1: For optimal sensitivity and selectivity, the recommended Multiple Reaction Monitoring (MRM) transitions are:
-
This compound: The transition of the precursor ion [M+H]⁺ at m/z 274.1 to the product ion at m/z 167.2 is typically monitored.[1][2][3][4]
-
Internal Standard (this compound-d10): The recommended transition is from a precursor ion of m/z 284.4 to a product ion of m/z 177.4.[1][3][4]
It is crucial to perform a compound optimization experiment on your specific mass spectrometer to confirm these transitions and optimize collision energy.
Q2: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A2: A weak or absent signal can stem from several factors throughout the analytical workflow. Consider the following troubleshooting steps:
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a standard solution of this compound to directly optimize the precursor and product ions, as well as other source-dependent and compound-dependent parameters.[1] The response in positive electrospray ionization (ESI) mode has been found to be significantly higher and more stable for this compound.[1]
-
Sample Preparation: Inefficient extraction can lead to low recovery. A combination of protein precipitation and liquid-liquid extraction has been shown to be effective for plasma samples.[1][3] Ensure the pH of your extraction solvent is appropriate for this compound.
-
Chromatographic Conditions: Suboptimal mobile phase composition can lead to poor peak shape and reduced signal intensity. A common mobile phase consists of a mixture of water with 0.1% formic acid and an organic phase of acetonitrile (B52724)/water with 0.1% formic acid.[1] The acidic mobile phase promotes protonation and enhances the signal in positive ESI mode.
-
Ion Source Contamination: Contamination of the ion source can suppress the signal.[5] Regularly clean the ion source components as per the manufacturer's recommendations.
Q3: My retention time for this compound is shifting. What should I check?
A3: Retention time shifts can compromise data quality and reproducibility. Here are common causes and solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time drift. Ensure accurate and consistent preparation of the mobile phase for each analytical run. The pH of the aqueous portion of the mobile phase should be stable.
-
Column Equilibration: Insufficient column equilibration before injection can lead to shifting retention times. Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the sequence.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention time. Ensure the column compartment is maintaining a stable temperature.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention. If other parameters have been checked, consider replacing the column.
Q4: I am observing high background noise or interfering peaks in my chromatogram. How can I resolve this?
A4: High background noise or interfering peaks can be due to several factors:
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. Optimize your sample preparation method to effectively remove matrix components. A combined protein precipitation and liquid-liquid extraction method is often employed to minimize matrix effects.[1]
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise and contamination.[5]
-
System Contamination: Contamination can originate from the sample, solvents, or the LC-MS system itself.[5] A thorough system flush with appropriate solvents can help remove contaminants.
-
Sample Carryover: Residual sample from a previous injection can appear as a ghost peak in the subsequent run. Optimize the autosampler wash procedure to minimize carryover.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound in human plasma, based on established and validated methods.[1][3]
Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction)
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (this compound-d10).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Freeze the aqueous layer at -20°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 HPLC or equivalent[6] |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) with 0.1% Formic Acid[1] |
| Elution Mode | Isocratic (e.g., 90:10 v/v of Mobile Phase A:Mobile Phase B)[1] |
| Flow Rate | 0.7 mL/min[1][3] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL[1] |
| Mass Spectrometry | |
| Mass Spectrometer | AB SCIEX API 5500 Q-Trap or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition (this compound) | Q1: 274.1 m/z, Q3: 167.2 m/z[1][3][4] |
| MRM Transition (IS) | Q1: 284.4 m/z, Q3: 177.4 m/z[1][3][4] |
| Dwell Time | 200 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
Note: These parameters should be considered as a starting point and may require further optimization based on the specific instrument and experimental conditions.
Visualized Workflows
Experimental Workflow for this compound LC-MS/MS Analysis
Caption: A flowchart of the experimental workflow for this compound analysis.
Troubleshooting Logic for Poor this compound Signal
Caption: A logical guide for troubleshooting poor this compound signals.
References
- 1. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Armodafinil bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of armodafinil.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact this compound bioanalysis?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2][3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2][4] For this compound analysis, common sources of matrix effects include phospholipids (B1166683), proteins, and salts present in the biological matrix.[1][5] Ion suppression is the more common phenomenon and can lead to underestimation of the analyte concentration.[6]
Q2: I am observing significant ion suppression in my this compound assay. What are the likely causes?
A2: Significant ion suppression in this compound bioanalysis is often attributed to the presence of phospholipids from the biological matrix, especially when using electrospray ionization (ESI).[1][5][7] Phospholipids can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.[5] Another potential cause is the use of a sample preparation technique that does not adequately remove these interfering components. For instance, simple protein precipitation (PPT) is known to be less effective at removing phospholipids compared to other techniques.[1][8]
Q3: How can I assess the extent of matrix effects in my method?
A3: The matrix effect can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound solution into the mass spectrometer after the analytical column, while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common approach. It involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. Ideally, the absolute MF should be between 0.75 and 1.25.[3] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects, and the IS-normalized MF should be close to 1.0.[3][6]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A4: The choice of sample preparation is crucial for mitigating matrix effects. Here are the commonly used techniques, from simplest to most effective for removing interferences:
-
Protein Precipitation (PPT): While simple and fast, PPT alone is often insufficient for removing phospholipids and may lead to significant matrix effects.[1][5][9] It is generally not recommended as the sole cleanup step for sensitive LC-MS/MS assays of this compound.[9]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to PPT and is effective at reducing ion suppression.[9] A combination of PPT followed by LLE has been shown to yield good recovery and minimize endogenous interferences for this compound analysis.[9][10]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix components, including phospholipids, resulting in cleaner extracts and reduced matrix effects compared to both PPT and LLE.[1][8][11] There are various SPE sorbents available, and method development is required to optimize recovery and cleanup.
Data on Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects and ensuring analyte recovery.
| Sample Preparation Technique | Key Advantages | Key Disadvantages | Typical this compound Recovery | Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[5] | Ineffective at removing phospholipids, leading to significant ion suppression.[1][5][9] | Variable, can be lower if significant ion suppression occurs. | Low |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT, reducing ion suppression.[9] | Can have lower recovery for polar analytes, more labor-intensive than PPT.[1][8] | Good, often >70%.[12] | Moderate to High |
| PPT followed by LLE | Combines the simplicity of PPT with the superior cleanup of LLE, resulting in good recovery and minimal interference.[9][10] | Multi-step process, more time-consuming. | Good, optimized methods show high recovery.[10] | High |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, most effective at removing phospholipids and other interferences.[1][8] | Can be more expensive and requires method development.[5] | Generally high and reproducible with optimized methods.[11] | Very High |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated method for this compound bioanalysis.[9][10]
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., this compound-d10)[10]
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 100 µL of the IS solution.[9]
-
Vortex the mixture for 2 minutes to precipitate the proteins.[9]
-
Add 1 mL of ethyl acetate to the tube.[9]
-
Vortex the mixture for 5 minutes to extract this compound and the IS into the organic layer.[9]
-
Centrifuge the samples at 10,000 rpm for 10 minutes.[10]
-
Carefully transfer 750 µL of the upper organic supernatant to a clean tube.[10]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[10]
-
Reconstitute the dried residue with 100 µL of the mobile phase (e.g., acetonitrile).[10]
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[10]
Protocol 2: Quantitative Assessment of Matrix Effect
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and IS into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract six different lots of blank human plasma using the developed sample preparation method. Spike this compound and IS into the final, dried extracts before the reconstitution step, at the same concentration as Set A.
-
Set C (Spiked Plasma Samples): Spike this compound and IS into six different lots of blank human plasma before extraction and process them through the entire sample preparation procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Separation of Armodafinil and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective separation of Armodafinil and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective separation of this compound?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Chiral Stationary Phases (CSPs) are frequently used in HPLC, while chiral selectors are added to the background electrolyte in CE to achieve separation.
Q2: What is the primary impurity of concern in this compound?
A2: The primary impurity of concern is the (S)-enantiomer of Modafinil. Due to the different pharmacological and pharmacokinetic profiles of the two enantiomers, it is crucial to control the level of the (S)-enantiomer in this compound drug substances and products.[1]
Q3: What are some potential degradation products of this compound?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under acidic and alkaline conditions. One identified degradation product is phenylmethanesulfinic acid. The drug is relatively stable under thermal, oxidative, and photolytic stress.
Q4: How can I improve the resolution between this compound and its (S)-enantiomer in HPLC?
A4: To improve resolution, you can optimize the mobile phase composition, particularly the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane).[2] Adjusting the concentration of additives like trifluoroacetic acid (TFA) can also enhance separation.[2] Additionally, optimizing the column temperature and flow rate can have a significant impact on resolution.[2]
Q5: In Capillary Electrophoresis, what factors influence the separation of this compound enantiomers?
A5: Key factors include the type and concentration of the chiral selector (e.g., sulfobutyl ether-β-cyclodextrin), the pH and concentration of the background electrolyte (BGE), the type and concentration of the organic modifier (e.g., methanol), the applied voltage, and the capillary temperature.[1]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of n-hexane to ethanol. Small changes can significantly impact selectivity.[2] |
| Sub-optimal column temperature. | Vary the temperature. Both increasing and decreasing the temperature can affect chiral recognition.[2] | |
| Incorrect flow rate. | Chiral separations are often sensitive to flow rate. Try a lower flow rate to see if resolution improves. | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like this compound, adding a small amount of an acidic modifier like TFA (e.g., 0.15%) to the mobile phase can reduce peak tailing by minimizing interactions with residual silanols on the silica-based CSP.[2] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Premixing solvents in a single reservoir is recommended over online mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable and consistent temperature. | |
| Baseline Noise | Impure solvents or additives. | Use high-purity HPLC-grade solvents and fresh additives. |
| Air bubbles in the system. | Degas the mobile phase thoroughly before use. |
Capillary Electrophoresis Method Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor or No Separation | Incorrect chiral selector or concentration. | Ensure the correct chiral selector (e.g., sulfobutyl ether-β-cyclodextrin) is used. Optimize its concentration; for SBE-β-CD, a concentration of 20 mmol/L has been shown to be effective.[1] |
| Inappropriate background electrolyte (BGE) pH. | The pH of the BGE is critical. For the separation using SBE-β-CD, a pH of 7.5 is optimal.[1] | |
| Long Analysis Time | Low applied voltage. | Increasing the applied voltage can reduce the analysis time, but be mindful of potential Joule heating effects which can impact resolution. A voltage of 20 kV has been used successfully.[1] |
| High concentration of organic modifier. | While an organic modifier like methanol (B129727) is necessary, excessively high concentrations can increase the viscosity of the BGE and prolong migration times. 20% methanol is a good starting point.[1] | |
| Poor Peak Shape | Incompatible sample solvent. | Dissolve the sample in a solvent that is compatible with the BGE. Ideally, use the BGE as the sample solvent. |
| Capillary wall interactions. | Implement a capillary conditioning and rinsing procedure between runs. Rinsing with 0.1 M NaOH followed by water and then the BGE can help maintain a consistent capillary surface. | |
| Unstable Baseline | BGE degradation or contamination. | Prepare fresh BGE daily and filter it before use. |
| Fluctuations in temperature. | Maintain a constant capillary temperature. A temperature of 25 °C has been found to be suitable.[1] |
Experimental Protocols
HPLC Method for Enantioselective Separation of this compound
This protocol is based on the use of a polysaccharide-based chiral stationary phase.[2][3]
-
Column: Chiralcel OD-H (cellulose tris-(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-hexane:ethanol:TFA (75:25:0.15 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Temperature: Ambient
Capillary Electrophoresis Method for Enantioselective Separation of this compound
This protocol utilizes a chiral selector added to the background electrolyte.[1][4]
-
Capillary: Fused-silica, 50 µm i.d.
-
Background Electrolyte (BGE): 20 mmol/L phosphate (B84403) buffer (pH 7.5) containing 20 mmol/L sulfobutyl ether-β-cyclodextrin and 20% methanol.
-
Applied Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Data Presentation
Table 1: Comparison of HPLC and CE Methods for this compound Enantioseparation
| Parameter | HPLC Method | Capillary Electrophoresis Method |
| Stationary Phase/Selector | Chiralcel OD-H | Sulfobutyl ether-β-cyclodextrin |
| Mobile Phase/BGE | n-hexane:ethanol:TFA (75:25:0.15) | 20 mmol/L phosphate buffer (pH 7.5) with 20% methanol |
| Resolution (Rs) | >1.38[2] | 3.3[1] |
| Analysis Time | Dependent on retention times | Typically faster than HPLC |
| Solvent Consumption | High | Low |
| Cost | Higher (chiral columns are expensive) | Lower operational cost |
Visualizations
Caption: A generalized workflow for the enantioselective analysis of this compound.
References
- 1. Enantiomeric Separation and Determination of the Enantiomeric Impurity of this compound by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective HPLC resolution of synthetic intermediates of this compound and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicsearchonline.org [clinicsearchonline.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Armodafinil Dosage for Long-Term Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Armodafinil in long-term rodent studies. The information is designed to assist in refining dosage, understanding methodologies, and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent.[1][2][3] Its principal mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels in various brain regions.[1][2][4][5][6][7] This action is considered central to its wakefulness-promoting effects.[5] While it has a lower affinity for DAT compared to traditional stimulants, this interaction is crucial for its effects.[1][6] this compound also influences other neurotransmitter systems, including norepinephrine, histamine, and orexin, which contribute to its overall effects on arousal and cognition.[1][2]
Q2: What are the key differences in this compound's pharmacokinetics between rats and mice?
A2: There are notable species differences in the metabolism and clearance of this compound's components. In rats, the S-enantiomer of modafinil is cleared more slowly than the R-enantiomer (this compound). Conversely, in mice (and humans), the R-enantiomer (this compound) has a longer half-life and is cleared more slowly than the S-enantiomer. This suggests that mice may be a more suitable model for pharmacokinetic studies intended to extrapolate to human responses.
Q3: What are the general dosage ranges for this compound in rats and mice for different research purposes?
A3: Dosages of this compound in rodent studies vary depending on the intended application, such as promoting wakefulness, assessing locomotor activity, or enhancing cognitive function. The tables below summarize dosages used in various studies. It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions and research questions.
Data Presentation: this compound Dosages in Rodent Studies
Table 1: this compound and Modafinil Dosages in Rat Studies
| Compound | Dosage (mg/kg) | Administration Route | Study Focus | Key Findings | Reference |
| This compound | 30, 100, 300 | i.p. | Wakefulness, Locomotor Activity | Dose-dependent increase in wakefulness. 100 mg/kg did not significantly alter locomotor activity. | [8] |
| This compound | 200 | i.p. | Wakefulness | Produced approximately 3 hours of sustained wakefulness. | |
| Modafinil | 75, 150, 300 | gavage | Locomotor Activity, Oxidative Stress | 300 mg/kg increased locomotor activity and oxidative damage in some brain regions. | [9] |
| Modafinil | 200, 300 | i.p. | Cognitive Enhancement (Y-maze) | Significantly improved learning performance. | [10] |
| Modafinil | 1, 5, 10 | i.p. | Cognitive Enhancement (Radial Arm Maze) | Decreased working memory errors at all doses. | [4] |
| Modafinil | 75, 150, 300 | gavage | Memory and Oxidative Stress (Chronic) | Chronic 300 mg/kg impaired memory and increased oxidative stress. | [11] |
Table 2: this compound and Modafinil Dosages in Mouse Studies
| Compound | Dosage (mg/kg) | Administration Route | Study Focus | Key Findings | Reference |
| This compound | 30, 100, 300 | i.p. | Dopamine Levels (Microdialysis) | Dose-dependently increased extracellular dopamine in the nucleus accumbens. | [6] |
| Modafinil | 32, 64, 128 | i.p. | Locomotor Activity | Dose-dependent increases in locomotor activity. | |
| Modafinil | 64 | i.p. | Behavioral Sensitization | Induced locomotor sensitization. | |
| Modafinil | 16, 32, 64 | i.p. | Behavioral Sensitization | Dose-dependent effects on locomotor activity during sensitization. | [3] |
| Modafinil | 3.2, 10, 32 | i.p. | Arousal/Hyperactivity | 32 mg/kg induced hyperactivity. 10 mg/kg had modest, non-significant effects on arousal. | [12] |
| Modafinil | 75 | i.p. | Conditioned Place Preference | Induced conditioned place preference. | [13] |
| Modafinil | 64 | i.p. | Cognitive Enhancement (T-maze) | Improved performance in trained mice. | [14] |
| Modafinil | 13, 26 | i.p. | Cognitive Enhancement (Morris Water Maze) | Alleviated sleep deprivation-induced memory impairment. | [15] |
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Results
-
Potential Cause: Variability in drug administration and timing.
-
Troubleshooting:
-
Ensure precise and consistent dosing for each animal.
-
Administer the drug at the same time each day to minimize circadian rhythm effects.
-
For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can cause distress and affect behavior.[16]
-
-
-
Potential Cause: Animal stress.
-
Troubleshooting:
-
Handle animals gently and habituate them to the experimental procedures and environment before starting the study.[10]
-
Minimize noise and other stressors in the animal facility.
-
-
-
Potential Cause: Individual differences in metabolism.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
If feasible, measure plasma levels of this compound to correlate with behavioral outcomes.
-
-
Issue 2: Weight Loss or Reduced Food Intake During Chronic Dosing
-
Potential Cause: Appetite suppression, a known side effect of stimulants.
-
Troubleshooting:
-
Monitor body weight and food intake regularly.
-
Provide a highly palatable and energy-dense diet to encourage eating.
-
Consider if the dosing procedure itself (e.g., daily gavage) is causing stress and reducing appetite.[17]
-
-
-
Potential Cause: Dehydration.
-
Troubleshooting:
-
Ensure easy access to water at all times.
-
Consider providing a supplementary water source, such as a hydrogel.
-
-
Issue 3: Complications with Oral Gavage
-
Potential Cause: Improper technique leading to injury.
-
Troubleshooting:
-
Ensure proper restraint to align the head and esophagus.[18]
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.[19]
-
Never force the needle; if resistance is met, withdraw and try again.[18][20]
-
Measure the gavage tube from the tip of the animal's nose to the last rib to avoid stomach perforation.[18]
-
-
-
Potential Cause: Aspiration of the substance into the lungs.
Experimental Protocols
Open Field Test for Locomotor Activity
This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.[19][20][21][22][23]
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.[19]
-
Gently place the animal in the center of the open field arena.[21]
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).[21][22]
-
Record the animal's movements using a video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[23]
-
Thoroughly clean the arena between each animal to remove olfactory cues.[19]
-
Elevated Plus Maze for Anxiety-Like Behavior
This test is widely used to assess anxiety-like behaviors in rodents based on their natural aversion to open and elevated spaces.[10][24]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[10][24]
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes prior to testing.[10]
-
Place the animal in the center of the maze, facing one of the open arms.[18]
-
Allow the animal to explore the maze for a set duration (typically 5 minutes).[24]
-
Record the animal's activity using a video camera and tracking software.
-
Measure the time spent in and the number of entries into the open and closed arms.[10][24]
-
Clean the maze thoroughly between each trial.[10]
-
Morris Water Maze for Spatial Learning and Memory
This task assesses spatial learning and memory by requiring the animal to find a hidden platform in a pool of opaque water using distal cues.[1][25][26][27][28]
-
Apparatus: A large circular pool filled with water made opaque with non-toxic paint or milk powder. A small escape platform is submerged just below the water's surface.[25][27]
-
Procedure:
-
Acquisition Phase:
-
Acclimatize the rat to the testing room for 5-10 minutes.[25]
-
Gently place the rat into the water at one of four predetermined start locations, facing the pool wall.[25][26]
-
Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.[25]
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.[25]
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.[25]
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.[28]
-
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
References
- 1. queensu.ca [queensu.ca]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. This compound, the R-enantiomer of modafinil: wake-promoting effects and pharmacokinetic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modafinil Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The impact of modafinil on memory and brain oxidative stress: contrasting effects of acute and chronic administration in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modafinil improves attentional performance in healthy, non-sleep deprived humans at doses not inducing hyperarousal across species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Modafinil protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.fsu.edu [research.fsu.edu]
- 17. Repetitive Orogastric Gavage Affects the Phenotype of Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 22. Open field test in rats [protocols.io]
- 23. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 24. protocols.io [protocols.io]
- 25. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 28. researchgate.net [researchgate.net]
Mitigating side effects of Armodafinil in preclinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering side effects during preclinical trials of Armodafinil. The information is intended for scientists and drug development professionals to help mitigate common issues and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most commonly observed side effects of this compound in preclinical animal models? | The most frequently reported side effects in preclinical studies include increased locomotor activity, anxiety-like behaviors, and potential for cardiovascular changes. At higher doses, oxidative stress in certain brain regions has also been observed. |
| How can I differentiate between the desired wakefulness-promoting effects and hyperlocomotion? | It is crucial to establish a dose-response curve. A therapeutic dose should increase wakefulness without causing excessive, repetitive, or stereotypic motor behaviors.[1] Concurrently measuring EEG for wakefulness and using automated activity monitoring systems can help distinguish between these effects. |
| Are there any known strategies to mitigate the anxiogenic-like effects of this compound? | While specific co-administration strategies for this compound are not well-documented in preclinical literature, exploring the co-administration of anxiolytic compounds that do not induce sedation, such as those targeting serotonergic or GABAergic systems, may be a viable research direction. Careful dose-finding studies would be essential to avoid confounding effects on wakefulness. |
| What is the potential for cardiovascular side effects in animal models? | Preclinical data on this compound's cardiovascular effects are less extensive than clinical reports. However, given its stimulant properties, monitoring cardiovascular parameters like heart rate and blood pressure is recommended, especially in chronic studies or in models with a predisposition to cardiovascular conditions.[2] |
| Can this compound induce oxidative stress in preclinical models? | High doses of the racemate, modafinil, have been shown to increase markers of oxidative stress in the brain of rodents.[3] Researchers should consider this, particularly in long-term studies, and may consider co-administration with antioxidants as a potential mitigation strategy. |
Troubleshooting Guides
Issue 1: Excessive Locomotor Activity Confounding Behavioral Assays
Symptoms:
-
Animals display hyperactivity, circling, or stereotyped movements in behavioral arenas (e.g., open field, mazes).
-
Difficulty in interpreting cognitive or anxiety-related behavioral tests due to high baseline activity.
Possible Causes:
-
The administered dose of this compound is too high.
-
The animal model is particularly sensitive to the stimulant effects of this compound.
Troubleshooting Steps:
-
Dose-Response Optimization:
-
Conduct a thorough dose-response study to identify the minimal effective dose for wakefulness with the least impact on locomotor activity.
-
Experimental Protocol: See "Protocol for Assessing Locomotor Activity" below.
-
-
Pharmacokinetic Analysis:
-
Ensure that the timing of behavioral testing coincides with the desired plasma concentration of this compound and not peak levels that may induce hyperlocomotion.
-
-
Consider Co-administration with a Dopamine (B1211576) D1 Receptor Antagonist:
-
Since this compound's effects on locomotor activity are partly mediated by the dopamine system, co-administration with a low dose of a D1 antagonist could potentially dampen hyperactivity. This is an experimental approach and requires careful validation to ensure the wakefulness-promoting effects are not compromised.
-
Issue 2: Anxiety-Like Behavior Affecting Task Performance
Symptoms:
-
In the elevated plus-maze (EPM), animals show a significant decrease in time spent in the open arms.
-
In the open field test, animals exhibit thigmotaxis (wall-hugging).
-
Animals show freezing behavior or reluctance to explore in novel environments.
Possible Causes:
-
Anxiogenic-like effects of this compound at the tested dose.
-
Interaction between the drug's effects and the inherent stress of the behavioral paradigm.
Troubleshooting Steps:
-
Acclimatization and Habituation:
-
Ensure a sufficient period of acclimatization to the testing room and handling by the experimenter to reduce baseline anxiety.
-
Habituate the animals to the testing apparatus in a drug-free state if the experimental design allows.
-
-
Lower the Dose:
-
Test a lower dose of this compound that has been shown to promote wakefulness but may have a reduced anxiogenic-like profile.
-
-
Experimental Co-administration of a GABAA Positive Allosteric Modulator (PAM):
-
Rationale: this compound is thought to decrease GABAergic tone.[4] A low, non-sedating dose of a GABAA PAM could potentially counteract this effect.[5][6]
-
Caution: This is an exploratory approach and requires extensive validation to ensure the PAM does not induce sleepiness or confound cognitive measures.
-
Issue 3: Potential for Cardiovascular Confounds in Chronic Studies
Symptoms:
-
Gradual increase in baseline heart rate or blood pressure over the course of a long-term study.
-
Unexpected mortality in the this compound-treated group.
Possible Causes:
-
Long-term cardiovascular strain from the stimulant effects of this compound.
-
Underlying cardiovascular susceptibility in the chosen animal model.
Troubleshooting Steps:
-
Cardiovascular Monitoring:
-
Dose Adjustment:
-
If significant cardiovascular effects are observed, consider reducing the chronic dose of this compound.
-
-
Selection of Animal Strain:
-
Utilize strains that are known to be less prone to cardiovascular complications.
-
Data Presentation
Table 1: Summary of this compound's Effects on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Rat | 30 - 300 | Dose-dependent increase in wakefulness. 100 mg/kg did not significantly alter locomotor activity intensity compared to vehicle. | [10] |
| Rat | 300 | Increased spontaneous locomotion 1 hour post-administration. | [9] |
| Mouse | 32, 64, 128 | Significantly enhanced spontaneous activity and rearing. | [11] |
Table 2: Preclinical Models for Assessing this compound-Related Side Effects
| Side Effect | Preclinical Model | Key Parameters Measured |
| Hyperlocomotion | Open Field Test | Total distance traveled, rearing frequency, stereotypy counts. |
| Anxiety-like Behavior | Elevated Plus-Maze | Time spent in open vs. closed arms, number of entries into open arms.[12][13][14] |
| Cardiovascular Effects | Implantable Telemetry | Heart rate, blood pressure, ECG.[7][8][9][15][16] |
| Oxidative Stress | Brain Tissue Homogenate Analysis | Levels of malondialdehyde (MDA), reactive oxygen species (ROS), and antioxidant enzyme activity (e.g., SOD, CAT).[17] |
Experimental Protocols
Protocol for Assessing Locomotor Activity
Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field arena (e.g., 40x40x40 cm for rats)
-
Automated video tracking system
-
This compound solution and vehicle control
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record activity for a specified duration (e.g., 60 minutes) using the video tracking system.
-
Analyze the data for total distance traveled, time spent in the center vs. periphery, rearing frequency, and stereotyped behaviors.
Protocol for Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents following this compound administration.
Materials:
-
Elevated plus-maze apparatus
-
Video camera and tracking software
-
This compound solution and vehicle control
Procedure:
-
Acclimatize animals to the dimly lit testing room for at least 60 minutes.
-
Administer this compound or vehicle.
-
After the appropriate pre-treatment time, place the animal in the center of the EPM, facing a closed arm.
-
Record the session and analyze for time spent in the open and closed arms, and the number of entries into each arm.[12][13]
Protocol for Telemetric Cardiovascular Monitoring
Objective: To continuously monitor cardiovascular parameters in conscious, freely moving rodents treated with this compound.
Materials:
-
Implantable telemetry devices (for ECG, blood pressure, and heart rate)
-
Surgical tools for implantation
-
Data acquisition system
Procedure:
-
Surgically implant the telemetry device according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
Record baseline cardiovascular data for at least 24 hours before the start of the study.
-
Administer this compound or vehicle.
-
Continuously record cardiovascular data for the duration of the study.
-
Analyze the data for changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., QT interval).
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for mitigating anxiety-like effects.
Caption: Logical approach to troubleshooting side effects.
References
- 1. Modafinil induces wakefulness without intensifying motor activity or subsequent rebound hypersomnolence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 3. Modafinil Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 8. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psicothema.com [psicothema.com]
- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 15. Telemetry for cardiovascular monitoring in a pharmacological study: new approaches to data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 17. Could Modafinil Prevent Psychostimulant Addiction? An Experimental Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Armodafinil
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in the application of stability-indicating HPLC methods for Armodafinil.
Troubleshooting Guides
Peak Shape Issues
Q1: Why are my this compound peaks tailing?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. Potential causes and solutions include:
-
Secondary Interactions: The amine group in this compound can interact with acidic residual silanol (B1196071) groups on the surface of C18 columns, leading to tailing.[1][2]
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is protonated and reduce interactions with silanols. Incorporating a buffer, like a phosphate (B84403) buffer, can help maintain a stable pH.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]
-
Solution: Reduce the concentration of the this compound sample or decrease the injection volume.[1]
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). Using a guard column can help protect the analytical column from contaminants.[3]
-
Q2: My this compound peak is splitting into two or more peaks. What is the cause?
A2: Peak splitting can arise from several factors:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the this compound standard and sample in the mobile phase itself. If a stronger solvent is necessary due to solubility, inject a smaller volume.
-
-
Column Void or Contamination: A void at the column inlet or a blocked frit can cause the sample to travel through different paths, resulting in split peaks.[4][5][6] This will likely affect all peaks in the chromatogram.[5]
-
Solution: Replace the column frit or the entire column if a void is suspected. Back-flushing the column might help in some cases.[7]
-
-
Co-elution: A closely eluting impurity or degradation product might be mistaken for a split peak.
-
Solution: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the gradient to improve resolution.
-
Baseline and Retention Time Issues
Q3: I am observing significant baseline noise or drift. How can I fix this?
A3: An unstable baseline can compromise the accuracy of your results. Here are common causes and solutions:
-
Mobile Phase Issues:
-
Contamination: Using low-quality solvents or contaminated water can introduce impurities that cause a noisy or drifting baseline.[8]
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents before use.[8]
-
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise.[9]
-
Solution: Degas the mobile phase using an inline degasser, helium sparging, or sonication.[9]
-
-
Improper Mixing: Inconsistent mixing of mobile phase components in a gradient run can cause baseline drift.
-
Solution: Ensure the pump's mixing system is functioning correctly. Premixing the mobile phase can sometimes help.
-
-
-
Detector Issues:
-
Lamp Deterioration: A failing detector lamp can cause increased noise.
-
Solution: Replace the detector lamp if it has exceeded its lifetime.
-
-
Contaminated Flow Cell: Contaminants in the detector flow cell can lead to a noisy baseline.
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, causing baseline drift.[10]
Q4: The retention time of my this compound peak is shifting between injections. What should I do?
A4: Retention time drift can be systematic or random and points to different underlying issues:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.[12]
-
Solution: Allow sufficient time for the column to equilibrate, which can be 10-20 column volumes or more, especially when using additives like ion-pairing reagents.[12]
-
-
Changes in Mobile Phase Composition:
-
Evaporation: Volatile components of the mobile phase can evaporate over time, changing its composition.
-
Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
-
-
pH Fluctuation: The pH of the mobile phase can change, affecting the retention of ionizable compounds like this compound.
-
Solution: Use a buffer to maintain a stable pH.
-
-
-
Flow Rate Instability: A leaking pump or check valve can cause the flow rate to fluctuate.[13]
-
Solution: Check for leaks in the system and ensure the pump is delivering a constant flow rate.[14]
-
-
Temperature Changes: As mentioned for baseline issues, temperature fluctuations can also affect retention times.[13]
-
Solution: Use a column oven for consistent temperature control.
-
Frequently Asked Questions (FAQs)
Method Development and Validation
Q5: What is a good starting point for developing a stability-indicating HPLC method for this compound?
A5: Based on published methods, a good starting point would be a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of a phosphate buffer and acetonitrile or methanol.[4][5][11] Detection is typically performed in the UV range of 220-225 nm.[11][15]
Q6: Why is forced degradation necessary for a stability-indicating method?
A6: Forced degradation studies (stress testing) are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API), in this case, this compound, from its potential degradation products.[5] This ensures that the method is specific and can accurately measure the API in the presence of its degradants, which is a key requirement for stability studies.
Q7: What are the typical stress conditions used for this compound?
A7: Typical forced degradation conditions for this compound include:
-
Acid Hydrolysis: Using hydrochloric acid (e.g., 1N HCl).[11]
-
Base Hydrolysis: Using sodium hydroxide (B78521) (e.g., 0.1N NaOH).[11] this compound has been found to be particularly sensitive to base hydrolysis.[15]
-
Oxidative Degradation: Using hydrogen peroxide (e.g., 0.3% H2O2).[11]
-
Thermal Degradation: Exposing the sample to heat.
-
Photolytic Degradation: Exposing the sample to UV light.[11]
Q8: What validation parameters are crucial for a stability-indicating HPLC method?
A8: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on several published methods.[4][5][11]
-
Chromatographic System:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and methanol) to obtain a known concentration.
-
Sample Solution (from tablets): Weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to a specific amount of this compound into a volumetric flask. Add diluent, sonicate to dissolve, and then dilute to the final volume. Filter the solution before injection.
-
Protocol 2: Forced Degradation Studies
-
General Procedure: Prepare a stock solution of this compound. Subject aliquots of this solution to the stress conditions outlined below. After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Acid Degradation: Mix the drug solution with an equal volume of 1N HCl and keep at room temperature for a specified duration (e.g., 1 hour).[11]
-
Alkali Degradation: Mix the drug solution with an equal volume of 0.1N NaOH and keep at room temperature for a specified duration (e.g., 2 hours).[11]
-
Oxidative Degradation: Mix the drug solution with an equal volume of 0.3% H2O2 and keep at room temperature for a specified duration (e.g., 2 hours).[11]
-
Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug to sunlight or a UV lamp for a specified duration (e.g., 4 hours).[11]
Data Presentation
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition | Reference(s) |
| Column | Agilent XDB-C18 (150 x 4.6 mm, 5 µm) | [4][5] |
| Mobile Phase | Phosphate Buffer (pH 5.6) : Acetonitrile (65:35 v/v) | [4][5] |
| Flow Rate | 1.0 mL/min | [4][5][11] |
| Detection Wavelength | 223 nm | [4][5] |
| Column Temperature | 30°C | [4][5] |
| Injection Volume | 10 µL | [4][5] |
| Retention Time (Rt) | ~3.35 min | [4][5] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation (Approx.) |
| Acid Hydrolysis | 1N HCl | 1 hour | Varies |
| Base Hydrolysis | 0.1N NaOH | 2 hours | Significant |
| Oxidative | 0.3% H₂O₂ | 2 hours | Varies |
| Thermal | 60°C | 3 hours | Minimal to moderate |
| Photolytic | Sunlight/UV | 4 hours | Varies |
| Note: The percentage of degradation can vary depending on the exact experimental conditions. |
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for developing a stability-indicating HPLC method.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. agilent.com [agilent.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. bio-works.com [bio-works.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. labcompare.com [labcompare.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. uhplcs.com [uhplcs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. waters.com [waters.com]
Armodafinil Quantification in Biological Fluids: A Technical Support Center
Welcome to the technical support center for Armodafinil quantification in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological fluids?
A1: The most prevalent and sensitive methods for this compound quantification in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or photodiode array (PDA) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples.[4][5][6]
Q2: Which sample preparation technique is optimal for this compound extraction from plasma?
A2: The choice of sample preparation technique depends on the desired level of cleanliness and sensitivity. The most commonly employed methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7] While PPT is simple, it may not effectively remove all matrix interferences, potentially leading to ion suppression in LC-MS/MS analysis.[7] LLE offers a cleaner sample compared to PPT.[7] A combination of PPT followed by LLE has been shown to provide excellent recovery and minimize endogenous interferences.[4][7] SPE can also be used, but may sometimes show inconsistency in recovery.[7]
Q3: What are the typical sources of interference in this compound bioanalysis?
A3: Interferences in this compound bioanalysis can arise from several sources:
-
Matrix Effects: Endogenous components of the biological fluid (e.g., phospholipids (B1166683) in plasma) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[7]
-
Metabolites: this compound is metabolized in the body to inactive compounds like R-modafinil acid and modafinil (B37608) sulfone.[1] It is crucial that the analytical method can distinguish between the parent drug and its metabolites.
-
Co-administered Drugs: Other drugs taken by the subject could potentially interfere with the analysis if they have similar chromatographic retention times and mass-to-charge ratios.
Q4: How can I ensure the stability of this compound in my biological samples?
A4: this compound stability should be evaluated under various conditions to ensure accurate results.[7] Stability studies typically include:
-
Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.[7]
-
Bench-Top Stability: Evaluating stability at room temperature for the duration of sample preparation.[7]
-
Long-Term Stability: Determining stability at storage temperatures (e.g., -20°C or -70°C) over an extended period.[7]
-
Autosampler Stability: Checking for degradation in the autosampler over the course of the analytical run.[7] Samples are generally considered stable if the deviation from the nominal concentration is within 15%.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes & Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound.
-
Solution: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and sensitivity.[7]
-
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.
-
Solution: Implement a robust sample cleanup procedure. Regularly flush the column with a strong solvent. Consider using a guard column to protect the analytical column.
-
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for good chromatography.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Matrix Effects: Inconsistent ion suppression or enhancement across different samples can cause high variability.
-
Solution: Improve the sample cleanup method to remove more interfering matrix components. A combination of protein precipitation and liquid-liquid extraction can be effective.[7] Evaluate matrix effects during method validation.
-
-
Instrument Instability: Fluctuations in the LC or MS system can contribute to poor reproducibility.
-
Solution: Perform regular system suitability tests to ensure the instrument is performing within specifications. Check for leaks, ensure stable spray in the MS source, and verify detector response.
-
Issue 3: Low Analyte Recovery
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen sample preparation method may not be efficiently extracting this compound from the biological matrix.
-
Solution: Optimize the extraction solvent and conditions. For LLE, ethyl acetate (B1210297) has demonstrated good recovery for this compound.[7] For SPE, experiment with different sorbents and elution solvents. A combination of PPT and LLE has been reported to yield high recovery.[7]
-
-
Analyte Degradation: this compound may be degrading during sample processing.
-
Solution: Investigate the stability of this compound under the sample preparation conditions (e.g., pH, temperature). Minimize the time samples spend at room temperature.
-
-
Incomplete Elution from the Column: this compound may be irreversibly binding to the analytical column.
-
Solution: Modify the mobile phase composition (e.g., increase organic solvent percentage) to ensure complete elution of the analyte.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Recovery (%) | Reference |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Does not effectively remove all matrix components, leading to potential ion suppression. | Variable, often lower than other methods. | [7] |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner sample than PPT, reducing matrix effects. | More labor-intensive and requires larger volumes of organic solvents. | Significantly increased compared to PPT. | [7] |
| Solid-Phase Extraction (SPE) | Can provide very clean extracts and can be automated. | Can be more expensive and may show inconsistent recovery. | Method dependent. | [7] |
| PPT followed by LLE | Excellent removal of proteins and endogenous interferences, leading to high recovery and minimal matrix effects. | More complex and time-consuming than single-step methods. | High and consistent. | [4][7] |
Table 2: Summary of a Validated LC-MS/MS Method for this compound in Human Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [4][7] |
| Linearity Range | 10 - 10,000 ng/mL | [4][7] |
| Internal Standard (IS) | This compound-d10 | [5][7] |
| Mass Transition (this compound) | m/z 274.1 → 167.2 | [4][7] |
| Mass Transition (IS) | m/z 284.4 → 177.4 | [5][7] |
| Extraction Method | Protein Precipitation followed by Liquid-Liquid Extraction | [4][7] |
| Chromatographic Column | C18 | [4][7] |
| Run Time | 3 minutes | [4][7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is adapted from a validated method for the quantification of this compound in human plasma.[7]
-
Sample Aliquoting: To 50 µL of human plasma sample in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., this compound-d10 in acetonitrile).
-
Protein Precipitation: Vortex the mixture for 2 minutes to precipitate the proteins.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the tube and vortex for an additional 5 minutes to extract the analyte and internal standard.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the LC-MS/MS analysis of this compound.[4][7]
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing 0.1% formic acid.[7] The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 0.7 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. A Concise Review- An Analytical Method Development and Validation of this compound | ClinicSearch [clinicsearchonline.org]
- 2. A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicsearchonline.org [clinicsearchonline.org]
- 4. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Deuterium-Labeled this compound by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpns.com [ijrpns.com]
Validation & Comparative
Armodafinil vs. Modafinil: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of armodafinil and modafinil (B37608), two prominent wakefulness-promoting agents. Modafinil is a racemic mixture of R- and S-enantiomers, while this compound is the isolated, longer-lasting R-enantiomer.[1][2] This distinction in stereochemistry is central to the differences in their pharmacokinetic and pharmacodynamic profiles. This report synthesizes preclinical data to illuminate their comparative pharmacology, supported by detailed experimental methodologies and quantitative data.
Mechanism of Action: A Shared Pathway with a Key Distinction
The precise mechanism of action for both this compound and modafinil is not fully elucidated, but their primary pharmacological activity is attributed to a weak inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels.[1][3][4][5] This action is considered central to their wake-promoting effects. Unlike traditional psychostimulants, their interaction with the DAT is considered "atypical," which may contribute to their lower abuse potential.[6][7]
Beyond dopamine, both compounds have been shown to influence other neurotransmitter systems, including norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), histamine (B1213489) (HA), and orexin.[1][8] They bind to the norepinephrine transporter (NET) and increase levels of histamine and orexin, which are crucial for maintaining arousal and vigilance.[1][8]
The key difference at the molecular level lies in the stereospecificity of DAT binding. Preclinical studies have demonstrated that this compound (R-modafinil) has an approximately three-fold higher affinity for the dopamine transporter than its S-enantiomer.[6][9]
Pharmacokinetic Profile Comparison
Pharmacokinetic studies reveal the most significant preclinical and clinical differences between this compound and modafinil. While both share a similar terminal half-life of approximately 13-15 hours, their plasma concentration profiles over time are markedly different.[3][10][11]
Modafinil, being a racemic mixture, exhibits a biphasic decline in plasma concentration due to the rapid elimination of the S-enantiomer. In contrast, this compound's elimination is monophasic.[10][11][12] This results in higher plasma concentrations of this compound later in the day compared to an equivalent dose of modafinil.[3][10][11] This sustained exposure may lead to more consistent wakefulness-promoting effects throughout a typical dosing interval.[10][11][13]
| Parameter | This compound | Modafinil | Key Finding |
| Terminal Half-Life | ~13-15 hours[3][12] | ~13-15 hours[3] | No significant difference in terminal half-life. |
| Plasma Decline | Monophasic[10][11] | Biphasic[10][11] | Due to rapid elimination of the S-enantiomer in modafinil. |
| AUC (Area Under Curve) | ~33-40% higher[10][11] | Lower | This compound provides greater systemic exposure. |
| Late-Day Plasma Conc. | ~43% higher (7-11h post-dose)[1][10] | Lower | This compound maintains higher concentrations later in the day. |
digraph "Pharmacokinetic_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Single-Dose Administration\n(this compound or Modafinil)\nto Healthy Subjects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Serial Blood Sampling\n(Over 24-48 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Plasma Concentration Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_params [label="Calculate PK Parameters\n(Cmax, Tmax, AUC, t1/2)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; comparison [label="Compare Dose-Normalized Data\nBetween Drugs", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dosing [color="#5F6368"]; dosing -> sampling [color="#5F6368"]; sampling -> analysis [color="#5F6368"]; analysis -> pk_params [color="#5F6368"]; pk_params -> comparison [color="#5F6368"]; comparison -> end [color="#5F6368"]; }
Preclinical Efficacy Data
Wakefulness Promotion
In rodent models, both this compound and modafinil produce dose-dependent increases in wakefulness.[14] A key preclinical study in rats compared the wake-promoting activity of this compound to the classical stimulant D-methamphetamine. While both substances increased time spent awake, this compound did so without the significant increases in locomotor activity or body temperature seen with D-methamphetamine.[14] Crucially, unlike D-methamphetamine, this compound-induced wakefulness was not followed by acute rebound hypersomnolence.[12][14]
| Compound | Dose (i.p. in rats) | Effect on Wakefulness | Effect on Locomotor Activity | Rebound Hypersomnolence |
| This compound | 30, 100, 300 mg/kg[14] | Dose-dependent increase[14] | No significant change[14] | Not observed[12][14] |
| D-methamphetamine | 1 mg/kg[14] | Significant increase[14] | ~2-fold increase[14] | Observed[12][14] |
| Modafinil | 75, 150 mg/kg[15] | Implied increase | Dose-dependent increase[15] | Not specified |
Locomotor Activity
Preclinical studies consistently show that both this compound and modafinil stimulate locomotor activity in mice and rats, though they are less potent and effective than cocaine.[6][16] The R- and S-enantiomers both contribute to this effect.[6] Interestingly, the locomotor effects of modafinil appear to involve central histaminergic systems, a mechanism not shared by methylphenidate.[15] The dose of this compound that was effective for promoting wakefulness (100 mg/kg) did not significantly alter locomotor activity, distinguishing its profile from typical stimulants.[14]
Neurochemical Effects
In vivo microdialysis studies in mice have confirmed that both R-modafinil (this compound) and S-modafinil increase extracellular dopamine concentrations in the nucleus accumbens, a key brain region in reward and motivation.[6][9] However, the magnitude of this increase is less than that produced by cocaine, and the duration of action is longer.[9] Studies also show that modafinil increases histamine release in the anterior hypothalamus, which is believed to contribute to its wake-promoting effects.[15][17]
| Parameter | R-Modafinil (this compound) | S-Modafinil | Cocaine | Key Finding |
| DAT Affinity (Ki, μM) | ~3-fold higher than S-enantiomer[6][9] | Lower than R-enantiomer[6][9] | Higher affinity than both | R-enantiomer is more potent at the DAT. |
| DA Uptake Inhibition (IC50, μM) | More potent than S-enantiomer | Less potent than R-enantiomer | More potent than both | R-enantiomer is a more potent DA reuptake inhibitor. |
| Extracellular DA (NAc) | ~300% of basal levels[6] | Similar to R-enantiomer[6] | Higher increase | Both enantiomers increase DA less efficaciously than cocaine. |
Key Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity of this compound and modafinil for the human dopamine transporter (DAT).
-
Methodology:
-
Preparation: Cell membranes expressing the human DAT are prepared.
-
Incubation: Membranes are incubated with a radioligand that binds to the DAT, such as [³H]WIN 35,428, in the presence of varying concentrations of the test compound (this compound, modafinil, or cocaine as a reference).[6][9]
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the DAT. A lower Ki value indicates a higher binding affinity.[6]
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of dopamine in specific brain regions of awake, freely moving animals following drug administration.
-
Methodology:
-
Surgery: A guide cannula is surgically implanted into the target brain region, such as the nucleus accumbens shell, of a rat or mouse.[6][9]
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. Samples (dialysates) are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Drug Administration: The animal is administered the test drug (e.g., this compound 30-300 mg/kg, i.p.).[6]
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Results are typically expressed as a percentage of the basal level.[6]
-
Wakefulness Assessment (EEG/EMG)
-
Objective: To quantify the effects of this compound on sleep-wake states.
-
Methodology:
-
Surgery: Rats are surgically implanted with electrodes to record electroencephalogram (EEG) from the cortex and electromyogram (EMG) from the nuchal muscles.[14]
-
Acclimation: Animals are habituated to the recording chamber and tethered recording setup.
-
Recording: Continuous EEG and EMG signals are recorded for a baseline period and then following the administration of the vehicle, this compound, or a comparator drug.
-
Scoring: The recordings are scored in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
Analysis: The total time spent in each state is calculated and compared across treatment groups to determine the wake-promoting efficacy.[14]
-
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. This compound and Modafinil Have Substantially Different Pharmacokinetic Profiles Despite Having the Same Terminal Half-Lives | springermedizin.de [springermedizin.de]
- 3. buzzrx.com [buzzrx.com]
- 4. This compound vs. modafinil: Differences, similarities, and which is better for you [singlecare.com]
- 5. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-MODAFINIL (this compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Atypical Stimulant and Nootropic Modafinil Interacts with the Dopamine Transporter in a Different Manner than Classical Cocaine-Like Inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. R-modafinil (this compound): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hps.com.au [hps.com.au]
- 11. This compound and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of excessive sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, the R-enantiomer of modafinil: wake-promoting effects and pharmacokinetic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of central histaminergic systems in modafinil-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of stimulant locomotor effects of modafinil in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modafinil increases histamine release in the anterior hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Armodafinil and Amphetamine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the cognitive effects of Armodafinil and amphetamine. The information presented is intended for a scientific audience and is supported by experimental data from peer-reviewed studies.
Introduction
This compound, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent, while amphetamine is a potent central nervous system stimulant. Both are utilized for their cognitive-enhancing effects, albeit through distinct pharmacological mechanisms. This guide will delve into their comparative effects on various cognitive domains, their underlying neurobiological pathways, and the experimental methodologies used to evaluate them.
Data Presentation: Quantitative Comparison of Cognitive Effects
A meta-analysis of studies in healthy, non-sleep-deprived adults provides a quantitative comparison of the cognitive-enhancing effects of modafinil (closely related to this compound) and d-amphetamine. The results are summarized below, with the effect size represented by the Standardized Mean Difference (SMD). A positive SMD indicates an improvement in cognitive performance compared to placebo.
| Cognitive Domain | Modafinil (SMD) | d-Amphetamine (SMD) |
| Overall Cognition | 0.12 (p=0.01) | No significant effect |
| Memory | ||
| Memory Updating | 0.28 (p=0.03) | No significant effect |
| Recall | No significant effect | No significant effect |
| Executive Functions | ||
| Inhibitory Control | No significant effect | No significant effect |
| Sustained Attention | No significant effect | No significant effect |
Experimental Protocols
The evaluation of the cognitive effects of this compound and amphetamine relies on a variety of standardized neuropsychological tests. The following are examples of experimental protocols typically employed in clinical trials with healthy adult volunteers.
This compound/Modafinil Experimental Protocol Example
A randomized, double-blind, between-subjects design is a common methodology.
-
Participants: Healthy adult male volunteers are often recruited.
-
Dosage: Single oral doses of 100 mg or 200 mg of modafinil, or a placebo, are administered.
-
Cognitive Assessment: A comprehensive battery of neuropsychological tests is administered post-dosing to assess various cognitive domains. These tests may include:
-
Digit Span: To assess short-term verbal memory.
-
Visual Pattern Recognition Memory: To evaluate visual memory.
-
Spatial Planning: To measure executive function and problem-solving.
-
Stop-Signal Reaction Time: To assess response inhibition.
-
Delayed Matching to Sample: To test short-term visual memory and attention.
-
Decision-Making Task: To evaluate risk assessment and decision-making abilities.
-
Amphetamine Experimental Protocol Example
A double-blind, placebo-controlled, crossover study design is frequently utilized.
-
Participants: Healthy young adults are recruited for the study.
-
Dosage: A single dose of mixed amphetamine salts (e.g., 10 mg or 20 mg of d-amphetamine) or a placebo is administered in different sessions.
-
Cognitive Assessment: A wide range of cognitive functions are assessed using tasks such as:
-
Episodic Memory Tasks: For example, word recall tests.
-
Working Memory Tasks: Such as the n-back test.
-
Inhibitory Control Tasks: For instance, the Go/No-Go task.
-
Creativity Tasks: To measure divergent and convergent thinking.
-
Standardized Tests: Tasks based on established intelligence and achievement tests.
-
Signaling Pathways and Mechanisms of Action
The cognitive effects of this compound and amphetamine stem from their distinct interactions with neurotransmitter systems in the brain.
This compound's Mechanism of Action
The primary mechanism of this compound is the inhibition of dopamine (B1211576) reuptake by blocking the dopamine transporter (DAT).[1] This leads to an increase in extracellular dopamine levels in synaptic clefts, which is associated with enhanced alertness and cognitive function.[2] this compound's affinity for DAT is relatively low compared to other stimulants.[2] Its wakefulness-promoting effects are also thought to involve the modulation of other neurotransmitter systems, including norepinephrine (B1679862), histamine, and orexin.[1][2] Some research suggests that downstream of its effects on dopamine, this compound may influence intracellular signaling cascades involving the phosphorylation of CREB (cAMP response element-binding protein) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathways, which are crucial for synaptic plasticity and cognitive function.
This compound's primary mechanism of action.
Amphetamine's Mechanism of Action
Amphetamine exerts its effects through a more complex mechanism. It acts as a substrate for monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to both the blockade of reuptake and the promotion of non-vesicular release (efflux) of these neurotransmitters. A key aspect of amphetamine's intracellular action is its interaction with the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[3][4] Upon entering the neuron, amphetamine activates TAAR1, which then couples to two distinct G-protein signaling pathways:
-
Gαs Pathway: Activation of Gαs leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][4]
-
Gα13 Pathway: Activation of Gα13 stimulates the small GTPase RhoA.[3][4]
These pathways have downstream effects on DAT trafficking and neuronal activity, ultimately contributing to the significant increase in synaptic dopamine and norepinephrine that underlies amphetamine's potent cognitive and psychostimulant effects.
Amphetamine's intracellular signaling cascade.
Conclusion
This compound and amphetamine both demonstrate cognitive-enhancing properties, but their profiles differ significantly. The available evidence suggests that modafinil (and by extension, this compound) may offer a more subtle and selective improvement in specific cognitive domains, such as memory updating, in healthy individuals. Amphetamine, on the other hand, appears to have a more pronounced and broader impact on monoaminergic systems, though its cognitive benefits in non-fatigued, healthy adults are not consistently demonstrated in all domains. The choice between these agents in a therapeutic or research context should be guided by a thorough understanding of their distinct pharmacological profiles, efficacy in specific cognitive areas, and their respective potential for side effects and abuse. Further direct comparative studies are warranted to more definitively delineate their cognitive signatures.
References
Armodafinil's In Vivo Neurotransmitter Profile: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of armodafinil's in vivo effects on key neurotransmitter levels against other prominent wakefulness-promoting agents. The information is supported by experimental data to facilitate informed analysis and future research.
This compound, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work disorder, and obstructive sleep apnea.[1] Its mechanism of action is primarily attributed to its ability to modulate several neurotransmitter systems in the brain, leading to increased alertness and cognitive function.[2] This guide delves into the in vivo experimental data that validates these effects, offering a comparative perspective with other stimulants.
Core Mechanism of Action: Dopamine (B1211576) Reuptake Inhibition
In vivo studies consistently demonstrate that this compound's primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations.[3][4] This action is considered central to its wake-promoting effects.[5] Microdialysis studies in mice have shown that R-modafinil (this compound) significantly elevates dopamine levels in the nucleus accumbens shell. At doses of 30, 100, and 300 mg/kg (i.p.), this compound increased dopamine levels to approximately 300% of the basal levels, with the effects being sustained for several hours.[6]
Comparative In Vivo Effects on Neurotransmitter Levels
To provide a comprehensive understanding of this compound's in vivo profile, this section compares its effects on key neurotransmitters with those of modafinil, methylphenidate, and amphetamine. The data, primarily derived from in vivo microdialysis experiments in rodents, are summarized in the table below.
| Drug | Neurotransmitter | Brain Region | Species | Max % Increase from Baseline (Approx.) | Dosage | Reference |
| This compound (R-Modafinil) | Dopamine | Nucleus Accumbens Shell | Mouse | 300% | 30-300 mg/kg i.p. | [6] |
| Modafinil | Dopamine | Prefrontal Cortex | Rat | 250% | 300 mg/kg p.o. | [5] |
| Striatum | Rat | 200% | 300 mg/kg p.o. | [5] | ||
| Norepinephrine (B1679862) | Prefrontal Cortex | Rat | 300% | 300 mg/kg p.o. | [5] | |
| Histamine | Anterior Hypothalamus | Rat | 150% | 150 mg/kg i.p. | [7] | |
| Methylphenidate | Dopamine | Prefrontal Cortex | Rat | 400% | 10 mg/kg p.o. | [5] |
| Striatum | Rat | 350% | 10 mg/kg p.o. | [5] | ||
| Norepinephrine | Prefrontal Cortex | Rat | 500% | 10 mg/kg p.o. | [5] | |
| Amphetamine | Dopamine | Nucleus Accumbens | Rat | >400% | 1.0 mg/kg i.p. | [1] |
Experimental Protocols: In Vivo Microdialysis
The in vivo microdialysis technique is a cornerstone for measuring extracellular neurotransmitter levels in conscious, freely moving animals, providing critical data on the pharmacodynamic effects of drugs.[8]
Surgical Procedure and Probe Implantation:
-
Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized using isoflurane (B1672236) or a similar anesthetic.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted into the specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) using predetermined coordinates from a brain atlas.[3]
-
Anchoring: The cannula is secured to the skull using dental cement and jeweler's screws.
-
Recovery: A dummy cannula is inserted into the guide to maintain patency, and the animal is allowed to recover for a period of 48 hours to several days.[3]
Microdialysis Experiment:
-
Probe Insertion: On the day of the experiment, the dummy cannula is replaced with a microdialysis probe of appropriate length (e.g., 2-4 mm membrane).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (typically 1-2 µL/min) using a syringe pump.[3]
-
Stabilization: A stabilization period of at least 1-2 hours is allowed to achieve a stable baseline of neurotransmitter levels.[2]
-
Sample Collection: Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent degradation.[2]
-
Drug Administration: The drug of interest (e.g., this compound) is administered via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Collection: Dialysate collection continues at the same intervals for a predetermined period (e.g., 3-6 hours) to monitor changes in neurotransmitter concentrations over time.[6]
Neurotransmitter Analysis:
-
High-Performance Liquid Chromatography (HPLC): The collected dialysate samples are analyzed using HPLC coupled with electrochemical detection (ED) or mass spectrometry (MS).
-
Quantification: The concentration of each neurotransmitter is quantified by comparing the peak areas in the samples to those of known standards.
-
Data Expression: Results are typically expressed as a percentage change from the average baseline concentrations.[2]
Visualizing the Process and Pathway
To further elucidate the experimental methodology and the underlying biological mechanism, the following diagrams are provided.
Conclusion
The in vivo data strongly support that this compound enhances wakefulness primarily by inhibiting dopamine reuptake, leading to increased extracellular dopamine levels. When compared to other stimulants, this compound demonstrates a significant but generally less potent effect on dopamine and norepinephrine release than methylphenidate. Its distinct pharmacokinetic profile, with a longer half-life than the S-enantiomer of modafinil, contributes to its sustained effects.[9][10] This comparative guide, grounded in experimental evidence, provides a valuable resource for researchers investigating the neurobiological effects of wakefulness-promoting agents and for professionals involved in the development of novel therapeutics for sleep-wake disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the neurochemical and behavioural profiles of lisdexamfetamine methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuvigil vs. Adderall: Differences, similarities, and which is better for you [singlecare.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and modafinil have substantially different pharmacokinetic profiles despite having the same terminal half-lives: analysis of data from three randomized, single-dose, pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Armodafinil Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Armodafinil, a wakefulness-promoting agent. The objective is to offer a comparative analysis of reported High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry methods, supported by a summary of their validation data. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific application, be it for quality control of bulk drugs and pharmaceutical formulations or for pharmacokinetic studies in biological matrices.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is contingent on the matrix, required sensitivity, and the purpose of the analysis. While spectrophotometric methods offer simplicity and cost-effectiveness for bulk and dosage form analysis, chromatographic methods like HPLC and LC-MS/MS provide superior specificity and sensitivity, making them suitable for complex matrices and trace-level quantification.
A literature survey reveals several validated analytical techniques for the determination of this compound.[1] These include UV spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), HPLC, and LC-MS/MS, which have been applied to various samples such as bulk drugs, tablets, and human plasma.[1][2]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of this compound in pharmaceutical dosage forms.[3][4] These methods are valued for their accuracy, precision, and stability-indicating nature.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in human plasma, LC-MS/MS is the method of choice.[6][7] These methods offer low limits of quantification and require minimal sample volumes.[6][7]
UV-Visible Spectrophotometry
Simple and economical visible spectrophotometric methods have been developed for the estimation of this compound in bulk and pharmaceutical dosage forms.[8][9] These methods are typically based on color-forming reactions.[1][8]
Data Presentation
The following tables summarize the key performance characteristics of various reported analytical methods for this compound, facilitating a direct comparison of their validation parameters.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | C18 Column | Delvosil ODS-UG-5 C18 | Agilent TC C-18 (250 x 4.6 mm, 5 µ) | Agilent XDB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol (B129727) (45:55 v/v)[4] | pH 2.5 Phosphate buffer:Acetonitrile[3] | Methanol:Water (60:40 v/v)[5] | Phosphate Buffer (pH 5.6):Acetonitrile (65:35 v/v)[10] |
| Flow Rate | 1 mL/min[4] | - | 1.0 mL/min[5] | 1.0 mL/min[10] |
| Detection (λ) | 220 nm[4] | - | 225 nm[5] | 223 nm[10] |
| Retention Time | 8.1 min[1] | 4.45 min[3] | - | 3.354 min |
| Linearity Range | 20-120 µg/mL[4] | 10.2-76.6 µg/mL[3] | 1-50 µg/mL[5] | - |
| LOD | 0.01183 µg/mL[4] | 0.043 µg/mL[3] | - | 0.33 µg/mL |
| LOQ | 0.035 µg/mL[4] | 0.13 µg/mL[3] | - | 1.00 µg/mL |
| Accuracy (% Recovery) | 98-102%[4] | ~100%[3] | >98%[5] | 100.19% |
| Precision (%RSD) | <2%[4] | System: 0.04, Method: 1.5[3] | <2%[5] | 0.1 |
Table 2: Comparison of LC-MS/MS and UV-Visible Spectrophotometry Methods for this compound Analysis
| Parameter | LC-MS/MS Method | UV-Visible Spectrophotometry Method 1 | UV-Visible Spectrophotometry Method 2 |
| Matrix | Human Plasma[6][7] | Bulk and Pharmaceutical Dosage Form[8][9] | Bulk and Pharmaceutical Dosage Form[11] |
| Technique | LC-ESI-MS/MS[12] | Oxidative coupling reaction with MBTH[8] | UV Spectrophotometry[11] |
| Mobile Phase/Solvent | 0.2% Formic acid:Methanol (15:85)[12] | Methanol:Water (3:97)[8] | Methanol:Water (3:97)[11] |
| Detection (λ/m/z) | 274.1/167.3 (m/z)[12] | 596 nm[8] | 230 nm[11] |
| Linearity Range | 50-10000 ng/mL[12] | 10-50 µg/mL[8] | 2-10 µg/mL[11] |
| LOD | - | - | - |
| LOQ | 50 ng/mL[12] | - | - |
| Accuracy (% Recovery) | >94%[12] | 96-106%[8] | - |
| Correlation Coefficient (r²) | 0.9989[12] | 0.999[8] | 0.9995[11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
RP-HPLC Method for Pharmaceutical Formulations
This method is suitable for the estimation of this compound in tablet dosage forms.[4]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to prepare working standard solutions within the linearity range of 20-120 µg/mL.[4]
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the solvent.
-
Filter the solution and dilute it to fall within the calibration range.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample.
-
LC-MS/MS Method for Human Plasma
This bioanalytical method is designed for the quantification of this compound in human plasma.[6][7][12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add an internal standard (e.g., carbamazepine (B1668303) or this compound-d10).[6][12]
-
Perform protein precipitation followed by liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[6][12]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypurity advance C-18 column (5µ; 100 × 4.6 mm).[12]
-
Mobile Phase: 0.2% formic acid in water and methanol (15:85 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[12]
-
Mass Transitions: Monitor the transitions m/z 274.1/167.3 for this compound and an appropriate transition for the internal standard.[12]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Visible Spectrophotometric Method
This method is based on an oxidative coupling reaction for the determination of this compound in bulk and pharmaceutical dosage forms.[8]
-
Reagent Preparation:
-
Prepare a solution of 3-methyl-2-benzathiazoline hydrazone (MBTH).
-
Prepare a solution of ferric chloride (FeCl3).
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in the range of 10-50 µg/mL in a methanol:water solvent system.[8]
-
To each standard solution, add the MBTH and FeCl3 reagents.
-
Measure the absorbance of the resulting colored complex at 596 nm against a reagent blank.[8]
-
Plot the absorbance versus concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare a sample solution from the pharmaceutical dosage form with a concentration falling within the calibration range.
-
Treat the sample solution with the reagents in the same manner as the standards.
-
Measure the absorbance and determine the concentration of this compound from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the workflows of the described analytical methods.
Caption: Workflow for this compound analysis by RP-HPLC.
Caption: Bioanalytical workflow for this compound in human plasma by LC-MS/MS.
Caption: Workflow for this compound analysis by UV-Visible Spectrophotometry.
References
- 1. A Concise Review- An Analytical Method Development and Validation of this compound | ClinicSearch [clinicsearchonline.org]
- 2. clinicsearchonline.org [clinicsearchonline.org]
- 3. Development and validation of RP-LC method for this compound. [wisdomlib.org]
- 4. A validated stability indicating RP-HPLC method for estimation of this compound in pharmaceutical dosage forms and characterization of its base hydrolytic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpns.com [ijrpns.com]
- 6. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of this compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. ijpsr.com [ijpsr.com]
- 10. annexpublishers.com [annexpublishers.com]
- 11. ijpir.com [ijpir.com]
- 12. Development and Validation of New LC-MS/MS Method for the Determi...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to Armodafinil's Wake-Promoting Effects: Replicating Key Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Armodafinil's wake-promoting effects with its predecessor, Modafinil. It includes a synthesis of data from key clinical trials and detailed experimental protocols to support the replication of pivotal findings.
Executive Summary
This compound, the R-enantiomer of Modafinil, is a wake-promoting agent approved for the treatment of excessive sleepiness associated with narcolepsy, shift work disorder (SWD), and obstructive sleep apnea (B1277953) (OSA). While both drugs share a primary mechanism of action as dopamine (B1211576) reuptake inhibitors, this compound's longer half-life results in higher plasma concentrations later in the day, which may confer a more sustained wake-promoting effect. Clinical trials have demonstrated the efficacy of both compounds in improving objective and subjective measures of wakefulness. This guide presents a comparative analysis of their performance and the methodologies used to evaluate their effects.
Comparative Efficacy: this compound vs. Modafinil
The following tables summarize quantitative data from clinical trials comparing the efficacy of this compound and Modafinil in various patient populations.
Table 1: Comparison in Patients with Narcolepsy (Indirect)
| Outcome Measure | This compound (150/250 mg) | Modafinil (200/400 mg) |
| Maintenance of Wakefulness Test (MWT) | ||
| Mean Change from Baseline (minutes) | +1.9 | +2.82 (vs. placebo) |
| p-value vs. Placebo | < 0.01 | Not specified in meta-analysis |
| Epworth Sleepiness Scale (ESS) | ||
| Mean Change from Baseline | Significant improvement (p < 0.01) | -2.73 (WMD vs. placebo) |
Note: Data for this compound and Modafinil are from separate placebo-controlled trials and do not represent a direct head-to-head comparison.
Table 2: Comparison in Patients with Shift Work Disorder (SWD)
| Outcome Measure | This compound (150 mg) | Modafinil (200 mg) |
| Multiple Sleep Latency Test (MSLT) | ||
| Predicted Placebo-Subtracted Increase (minutes) | 0.5 - 1.0 (greater than Modafinil) | Did not exceed EC50 |
| Mean Change from Baseline (minutes) | +3.1 | +1.7 |
| Stanford Sleepiness Score (SSS) | ||
| Responder Rate (%) | 72.12 | 74.29 |
| p-value (this compound vs. Modafinil) | 0.76 (not significant) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and Modafinil are provided below.
Clinical Assessment of Wakefulness
1. Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of an individual's ability to remain awake during the day in a sleep-conducive environment.
-
Patient Preparation: Patients are instructed to maintain a regular sleep-wake schedule for at least two weeks prior to the test, documented by a sleep diary and/or actigraphy. A urine drug screen is performed to rule out confounding substances.
-
Procedure: The test consists of four 40-minute trials conducted at two-hour intervals, typically starting 1.5 to 3 hours after the patient's usual wake-up time. During each trial, the patient sits (B43327) in a quiet, dimly lit room and is instructed to try to remain awake without resorting to extraordinary measures.
-
Data Acquisition: Continuous polysomnography (PSG) is used to monitor electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to determine sleep onset.
-
Endpoint: The primary endpoint is the mean sleep latency across the four trials, defined as the time from the start of the trial to the first epoch of any stage of sleep.
2. Multiple Sleep Latency Test (MSLT)
The MSLT is an objective measure of physiological sleepiness, assessing the tendency to fall asleep in a quiet environment.
-
Patient Preparation: Similar to the MWT, patients follow a strict sleep schedule, and an overnight PSG is performed the night before the MSLT to rule out other sleep disorders.
-
Procedure: The test consists of five 20-minute nap opportunities scheduled at two-hour intervals, beginning 1.5 to 3 hours after waking from the overnight PSG.
-
Data Acquisition: Standard PSG recordings are used to identify sleep onset and sleep stages.
-
Endpoint: The primary endpoints are the mean sleep latency across the five naps and the number of sleep-onset REM periods (SOREMPs).
Preclinical Mechanistic Studies
1. Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of this compound for the dopamine transporter.
-
Membrane Preparation: Crude membrane fractions are prepared from brain tissue (e.g., striatum) or cells expressing the human dopamine transporter. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the dopamine transporter (e.g., [3H]WIN 35,428) and varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the dopamine transporter.
2. Orexin (B13118510) Neuron Activation (c-Fos Immunohistochemistry)
This technique is used to identify neurons that have been recently activated by a stimulus, such as the administration of this compound.
-
Tissue Preparation: Animals are administered this compound or a vehicle control. After a set period (e.g., 2 hours), the animals are deeply anesthetized and transcardially perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and sectioned.
-
Immunohistochemistry: The brain sections are incubated with a primary antibody that specifically recognizes the c-Fos protein, a marker of recent neuronal activation. To identify orexin neurons specifically, a double-labeling technique is used, which involves co-incubation with a primary antibody against orexin.
-
Detection: The sections are then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Analysis: The sections are examined using a fluorescence microscope to visualize and quantify the number of orexin-positive neurons that are also c-Fos-positive, indicating activation of the orexin system.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound's wake-promoting effects.
Caption: Experimental workflow for the Maintenance of Wakefulness Test (MWT).
Caption: Workflow for the Dopamine Transporter (DAT) binding assay.
Statistical analysis of Armodafinil's behavioral effects in rats
For researchers and drug development professionals investigating the neurobehavioral effects of Armodafinil, a comprehensive understanding of its preclinical profile is paramount. This guide provides a statistical analysis of this compound's behavioral effects in rats, with objective comparisons to its parent compound, Modafinil (B37608), and the classical psychostimulant, Methylphenidate. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate a thorough evaluation of these compounds.
Comparative Behavioral Data
The behavioral effects of this compound, Modafinil, and Methylphenidate in rats are summarized below across three key domains: locomotor activity, cognitive performance, and wakefulness. The data presented are collated from various preclinical studies, and dosages are typically administered intraperitoneally (i.p.) unless otherwise specified.
Locomotor Activity
Locomotor activity is a fundamental measure of behavioral stimulation. The following table summarizes the effects of the three compounds on locomotor activity in rats, often assessed using an open field test.
| Drug | Dose Range (mg/kg) | Key Findings |
| This compound | 30 - 300 | Dose-dependently increases locomotor activity. At 100 mg/kg, it significantly increases motor activity.[1][2] |
| Modafinil | 75 - 300 | Significantly increases locomotor activity. The effect of 150 mg/kg is comparable to 3 mg/kg of Methylphenidate.[3] Higher doses (300 mg/kg) show a more pronounced and immediate increase in locomotor activity.[4] |
| Methylphenidate | 0.3 - 3.0 | Increases locomotor activity. A dose of 3 mg/kg produces a significant increase, comparable to 150 mg/kg of Modafinil.[3] |
Cognitive Performance
The impact of these drugs on cognitive function, particularly working memory and attention, is a critical area of investigation. The radial arm maze and other cognitive tasks are commonly employed to assess these effects.
| Drug | Dose Range (mg/kg) | Cognitive Task | Key Findings |
| This compound | - | - | Limited specific data on cognitive performance in rats was identified in the provided search results. |
| Modafinil | 1 - 10 | Radial Arm Maze | Significantly decreases working memory errors at all tested doses (1, 5, and 10 mg/kg).[5][6] |
| Methylphenidate | 2.5 - 5.0 | Various cognitive tasks | 2.5 mg/kg showed short-lived favorable effects on a task assessing inhibitory control and time estimation.[7][8][9] In a stop-signal reaction time task, it decreased reaction time in all rats but had baseline-dependent effects on inhibitory control.[10][11] |
Wakefulness
A primary therapeutic indication for this compound and Modafinil is the promotion of wakefulness. The Multiple Sleep Latency Test (MSLT) and electroencephalogram (EEG) recordings are standard methods for quantifying wakefulness.
| Drug | Dose Range (mg/kg) | Key Findings |
| This compound | 30 - 300 | Dose-dependently increases wakefulness. 100 mg/kg significantly increases wakefulness for at least 2 hours and increases the latency to sleep onset.[1][2] |
| Modafinil | 30 - 300 | Potently and dose-dependently increases wakefulness and the duration of wake episodes.[12] |
| Methylphenidate | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are standardized protocols for key behavioral assays used to evaluate the effects of these compounds.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. For rats, a common dimension is 90 cm x 90 cm x 50 cm.[13]
Procedure:
-
Acclimate the rats to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (this compound, Modafinil, or Methylphenidate) or vehicle at the specified dose and route of administration.
-
Place the rat in the center of the open field arena.
-
Record the animal's activity using a video tracking system for a predetermined duration (e.g., 10-30 minutes).
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Thoroughly clean the arena with a 70% ethanol (B145695) solution between trials to eliminate olfactory cues.
Radial Arm Maze for Cognitive Performance
Objective: To evaluate spatial working and reference memory.
Apparatus: An elevated central platform with eight arms radiating outwards. Food wells are located at the end of each arm.
Procedure:
-
Food-restrict the rats to 85-90% of their free-feeding body weight to motivate them to forage for food rewards.
-
Habituation: Allow the rats to explore the maze with food pellets scattered throughout the arms for a few sessions to familiarize them with the apparatus.
-
Training:
-
Bait a specific subset of arms (e.g., four out of eight) with a food reward. The same arms are baited for each trial for a given rat (reference memory component).
-
Administer the test compound or vehicle prior to the trial.
-
Place the rat on the central platform and allow it to explore the arms until all baited arms have been visited or a set time has elapsed.
-
-
Data Collection: Record the number of working memory errors (re-entry into an already visited baited arm within the same trial) and reference memory errors (entry into an unbaited arm). The latency to find all rewards is also measured.
-
The maze is cleaned between each animal to remove scent trails.
Signaling Pathways and Mechanisms of Action
The behavioral effects of this compound, Modafinil, and Methylphenidate are mediated by their interactions with various neurotransmitter systems in the brain. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways involved.
All three compounds increase synaptic levels of dopamine and norepinephrine by blocking their respective transporters (DAT and NET).[1][2][4] this compound and its parent compound Modafinil are primarily weak dopamine reuptake inhibitors.[14] Modafinil's mechanism is more complex, also involving the modulation of histamine, glutamate, and GABA systems.[3][15][16] Methylphenidate is a more potent inhibitor of both DAT and NET.[1][2] These neurochemical actions underlie the observed behavioral effects on locomotor activity, cognition, and wakefulness.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of modafinil on the rat dopamine transporter and dopamine receptors D1-D3 paralleling cognitive enhancement in the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing acute effects of methylphenidate and modafinil on inhibitory capacity, time estimation, attentional lapses, and compulsive-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psicologia.ibero.mx [psicologia.ibero.mx]
- 9. Assessing acute effects of methylphenidate and modafinil on inhibitory capacity, time estimation, attentional lapses, and compulsive-like behavior in rats | CoLab [colab.ws]
- 10. Differential effects of modafinil and methylphenidate on stop-signal reaction time task performance in the rat, and interactions with the dopamine receptor antagonist cis-flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. amuzainc.com [amuzainc.com]
- 14. psychscenehub.com [psychscenehub.com]
- 15. researchgate.net [researchgate.net]
- 16. Action of modafinil through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Armodafinil and Other Nootropics
This guide provides a detailed comparison of the neuroprotective properties of Armodafinil and its racemate, Modafinil, against other prominent nootropics, including Piracetam and Panax ginseng. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, in-depth methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Introduction to Nootropics and Neuroprotection
Nootropics, often referred to as "smart drugs," are a class of substances that may enhance cognitive function. Beyond cognitive enhancement, many of these agents exhibit neuroprotective effects, which are mechanisms that preserve neuronal structure and function. Neuroprotection is a critical therapeutic strategy for mitigating neuronal damage in acute brain injuries (e.g., stroke) and chronic neurodegenerative diseases (e.g., Parkinson's, Alzheimer's).
This compound, the R-enantiomer of Modafinil, is a wakefulness-promoting agent.[1] While its primary clinical use is for sleep disorders, a growing body of preclinical evidence suggests that both this compound and Modafinil possess significant neuroprotective capabilities.[1][2] This guide compares these effects with those of Piracetam, a classic synthetic nootropic, and Panax ginseng, a well-studied herbal nootropic.
Comparative Mechanisms of Neuroprotection
The neuroprotective strategies of these compounds are multifaceted, involving the modulation of neurotransmitter systems, reduction of oxidative stress, inhibition of apoptosis, and regulation of neurotrophic factors.
-
This compound and Modafinil : The neuroprotective effects of Modafinil, and by extension its longer-lasting isomer this compound, are broad.[3] They have been shown to possess antioxidative properties, reducing lipid peroxidation and increasing levels of endogenous antioxidants like reduced glutathione (B108866) in damaged neurons.[2] A key mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival by inhibiting excessive autophagy and apoptosis (programmed cell death).[4] Modafinil has also been shown to suppress neuroinflammation, reduce the activation of microglia and astrocytes, and upregulate crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity.[5][6]
-
Piracetam : As a derivative of the neurotransmitter GABA, Piracetam's mechanisms are linked to the restoration of cell membrane fluidity.[7] This action is thought to enhance neurotransmission, particularly in cholinergic and glutamatergic systems.[8] Its neuroprotective properties are associated with improving microcirculation in the brain and exhibiting antioxidant effects, which can mitigate neuronal damage from insults like cisplatin-induced toxicity.[8][9]
-
Panax ginseng : The primary active components of ginseng, ginsenosides (B1230088), are credited with its neuroprotective effects.[10] These compounds exert potent antioxidant and anti-inflammatory actions.[10] Experimental data shows that ginsenosides can reduce brain infarct volume in stroke models, downregulate apoptotic proteins like caspase-3, and increase the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins.[1][11] Certain ginsenosides have also been found to improve the survival rate of dopamine (B1211576) neurons in models of Parkinson's disease.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the data. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing neuroprotective agents and the specific signaling pathway implicated in Modafinil's action.
Quantitative Data on Neuroprotective Effects
The following table summarizes quantitative findings from various preclinical studies. It is important to note that experimental conditions, models, and dosages vary between studies, precluding direct statistical comparison. Modafinil data is included as a proxy for this compound's neuroprotective actions.
| Nootropic | Experimental Model | Metric | Key Result | Citation(s) |
| Modafinil | Sleep-Deprived Mice | Hippocampal Protein Expression | Increased Brain-Derived Neurotrophic Factor (BDNF) protein expression significantly compared to sleep-deprived controls (p < 0.001). | [6] |
| Modafinil | Sleep-Deprived Mice | Neuronal Apoptosis & Autophagy | Significantly decreased expression of autophagic proteins (LC3B, Beclin-1) and apoptotic markers in the hippocampus. | [12] |
| Modafinil | Sleep-Deprived Mice | Inflammasome Activation | Suppressed the increase in expression of NLRP3, NLRC4, Caspase-1, IL-1β, and IL-18 in the hippocampus (p < 0.05). | [5] |
| Modafinil | Methamphetamine-Induced Neurotoxicity (Mice) | Apoptotic Proteins (Striatum) | Prevented METH-induced increases in pro-apoptotic BAX and decreases in anti-apoptotic Bcl-2 protein expression. | [13] |
| Piracetam | Cisplatin-Induced Cognitive Decline (Mice) | Hippocampal Function | Augmented hippocampal cellular proliferation and demonstrated a notable antioxidant effect compared to cisplatin-only treated mice. | [9] |
| Panax ginseng (Ginsenoside Rg1) | Middle Cerebral Artery Occlusion (MCAO) in Rats | Brain Infarct Volume | Significantly reduced brain infarct volume in rats treated with Rg1 (45 mg/kg) compared to MCAO control group. | [10] |
| Panax ginseng (Fermented Extract) | H₂O₂-Induced Oxidative Stress (SH-SY5Y cells) | Neuronal Viability | Increased cell viability to ~90% at 200 µg/mL concentration, compared to ~50% viability in H₂O₂-treated cells. | [1] |
| Panax ginseng (Fermented Extract) | Scopolamine-Induced Amnesia (Mice) | Brain Oxidative Stress | Significantly decreased malondialdehyde (MDA) levels in brain tissue at doses of 250 and 500 mg/kg compared to scopolamine-only group. | [1][3] |
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the neuroprotection literature.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a standard behavioral assay for evaluating hippocampal-dependent spatial learning and memory in rodents.[14]
-
Apparatus : A circular pool (approx. 120-150 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged 1 cm below the water's surface in one quadrant. Various extra-maze visual cues are placed around the room.
-
Acquisition Phase (Training) : For 4-5 consecutive days, each mouse undergoes four trials per day. The mouse is released into the water from one of four starting positions, facing the pool wall. The animal is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to remain there for 15-20 seconds. The time taken to find the platform (escape latency) and the path taken are recorded via a video tracking system.[15][16]
-
Probe Trial (Memory Test) : 24 hours after the final training session, the platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform are recorded as measures of memory retention.[16][17]
TUNEL Assay for Detecting Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[18][19]
-
Tissue Preparation : Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into thin slices (e.g., 5 µm).
-
Permeabilization : The tissue sections are deparaffinized, rehydrated, and then permeabilized (e.g., with 0.1% Triton X-100 in sodium citrate (B86180) solution) to allow enzyme access to the cell nucleus.[20]
-
Labeling : The sections are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or fluorescently-tagged dUTP). The TdT enzyme catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[20][21]
-
Detection : If a fluorescently-tagged dUTP is used, the signal can be directly visualized. If a hapten-labeled nucleotide (like BrdUTP) is used, a secondary detection step is required, involving an antibody against the hapten that is conjugated to a fluorescent dye or an enzyme (like HRP for chromogenic detection).[20][22]
-
Microscopy and Quantification : Slides are counterstained (e.g., with DAPI to label all nuclei) and viewed under a fluorescence or confocal microscope. The number of TUNEL-positive (apoptotic) cells is counted and often expressed as a percentage of the total number of cells.[18]
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, a key antioxidant enzyme that detoxifies harmful peroxides.[23]
-
Sample Preparation : Brain tissue is homogenized in a cold buffer (e.g., 50 mM TRIS-HCl, pH 7.5, with 5 mM EDTA) and centrifuged to obtain a clear supernatant containing the enzyme.[24] Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Principle : This is an indirect assay. GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide) using reduced glutathione (GSH) as a cofactor, which produces oxidized glutathione (GSSG). Glutathione Reductase (GR) then recycles the GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.[25]
-
Reaction Mixture : A cuvette is prepared with a buffer solution, glutathione reductase, GSH, and NADPH. The sample (tissue supernatant) is added.
-
Initiation and Measurement : The reaction is initiated by adding the substrate (e.g., cumene hydroperoxide). The absorbance at 340 nm is immediately measured kinetically over several minutes using a spectrophotometer.
-
Calculation : The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample. Activity is typically normalized to the protein content of the sample and expressed as U/mg protein.[25]
Western Blot for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, such as p-Akt, BDNF, or Bax.[26]
-
Protein Extraction : Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration of the lysate is determined to ensure equal loading of samples.
-
SDS-PAGE : An equal amount of protein from each sample is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation : The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-BDNF).
-
Secondary Antibody and Detection : After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody. A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
Imaging and Quantification : The light signal is captured by a detector, producing an image of bands corresponding to the target protein. The intensity of the bands is quantified using densitometry software (e.g., ImageJ) and is typically normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure accuracy.[12][26]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect and Antioxidant Potency of Fermented Cultured Wild Ginseng Root Extracts of Panax ginseng C.A. M… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modafinil Reduces Neuronal Pyroptosis and Cognitive Decline After Sleep Deprivation [frontiersin.org]
- 6. Modafinil Reduces Neuronal Pyroptosis and Cognitive Decline After Sleep Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The neuroprotective effects of Piracetam on cisplatin-induced cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modafinil protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modafinil Abrogates Methamphetamine-Induced Neuroinflammation and Apoptotic Effects in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. TUNEL staining [abcam.com]
- 23. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oxfordbiomed.com [oxfordbiomed.com]
- 25. mmpc.org [mmpc.org]
- 26. researchgate.net [researchgate.net]
Head-to-Head Comparison of Armodafinil and Caffeine on Vigilance: A Guide for Researchers
In the quest for effective countermeasures to fatigue-induced vigilance decrements, both Armodafinil and caffeine (B1668208) have emerged as prominent pharmacological interventions. This guide provides a detailed, evidence-based comparison of their effects on vigilance, tailored for researchers, scientists, and drug development professionals. The following analysis is based on peer-reviewed clinical trials and focuses on quantitative outcomes and experimental methodologies. While the user requested information on this compound, the most direct comparative studies available have utilized Modafinil (B37608), the racemic compound from which this compound (the R-enantiomer) is derived. The findings on Modafinil are presented here as a close proxy for this compound's effects.
Quantitative Comparison of Vigilance Performance
The efficacy of Modafinil and caffeine in maintaining vigilance, particularly during periods of sleep deprivation, has been quantified in several key studies. The data presented below summarizes the findings from two notable randomized controlled trials.
| Performance Metric | Study Population | Intervention | Dosage | Results |
| Psychomotor Vigilance Task (PVT) - Lapses of Attention | 32 healthy Royal Netherlands Air Force personnel | Modafinil vs. Caffeine vs. Placebo | 200 mg Modafinil, 300 mg Caffeine | Both Modafinil and Caffeine significantly reduced the number of lapses compared to placebo. Modafinil showed a more sustained effect, with significantly improved scores at 8 hours post-administration compared to caffeine.[1][2][3] |
| Psychomotor Vigilance Task (PVT) - Mean Reaction Time | 32 healthy Royal Netherlands Air Force personnel | Modafinil vs. Caffeine vs. Placebo | 200 mg Modafinil, 300 mg Caffeine | Both active treatments significantly improved reaction times over placebo.[1][2][3] |
| Stanford Sleepiness Scale (SSS) | 32 healthy Royal Netherlands Air Force personnel | Modafinil vs. Caffeine vs. Placebo | 200 mg Modafinil, 300 mg Caffeine | Subjective sleepiness was significantly lower for both Modafinil and Caffeine compared to placebo. Modafinil's effect was more pronounced at the 8-hour mark post-administration.[1][2][3] |
| Vigilance Test - Response Speed | 50 healthy young adults | Modafinil vs. Caffeine vs. Placebo | 100, 200, or 400 mg Modafinil; 600 mg Caffeine | 400 mg Modafinil and 600 mg Caffeine comparably attenuated fatigue and response speed degradation during sleep deprivation, especially during the circadian nadir.[4] |
| Duration of Fatigue Reversal | 50 healthy young adults | Modafinil vs. Caffeine vs. Placebo | 200 mg & 400 mg Modafinil; 600 mg Caffeine | 400 mg Modafinil reversed fatigue for a longer duration (8 minutes) than 600 mg of caffeine (6 minutes) and 200 mg of Modafinil (3 minutes).[4] |
Experimental Protocols
A thorough understanding of the methodologies employed in these comparative studies is crucial for interpreting the results. Below are the detailed protocols from a key study.
Study: Effects of modafinil and caffeine on night-time vigilance of air force crewmembers: a randomized controlled trial [1][2][3]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: 32 healthy volunteers from the Royal Netherlands Air Force.
-
Procedure: Each participant underwent three separate trial days, with a washout period between each. On each trial day, after being awake for a median of 17 hours, they received a single oral dose of either 200 mg Modafinil, 300 mg Caffeine, or a placebo.
-
Vigilance Assessment: Following administration, participants completed a battery of tests every hour for six hours. These tests included:
-
Psychomotor Vigilance Task (PVT): A 10-minute task measuring sustained attention through reaction times to a visual stimulus.
-
Vigilance and Tracking test (VigTrack): A dual-task test requiring simultaneous monitoring of a central vigilance task and a peripheral tracking task.
-
Stanford Sleepiness Scale (SSS): A self-report scale to assess subjective sleepiness.
-
Study: Modafinil vs. caffeine: effects on fatigue during sleep deprivation [4]
-
Study Design: A double-blind, placebo-controlled, parallel-group study.
-
Participants: 50 healthy young adults.
-
Procedure: Participants were kept awake for 54.5 hours. After 41.5 hours of wakefulness, they were administered a single oral dose of either Modafinil (100 mg, 200 mg, or 400 mg), caffeine (600 mg), or a placebo.
-
Vigilance Assessment: A 10-minute vigilance test was administered bi-hourly before drug administration and hourly afterward. The primary measure was response speed (the reciprocal of reaction time).
Signaling Pathways and Experimental Workflow
To visualize the logical flow of a typical comparative study on vigilance, the following diagram illustrates the experimental workflow.
A typical experimental workflow for comparing vigilance-enhancing compounds.
References
- 1. Effects of modafinil and caffeine on night-time vigilance of air force crewmembers: a randomized controlled trial [repository.tno.nl]
- 2. researchgate.net [researchgate.net]
- 3. Effects of modafinil and caffeine on night-time vigilance of air force crewmembers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modafinil vs. caffeine: effects on fatigue during sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Armodafinil's Impact on Brain Activity: An In Vivo EEG-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Armodafinil's in vivo effects on brain activity, measured by electroencephalography (EEG), with other wakefulness-promoting agents. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of this compound's pharmacodynamic profile.
Comparative Analysis of EEG Effects
This compound, the R-enantiomer of Modafinil (B37608), is a wakefulness-promoting agent approved for the treatment of excessive sleepiness associated with narcolepsy, shift work disorder, and obstructive sleep apnea.[1][2] Its impact on brain activity can be quantitatively assessed using EEG, a non-invasive method that measures electrical activity in the brain.
A key study by Conrado et al. (2013) investigated the effects of this compound on the EEG of healthy, sleep-deprived subjects. The study demonstrated that this compound significantly mitigated the slowing of brain activity associated with sleep deprivation.[1] Specifically, it was found to decrease EEG power in the delta frequency band (1–4 Hz) and increase the amplitude of the P300 event-related potential, a component associated with cognitive processes such as attention and working memory.[1]
To provide a comparative perspective, the following table summarizes the known EEG effects of this compound, its racemate Modafinil, and the classic psychostimulant d-amphetamine.
| Drug | Primary EEG Power Spectrum Effects | Event-Related Potential (ERP) Effects | Key Findings and Citations |
| This compound | ↓ Delta Power: Mitigates the increase in slow-wave activity associated with sleep deprivation.[1] | ↑ P300 Amplitude: Enhances a key neural correlate of cognitive processing and attention.[1] | This compound-induced changes in EEG correlate with improvements in behavioral alertness.[1] |
| Modafinil | ↓ Delta & Theta Power: Similar to this compound, reduces slow-wave activity.[3] ↑ Alpha & Beta Power: In some studies, particularly in narcoleptic patients, an increase in faster frequency bands has been observed.[3] | Not consistently reported in the provided search results. | Effects on alpha power can be variable; one study noted an increase prior to sleep deprivation.[1] The EEG profile is distinct from amphetamine-like stimulants.[4] |
| d-Amphetamine | ↓ Delta & Theta Power: Suppresses low-frequency activity associated with sleepiness.[4] ↓ Alpha Power: Attenuates the natural circadian rhythm of the alpha frequency band.[4] | Not specified in the provided search results. | While both Modafinil and d-amphetamine promote wakefulness, they have distinct effects on the waking EEG, suggesting different underlying mechanisms of action.[4] |
Mechanism of Action: Signaling Pathways
The wakefulness-promoting effects of this compound are primarily attributed to its action as a dopamine (B1211576) transporter (DAT) inhibitor, which leads to an increase in extracellular dopamine levels in various brain regions.[5][6] However, its pharmacological profile is complex and involves the modulation of other neurotransmitter systems, distinguishing it from typical stimulants.[1][7]
Below is a diagram illustrating the proposed signaling pathways influenced by this compound.
Proposed mechanism of action for this compound.
Experimental Protocols
The following is a detailed methodology for a representative in vivo EEG study investigating the effects of this compound, based on the clinical trial conducted by Conrado et al. (2013).[1]
Study Design: A double-blind, placebo-controlled, crossover clinical study.
Participants: Healthy adult subjects who underwent a period of sleep deprivation.
Drug Administration: Oral administration of this compound (e.g., 150 mg and 250 mg doses) or a matching placebo.
EEG Recording:
-
Electrode Placement: Scalp electrodes placed according to the International 10-20 system.
-
Data Acquisition: Continuous EEG recording using a multichannel amplifier.
-
Vigilance Control: During some recording periods, subjects may perform tasks to maintain a consistent level of alertness.
EEG Data Analysis:
-
Preprocessing: Raw EEG data is filtered to remove artifacts (e.g., eye movements, muscle activity).
-
Power Spectral Analysis:
-
The continuous EEG signal is segmented into epochs (e.g., 4-second intervals).
-
A Fast Fourier Transform (FFT) is applied to each epoch to calculate the power spectral density.
-
The power is then averaged across specific frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), and Beta (12-30 Hz).
-
-
Event-Related Potential (ERP) Analysis:
-
EEG data is time-locked to the presentation of specific stimuli during cognitive tasks (e.g., Psychomotor Vigilance Task).
-
Epochs are averaged to extract the ERP waveform.
-
The amplitude and latency of specific ERP components, such as the P300, are measured.
-
Behavioral Measures: Simultaneous assessment of behavioral performance using tasks such as the Psychomotor Vigilance Task (PVT) to measure reaction time and lapses in attention.
The workflow for such an experiment is visualized below.
In vivo EEG experimental workflow.
Conclusion
In vivo EEG studies provide valuable, quantitative insights into the pharmacodynamic effects of this compound on brain activity. The available data indicates that this compound effectively counteracts the EEG slowing associated with sleep deprivation, an effect that correlates with improved behavioral alertness. Its EEG profile, characterized by a reduction in delta power without the significant alterations in alpha rhythm seen with amphetamines, suggests a distinct mechanism of action compared to classic stimulants. Further head-to-head comparative studies employing standardized EEG methodologies will be crucial for a more nuanced understanding of this compound's place among other wakefulness-promoting agents.
References
- 1. Electroencephalogram Effects of this compound: Comparison With Behavioral Alertness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinctive effects of modafinil and d-amphetamine on the homeostatic and circadian modulation of the human waking EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Electroencephalogram effects of this compound: comparison with behavioral alertness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
Safety Operating Guide
Proper Disposal of Armodafinil in a Laboratory Setting: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of Armodafinil, a Schedule IV controlled substance, is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. Adherence to established procedures is essential to mitigate risks of diversion and ensure the safety of personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.
Regulatory Framework
The disposal of controlled substances like this compound is regulated by multiple agencies, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2] Key regulations include the DEA's regulations for the disposal of controlled substances and the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[1] State and local regulations may also apply and can be more stringent than federal laws.[1]
Disposal Procedures for Unused or Expired this compound
Unused, expired, or unwanted this compound must be disposed of in a manner that renders it non-retrievable.[3] The primary and most compliant method for laboratories is through a DEA-registered reverse distributor.[3][4][5]
Experimental Protocol: Disposal via Reverse Distributor
-
Segregation and Storage:
-
Contact a DEA-Registered Reverse Distributor:
-
Documentation (DEA Form 41):
-
The "Registrant Record of Controlled Substances Destroyed," or DEA Form 41, must be completed to document the disposal.[3] This form is a critical piece of your record-keeping.
-
The reverse distributor will often assist with or complete this form as part of their service.[3]
-
A copy of the completed DEA Form 41 must be retained by the registrant for a minimum of two years.[3]
-
-
Transfer of Substances:
-
Arrange for the secure transfer of the this compound to the reverse distributor. The specific procedures for transfer will be provided by the reverse distributor and must be followed precisely.
-
-
Final Destruction:
-
The reverse distributor will then destroy the this compound, typically through incineration at a permitted facility, ensuring it is rendered non-retrievable.[2]
-
Disposal of Non-Recoverable this compound Waste
In a laboratory setting, small, non-recoverable amounts of this compound may remain in empty vials, syringes, or on contaminated personal protective equipment (PPE).
-
Empty Containers: Empty containers that held this compound should be disposed of in accordance with your institution's policies for pharmaceutical waste. If the residual amount is truly non-recoverable (i.e., cannot be drawn out with a syringe), the empty container may be discarded in a biohazard sharps container.[5]
-
Contaminated PPE: Gloves, lab coats, and other disposable materials contaminated with this compound should be disposed of as hazardous waste.[7] These items should be placed in a designated, properly labeled hazardous waste container.
Quantitative Data Summary
| Data Point | Value/Requirement | Regulatory Body | Citation |
| Record Retention Period (DEA Form 41) | Minimum of 2 years | DEA | [3] |
| Controlled Substance Schedule (this compound) | Schedule IV | DEA | N/A |
| Hazardous Waste Regulations | 40 CFR part 261 | EPA | [7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research environment.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
Safety and Handling Considerations
When handling this compound for disposal, all laboratory personnel must adhere to standard safety protocols. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and is suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Containment: Handle the substance in a designated area to prevent contamination of the general laboratory space.[8] In case of a spill, follow your institution's established spill cleanup procedures for hazardous chemicals.
-
Do Not Mix Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[8]
By following these procedures, research facilities can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting their personnel and the community. Always consult your institution's specific policies and EHS department for guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. k-state.edu [k-state.edu]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Armodafinil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical guidance for the handling and disposal of Armodafinil in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. A risk assessment should always be conducted to ensure the chosen PPE is appropriate for the specific procedures being performed.
Recommended PPE for Handling this compound
| PPE Category | Type/Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended for handling small quantities. For tasks with a higher risk of splash or prolonged contact, consider heavier-duty gloves such as butyl or Viton. | Prevents skin contact. While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good general chemical resistance for incidental contact. Butyl and Viton offer superior protection against a broader range of chemicals and for longer durations. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work. Chemical splash goggles should be worn when there is a risk of splashing. | Protects eyes from dust particles and accidental splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling powdered this compound or when there is a potential for aerosol generation. | Minimizes the risk of inhalation of fine particles of the active pharmaceutical ingredient (API). |
| Protective Clothing | A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. | Protects skin and personal clothing from contamination. |
Note: Always inspect PPE for integrity before use and replace it immediately if damaged.
Experimental Protocols
Strict adherence to established protocols is essential for the safe handling and disposal of this compound.
Handling and Weighing of Solid this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.
-
Ensure the work area is clean and free of clutter.
-
Cover the work surface with a disposable absorbent bench liner.
-
Assemble all necessary equipment (e.g., weighing paper, spatula, vials) before handling the compound.
-
-
Donning PPE:
-
Don a laboratory coat, followed by safety glasses or goggles.
-
Put on the first pair of nitrile gloves.
-
If required by your risk assessment, don a respirator.
-
Put on the second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
-
-
Weighing:
-
Perform all weighing operations within the containment hood to minimize the dispersion of powder.
-
Use a dedicated, calibrated analytical balance.
-
Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after use.
-
-
Post-Handling:
-
Clean the balance and surrounding surfaces with a damp wipe to remove any residual powder.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid this compound Waste: Collect all unused or expired solid this compound in a clearly labeled, sealed, and chemically resistant container.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, bench liners, and pipette tips that have come into contact with this compound should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, with the label defaced.
-
-
Waste Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the labeling, storage, and pickup of hazardous waste.
-
Incineration at a permitted facility is the recommended method for the destruction of pharmacologically active compounds like this compound.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
